Product packaging for Lanthanum carbide(Cat. No.:CAS No. 12071-15-7)

Lanthanum carbide

Cat. No.: B083422
CAS No.: 12071-15-7
M. Wt: 162.93 g/mol
InChI Key: ZKEYULQFFYBZBG-UHFFFAOYSA-N
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Description

Lanthanum carbide is a useful research compound. Its molecular formula is C2La- and its molecular weight is 162.93 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C2La- B083422 Lanthanum carbide CAS No. 12071-15-7

Properties

InChI

InChI=1S/C2.La/c1-2;/q-1;
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InChI Key

ZKEYULQFFYBZBG-UHFFFAOYSA-N
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Canonical SMILES

[C-]#[C].[La]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2La-
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DSSTOX Substance ID

DTXSID60894846
Record name Lanthanum carbide
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Molecular Weight

162.93 g/mol
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Physical Description

Yellow-brown powder; [MSDSonline]
Record name Lanthanum carbide
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CAS No.

12071-15-7
Record name Lanthanum carbide (LaC2)
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Record name Lanthanum carbide (LaC2)
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Record name Lanthanum carbide
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Record name Lanthanum dicarbide
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Foundational & Exploratory

An In-depth Technical Guide to the Electronic Properties of Lanthanum Dicarbide (LaC₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanthanum dicarbide (LaC₂) is a fascinating binary compound that has garnered significant attention due to its unique electronic characteristics, most notably its metallic conductivity and low-temperature superconductivity.[1][2][3] This technical guide provides a comprehensive overview of the core electronic properties of LaC₂, detailing its crystal structure, electronic band structure, and density of states. It further presents key quantitative data in a structured format and outlines the experimental and computational methodologies employed in its characterization. This document is intended to serve as a foundational resource for researchers and scientists engaged in materials science and condensed matter physics.

Crystal and Electronic Structure

The electronic properties of any material are intrinsically linked to its crystal structure. LaC₂ crystallizes in a body-centered tetragonal structure, belonging to the I4/mmm space group (No. 139), which is isostructural with the CaC₂ prototype.[4][5][6] In this configuration, lanthanum atoms occupy the (0,0,0) positions, while carbon atoms form C₂ dimers located at the (0,0,z) positions, with z being approximately 0.40.[6][7] These C₂ units are aligned parallel to the c-axis.[6] At temperatures exceeding 1060°C, LaC₂ undergoes a phase transition to a cubic structure.[6][7]

The bonding in LaC₂ is a complex interplay of ionic and covalent interactions.[6] It can be described by the formula La³⁺C₂²⁻(e⁻), where one electron from the lanthanum atom is delocalized and enters the conduction band.[1][6] This delocalized electron is responsible for the material's metallic nature.[1] This model also explains the C-C bond length of approximately 130.3 pm, which is longer than the triple bond in acetylene, suggesting that the extra electron occupies antibonding orbitals of the C₂²⁻ anion.[1]

First-principles calculations, such as those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structure and density of states (DOS) of LaC₂.[8][9] These studies confirm its metallic character, with the bands crossing the Fermi level being primarily composed of La 5d and C 2p orbitals. The density of states at the Fermi level is non-zero, which is a key indicator of metallic behavior.

Quantitative Data Summary

The following tables summarize the key crystallographic, electronic, and superconducting properties of LaC₂ compiled from various experimental and theoretical studies.

Table 1: Crystallographic Data for Lanthanum Dicarbide (LaC₂)

ParameterValueReference(s)
Crystal SystemTetragonal[1][5]
Space GroupI4/mmm (No. 139)[5][6][7]
Lattice Parameters (a)~3.93 - 4.00 Å[5][7]
Lattice Parameters (c)~6.58 Å[7]
La-C Bond Lengths2.64 Å (x2), 2.86 Å (x8)[5]
C-C Bond Length~1.30 Å[1][5]
Phase Transition (Tetragonal to Cubic)1060 °C[7]

Table 2: Electronic and Superconducting Properties of Lanthanum Dicarbide (LaC₂)

PropertyValueReference(s)
Electrical NatureMetallic Conductor[1][6]
Superconducting Transition Temp. (T_c)~1.6 - 1.8 K[2][3][4]
Superconductivity TypeWeak-coupling BCS-type[2]
Magnetic PropertyDiamagnetic[10][11]
Electron-Phonon Coupling Parameter (λ)~0.55 - 0.65 (Calculated)[8][12]

Experimental and Computational Protocols

The characterization of LaC₂'s electronic properties involves a combination of material synthesis, experimental measurements, and theoretical calculations.

Synthesis

Polycrystalline samples of LaC₂ are typically synthesized through high-temperature reactions. Common methods include:

  • Arc-melting: Pellets of high-purity lanthanum and carbon are melted together in an arc furnace.[1][7]

  • Solid-state reaction: Lanthanum oxide (La₂O₃) or lanthanum dihydride (LaH₂) is reacted with stoichiometric amounts of graphite in a furnace under vacuum or an inert atmosphere.[1][10][11] The mixture is typically pressed into pellets and heated at high temperatures for extended periods.[11]

Structural Characterization
  • X-ray Diffraction (XRD) and Neutron Powder Diffraction: These are the primary techniques used to determine the crystal structure, lattice parameters, and atomic positions of LaC₂ at various temperatures.[2][4][7] Neutron diffraction is particularly useful for accurately locating the light carbon atoms in the presence of the heavy lanthanum atoms.[7]

Electronic Structure Calculation
  • Density Functional Theory (DFT): This is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (band structure and density of states) of materials.[8][9] Approaches like the Full-Potential-Linearized Augmented Plane Wave (FP-LAPW) and Plane-Wave Pseudopotential (PW-PP) methods within the Generalized Gradient Approximation (GGA) are commonly employed.[8][9]

Physical Property Measurement
  • Magnetic Susceptibility: Measurements of magnetic susceptibility as a function of temperature are used to determine the magnetic properties of LaC₂ and to identify the superconducting transition.[2][4]

  • Heat Capacity: Heat capacity measurements are crucial for confirming the bulk nature of superconductivity and for determining the type of superconducting coupling.[2][4]

  • Electrical Resistivity: The temperature dependence of electrical resistivity provides direct evidence of metallic behavior and allows for the determination of the superconducting transition temperature (T_c), where the resistance drops to zero.[3]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the study of LaC₂.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis & Results start Precursors (La₂O₃, C, etc.) mix Mixing & Pressing start->mix react High-Temp Reaction (Arc Furnace / Tube Furnace) mix->react sample Polycrystalline LaC₂ Sample react->sample xrd XRD / Neutron Diffraction sample->xrd mag Magnetic Susceptibility sample->mag hc Heat Capacity sample->hc res Electrical Resistivity sample->res cryst_struct Crystal Structure xrd->cryst_struct elec_prop Electronic Properties mag->elec_prop supercond Superconducting Properties mag->supercond hc->supercond res->elec_prop

Caption: Experimental workflow for the synthesis and characterization of LaC₂.

G struct Crystal Structure (Tetragonal, I4/mmm) bonding Chemical Bonding (La³⁺C₂²⁻(e⁻) model) struct->bonding determines delocalized Delocalized Electron in Conduction Band bonding->delocalized results in bands Electronic Band Structure dos Density of States (DOS) bands->dos defines metallic Metallic Conductivity bands->metallic enables fermi Finite DOS at Fermi Level dos->fermi shows superc Low-Temp Superconductivity metallic->superc allows for delocalized->bands forms fermi->metallic confirms

Caption: Relationship between LaC₂ structure, bonding, and electronic properties.

Conclusion

Lanthanum dicarbide stands out as a material with clear metallic characteristics, transitioning to a superconducting state at cryogenic temperatures. Its electronic properties are a direct consequence of its body-centered tetragonal crystal structure and the presence of a delocalized electron in the conduction band, arising from the unique La-C₂ bonding. The combination of experimental investigations and first-principles calculations has provided a robust understanding of its electronic band structure and density of states. This guide serves as a consolidated reference for the fundamental electronic properties of LaC₂, providing essential data and methodological insights for professionals in materials science and related fields.

References

An In-depth Technical Guide to the Lanthanum-Carbon Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction to the Lanthanum-Carbon System

The Lanthanum-Carbon (La-C) binary system is of significant interest for its applications in advanced materials, including superconductors and potentially as neutron absorbers in nuclear applications.[1] The system is characterized by the formation of two primary stable compounds: lanthanum dicarbide (LaC₂) and lanthanum sesquicarbide (La₂C₃).[2][3] Understanding the phase equilibria, thermodynamic properties, and crystal structures within this system is crucial for the synthesis and application of lanthanum carbide materials. This guide provides a comprehensive overview of the La-C phase diagram, summarizing key quantitative data, experimental methodologies used for its determination, and visual representations of the system's phase relationships and experimental workflows.

Phases and Crystallographic Data

The La-C system is dominated by two intermetallic compounds, La₂C₃ and LaC₂, which exhibit distinct crystal structures and properties.

  • Lanthanum Dicarbide (LaC₂): This compound melts congruently at a high temperature and has an electrical resistivity at room temperature approximately equal to that of pure lanthanum.[2][3] It undergoes a phase transition from a body-centered tetragonal structure at room temperature to a face-centered cubic structure at temperatures above 1750°C.[1][3] The tetragonal structure is of the CaC₂ prototype.[1]

  • Lanthanum Sesquicarbide (La₂C₃): This phase melts incongruently and possesses a body-centered cubic (BCC) structure with a notable range of solid solubility.[2][3] Its electrical resistivity is about two and a half times that of pure lanthanum at 25°C.[2][3]

A summary of the crystallographic data for these phases is presented in Table 1.

Table 1: Crystallographic Data for this compound Phases

PhaseFormulaCrystal SystemSpace GroupPearson SymbolPrototypeLattice Parameter (a)Lattice Parameter (c)
Lanthanum Dicarbide (α-LaC₂)LaC₂TetragonalI4/mmmtI6CaC₂3.92 Å6.56 Å
Lanthanum Dicarbide (β-LaC₂)LaC₂Cubic--FeS₂ (Pyrite)6.0 Å-
Lanthanum SesquicarbideLa₂C₃Cubic (BCC)I
4ˉ\bar{4}
3d
cI80Pu₂C₃9.088 - 9.121 Å-

Data sourced from multiple references. The lattice parameter for La₂C₃ varies with carbon concentration.[3][4]

The La-C Phase Diagram

The phase diagram for the lanthanum-carbon system, as proposed by Spedding et al., is constructed from a combination of thermal analysis, metallography, and X-ray diffraction data.[2][3][4] It details the phase relationships as a function of temperature and composition.

Key features of the diagram include:

  • The addition of carbon lowers the melting point of lanthanum.[2][3]

  • Two eutectic reactions are present. The first occurs at a low carbon concentration, and the second is between LaC₂ and pure Carbon.[2][3]

  • The incongruent melting of La₂C₃ and the congruent melting of LaC₂ are critical high-temperature events.[2][3]

The invariant reactions and other significant transition points in the La-C system are summarized in Table 2.

Table 2: Invariant Reactions and Key Transition Points in the La-C System

Reaction TypeTemperature (°C)Composition (wt. % C)Reaction
Eutectic8062.2L ↔ β-La + La₂C₃
Peritectic1415~10.5L + LaC₂ ↔ La₂C₃
Eutectic2271~18.0L ↔ LaC₂ + C
Congruent Melting235614.8 (LaC₂)L ↔ LaC₂
Allotropic (La)3100α-La ↔ β-La
Allotropic (La)8650β-La ↔ γ-La
Allotropic (LaC₂)~175014.8α-LaC₂ ↔ β-LaC₂

Data primarily sourced from the foundational study by Spedding, F. H., et al. (1959).[2][3][4]

LaC_Phase_Diagram cluster_liquid Liquid (L) cluster_solids Solid Phases T_melt_LaC2 2356°C Congruent Melting (L ↔ LaC2) L->T_melt_LaC2 Cooling T_eutectic2 2271°C Eutectic (L ↔ LaC2 + C) L->T_eutectic2 T_peritectic 1415°C Peritectic (L + LaC2 ↔ La2C3) L->T_peritectic T_eutectic1 806°C Eutectic (L ↔ β-La + La2C3) L->T_eutectic1 L + C L + C L + LaC2 L + LaC2 L + LaC2->T_peritectic L + La2C3 L + La2C3 L + La2C3->T_eutectic1 LaC2 + C LaC2 + C La2C3 + LaC2 La2C3 + LaC2 gamma-La + La2C3 gamma-La + La2C3 beta-La + La2C3 beta-La + La2C3 gamma-La + La2C3->beta-La + La2C3 865°C Trans. alpha-La + La2C3 alpha-La + La2C3 beta-La + La2C3->alpha-La + La2C3 310°C Trans. T_melt_LaC2->L + LaC2 T_eutectic2->LaC2 + C T_peritectic->La2C3 + LaC2 T_eutectic1->beta-La + La2C3

Caption: Schematic of La-C phase relationships and transformations.

Experimental Protocols for Phase Diagram Determination

The determination of the La-C phase diagram relies on a suite of high-temperature experimental techniques to identify phase transitions and compositions. The primary methods cited include thermal analysis, metallography, X-ray analysis, and quenching techniques.[4]

4.1 Alloy Preparation

  • Arc Melting: Samples are typically prepared by arc-melting high-purity lanthanum metal and spectroscopic-grade graphite.

  • Procedure: The constituent elements are weighed and placed on a water-cooled copper hearth in a furnace. The chamber is evacuated and back-filled with an inert atmosphere (e.g., helium or argon). A tungsten electrode is used to melt the charge. To ensure homogeneity, the resulting alloy button is inverted and re-melted multiple times.

4.2 Thermal Analysis

  • Objective: To determine melting points (liquidus and solidus) and phase transition temperatures.

  • Method (Pirani and Alterthum's Method):

    • A small hole (20-30 mils in diameter) is drilled into the specimen to create black-body conditions.[4]

    • The sample is heated in a tantalum tube furnace (up to 2000°C) or by induction (above 2000°C).[4]

    • The temperature is monitored with an optical pyrometer focused on the hole.

    • The temperature at which the first formation of liquid occurs is noted by a change in emissivity.[4]

    • Heating and cooling curves are recorded at controlled rates (e.g., 8°C/min below 2000°C, 15°C/min above) to detect thermal arrests corresponding to phase transitions.[4]

4.3 Metallography and Quenching

  • Objective: To visually identify the phases present at different compositions and temperatures.

  • Quenching Protocol:

    • Samples are suspended in a resistance furnace inside a vertical quartz tube under vacuum.[4]

    • After equilibrating at the desired temperature, the sample is dropped into a quenching medium (e.g., silicone oil) at the bottom of the tube.[4]

  • Sample Analysis:

    • The quenched samples are mounted, polished, and etched.

    • Microscopic examination reveals the phase structures.

    • Quantitative microscopy (e.g., point-count method) can be used to determine the boundaries of phase fields.[4]

4.4 X-Ray Diffraction (XRD)

  • Objective: To determine the crystal structure and lattice parameters of the phases.

  • Sample Preparation: Due to the air-sensitivity of La-C alloys, samples are prepared in an inert atmosphere. The alloy is crushed or filed into a powder and sealed in glass capillary tubes.[4]

  • Analysis: The sealed capillary is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to identify the crystal structures present and calculate their lattice parameters.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Characterization cluster_results Data Interpretation Start High-Purity La + C ArcMelt Arc Melting (Inert Atmosphere) Start->ArcMelt Homogenize Homogenization Anneal ArcMelt->Homogenize Thermal Thermal Analysis (DTA, Pyrometry) Homogenize->Thermal Quench Quenching from T Homogenize->Quench XRD X-Ray Diffraction (Inert Handling) Homogenize->XRD PhaseTrans Transition Temps Thermal->PhaseTrans Microscopy Metallography (SEM, Optical) Quench->Microscopy CrystalStruct Crystal Structures XRD->CrystalStruct PhaseComp Phase Compositions Microscopy->PhaseComp PhaseDiagram Construct Phase Diagram PhaseTrans->PhaseDiagram PhaseComp->PhaseDiagram CrystalStruct->PhaseDiagram

Caption: Workflow for experimental determination of a phase diagram.

Conclusion

The Lanthanum-Carbon system, while seemingly simple with only two primary compounds, exhibits complex phase behavior at high temperatures. The established phase diagram, largely based on the seminal work from 1959, provides a robust framework for materials scientists. The congruent melting of LaC₂ at 2356°C and the presence of two eutectics define the high-temperature landscape.[2][3] The detailed crystallographic data and experimental protocols outlined in this guide serve as a critical resource for researchers engaged in the synthesis and characterization of lanthanide-based materials for advanced technological applications.

References

Theoretical Calculations of the Electronic Band Structure of Lanthanum Dicarbide (LaC₂)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lanthanum dicarbide (LaC₂), a member of the rare-earth carbide family, exhibits intriguing electronic properties, including metallic conductivity and low-temperature superconductivity.[1][2] Understanding the electronic band structure is fundamental to elucidating the origin of these characteristics and exploring its potential in advanced materials science. This technical guide provides an in-depth overview of the theoretical framework and computational methodologies employed in the calculation of the LaC₂ band structure. It summarizes key structural and electronic data, details the computational protocols based on Density Functional Theory (DFT), and presents visualizations of the computational workflow and resulting electronic structure. This document is intended for researchers, materials scientists, and professionals in related fields.

Introduction to Lanthanum Dicarbide (LaC₂)

Lanthanum and carbon form several stable compounds, with lanthanum dicarbide (LaC₂) being one of the most prominent.[3] Foundational studies dating back to the 1950s utilized X-ray and neutron diffraction techniques to determine its crystal structure.[3] LaC₂ is recognized as a metallic conductor, a property that stems from its unique electronic configuration, which can be formally described as La³⁺C₂²⁻(e⁻).[1][3] In this model, the lanthanum atom donates three electrons; two are transferred to the C₂ dimer, and one is delocalized into the conduction band, giving rise to its metallic nature.[1][3] This delocalized electron also occupies antibonding orbitals of the C₂²⁻ anion, resulting in an elongated C-C bond.[1] Furthermore, LaC₂ is known to exhibit superconductivity at temperatures around 1.6 K to 1.8 K.[2]

Crystal and Electronic Structure

At room temperature, LaC₂ crystallizes in a body-centered tetragonal structure, which belongs to the CaC₂ prototype with the space group I4/mmm.[3][4] The lanthanum atoms occupy the (0,0,0) positions, while the carbon atoms form C₂ dimers aligned parallel to the c-axis.[3] These C₂ units are surrounded by an elongated octahedron of six lanthanum atoms.[3] At elevated temperatures, LaC₂ undergoes a phase transition to a cubic structure.[1]

The key crystallographic and electronic properties of tetragonal LaC₂ are summarized in the table below.

PropertyValueReference(s)
Crystal SystemTetragonal[3]
Space GroupI4/mmm (No. 139)[3][4]
Lattice Constant, a3.93 ÅN/A
Lattice Constant, c6.58 ÅN/A
C-C Bond Length1.29 - 1.30 ÅN/A
La-C Bond Length (short)2.64 ÅN/A
La-C Bond Length (long)2.87 ÅN/A
Electronic CharacterMetallic[1][3]
Superconducting T_c~1.8 K[2]

Note: Lattice constants and bond lengths are representative values from computational databases and may vary slightly based on experimental conditions.

Computational Methodology

The theoretical investigation of the LaC₂ electronic structure is predominantly performed using first-principles calculations based on Density Functional Theory (DFT).[5] DFT provides a robust framework for solving the many-body Schrödinger equation by mapping it onto a system of non-interacting electrons moving in an effective potential.[5][6]

First-Principles Calculation Protocol

A typical computational protocol for determining the band structure of LaC₂ involves the following steps, executed using software packages like VASP, Quantum ESPRESSO, or CASTEP.[5][7]

  • Structure Definition : The calculation begins with the experimental or optimized crystal structure of LaC₂ (I4/mmm), including lattice parameters and atomic positions.

  • Pseudopotential Selection : To simplify the calculation, the interaction of the valence electrons with the atomic nuclei and core electrons is represented by a pseudopotential.[6] For LaC₂, this involves selecting appropriate pseudopotentials for Lanthanum (including the f-electrons) and Carbon.

  • Exchange-Correlation Functional : The choice of the exchange-correlation functional is critical in DFT. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is a standard choice for solid-state systems.[6][8] For systems with strongly correlated electrons, such as those containing lanthanides, the LDA+U or GGA+U method can be employed to better account for on-site Coulomb interactions of the f-orbitals.[9]

  • Self-Consistent Field (SCF) Calculation : An initial electron density is guessed, and the Kohn-Sham equations are solved iteratively until the input and output electron densities converge to a self-consistent solution.[6] This step determines the ground-state energy and electron density of the system. This requires defining a plane-wave kinetic energy cutoff and a k-point mesh for sampling the Brillouin zone (e.g., using the Monkhorst-Pack scheme).[8]

  • Band Structure Calculation : Following the SCF run, the electronic band structure is calculated along high-symmetry paths within the first Brillouin zone (e.g., Γ-X-M-Γ). The resulting eigenvalues (energy levels) are plotted as a function of the wave vector k .

  • Density of States (DOS) Calculation : The DOS, which represents the number of available electronic states at each energy level, is calculated from the eigenvalues over the entire Brillouin zone.[10][11] The tetrahedron method is often used for accurate DOS calculations as it avoids artificial smearing at the band edges.[12]

Below is a diagram illustrating this computational workflow.

dft_workflow cluster_input 1. Input Definition cluster_scf 2. Ground State Calculation cluster_output 3. Properties Calculation cluster_analysis 4. Analysis struct Crystal Structure (Lattice, Atomic Positions) scf Self-Consistent Field (SCF) Calculation struct->scf params Calculation Parameters (Functional, Cutoff, k-points) params->scf band Band Structure (E vs. k) scf->band Non-SCF run along k-path dos Density of States (N(E) vs. E) scf->dos Denser k-mesh analysis Electronic Properties (Metallic, etc.) band->analysis dos->analysis dos_schematic Schematic Density of States for LaC₂ cluster_dos Total DOS xaxis Density of States (DOS) yaxis Energy (E) origin origin->xaxis origin->yaxis fermi_line fermi_line e_f_label E_F e_f_node p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 label_metal Non-zero DOS at E_F indicates metallic character label_hybrid Peaks correspond to La-d and C-p orbital hybridization band_structure_schematic cluster_fermi title Schematic Band Structure for a Metal Gamma Γ X X M M Gamma2 Γ F1->F2 B1_G B1_G B1_X B1_X B1_G->B1_X B1_M B1_M B1_X->B1_M B1_G2 B1_G2 B1_M->B1_G2 B2_G B2_G B2_X B2_X B2_G->B2_X B2_M B2_M B2_X->B2_M B2_G2 B2_G2 B2_M->B2_G2 B3_G B3_G B3_X B3_X B3_G->B3_X B3_M B3_M B3_X->B3_M B3_G2 B3_G2 B3_M->B3_G2 Y_axis Energy (eV) X_axis_label Wave Vector (k)

References

An In-depth Technical Guide to the Discovery and History of Lanthanum Carbide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of lanthanum carbide compounds. It is designed to serve as a valuable resource for researchers and professionals working in materials science, chemistry, and related fields.

Introduction to Lanthanum Carbides

Lanthanum, a soft, silvery-white rare earth metal, forms several carbide compounds, with lanthanum dicarbide (LaC₂) and lanthanum sesquicarbide (La₂C₃) being the most extensively studied.[1] These compounds have garnered significant interest due to their unique electronic and structural properties, which lend them to applications in areas such as superconductivity and nanotechnology.[2] Unlike the insulating nature of carbides like calcium carbide (CaC₂), lanthanum dicarbide exhibits metallic conductivity.[2]

The study of metal carbides dates back to the late 19th century with the advent of the electric furnace, which provided the necessary high temperatures for their synthesis. Henri Moissan, a pioneer in high-temperature chemistry, was instrumental in the development of the electric arc furnace and the synthesis of various metallic carbides.[3] However, detailed characterization of lanthanide carbides, including those of lanthanum, awaited the development of more sophisticated analytical techniques in the mid-20th century. Foundational work by Spedding, Gschneider, and Daane using X-ray and neutron diffraction was crucial in elucidating the lanthanum-carbon system and identifying its primary phases.[4]

Physicochemical Properties of this compound Compounds

The distinct properties of this compound compounds are summarized in the tables below, providing a clear comparison of their key characteristics.

Table 1: General and Physicochemical Properties of this compound Compounds

PropertyLanthanum Dicarbide (LaC₂)Lanthanum Sesquicarbide (La₂C₃)
Chemical Formula LaC₂La₂C₃
Molar Mass 162.93 g/mol [5]313.84 g/mol
Appearance Tetrahedral crystals[6]-
Density 5.29 g/cm³[6]-
Melting Point 2,360 °C[6]Decomposes at high temperature[1]
CAS Number 12071-15-7[5]12071-17-9

Table 2: Crystallographic Data of this compound Compounds

CompoundCrystal SystemSpace GroupLattice Parameter 'a' (Å)Lattice Parameter 'b' (Å)Lattice Parameter 'c' (Å)Reference
LaC₂TetragonalI4/mmm3.9353.9356.578[7]
La₂C₃CubicI-43d8.8038.8038.803[4][8]

Synthesis of this compound Compounds: Experimental Protocols

The synthesis of this compound compounds is primarily achieved through high-temperature methods such as arc melting and carbothermic reduction.

Arc Melting Synthesis

Arc melting is a common technique for synthesizing intermetallic compounds and alloys from pure elemental precursors.[9][10]

Experimental Protocol:

  • Precursor Preparation: Stoichiometric amounts of high-purity lanthanum metal (filings or chunks) and graphite powder are weighed and thoroughly mixed.

  • Pelletizing: The mixture is pressed into a pellet to ensure good contact between the reactants.

  • Furnace Setup: The pellet is placed on a water-cooled copper hearth in an arc melting furnace. The chamber is evacuated to a high vacuum and then backfilled with an inert gas, typically argon, to prevent oxidation.

  • Melting: A DC electric arc is initiated between a non-consumable tungsten electrode and the sample pellet. The high temperature of the arc (which can exceed 3000 °C) melts the reactants.[11]

  • Homogenization: To ensure a homogeneous sample, the pellet is typically flipped and re-melted several times.

  • Cooling and Characterization: The resulting ingot is allowed to cool under the inert atmosphere. The synthesized compound is then characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm its phase and microstructure.[9]

Carbothermic Reduction

Carbothermic reduction involves the reduction of a metal oxide with carbon at elevated temperatures.[12]

Experimental Protocol:

  • Precursor Preparation: Lanthanum oxide (La₂O₃) powder and high-purity graphite powder are mixed in the desired stoichiometric ratio.

  • Pelletizing: The powder mixture is pressed into a pellet to increase reactant contact.

  • Furnace Setup: The pellet is placed in a graphite crucible within a high-temperature furnace.

  • Heating and Reaction: The furnace is heated under vacuum or an inert gas flow to the reaction temperature, typically above 1700 °C.[13] The reaction proceeds as follows: La₂O₃ + 7C → 2LaC₂ + 3CO.

  • Holding and Cooling: The sample is held at the reaction temperature for a sufficient duration to ensure complete conversion. Afterward, it is cooled to room temperature under an inert atmosphere.

  • Characterization: The final product is characterized by XRD and other analytical techniques to verify the formation of the desired this compound phase.[12]

Lanthanum-Carbon Binary Phase Diagram and Crystal Structures

The relationship between the different phases of this compound is best understood through the La-C binary phase diagram. This diagram illustrates the stable phases at different temperatures and compositions.

LaC_PhaseDiagram La-C Binary Phase Diagram (Schematic) L Liquid L_La L + γ-La L->L_La L_La2C3 L + La₂C₃ L->L_La2C3 L_LaC2 L + LaC₂ L->L_LaC2 L_C L + C L->L_C eutectic1 E1 L->eutectic1 peritectic P L->peritectic eutectic2 E2 L->eutectic2 La α-La La_La2C3 γ-La + La₂C₃ La->La_La2C3 beta_La β-La gamma_La γ-La La2C3 La₂C₃ La2C3_LaC2 La₂C₃ + LaC₂ La2C3->La2C3_LaC2 LaC2 LaC₂ LaC2_C LaC₂ + C LaC2->LaC2_C C Graphite (C) L_La->La L_La2C3->La2C3 L_La2C3->peritectic L_LaC2->LaC2 L_C->C L_C->eutectic2 La_La2C3->La2C3 La_La2C3->eutectic1 La2C3_LaC2->LaC2 La2C3_LaC2->peritectic LaC2_C->C LaC2_C->eutectic2

Caption: Schematic La-C binary phase diagram.

The crystal structures of LaC₂ and La₂C₃ are distinct. LaC₂ possesses a tetragonal structure, while La₂C₃ adopts a body-centered cubic structure.

CrystalStructures cluster_LaC2 LaC₂ Crystal Structure cluster_La2C3 La₂C₃ Crystal Structure LaC2_node Tetragonal (I4/mmm) LaC2_params a = 3.935 Å c = 6.578 Å LaC2_node->LaC2_params La2C3_node Cubic (I-43d) La2C3_params a = 8.803 Å La2C3_node->La2C3_params

Caption: Crystal structures of LaC₂ and La₂C₃.

Characterization of Superconducting Properties

This compound compounds, particularly La₂C₃, are known to exhibit superconducting properties at low temperatures. A typical workflow for characterizing these properties is outlined below.

SuperconductorCharacterization cluster_synthesis Sample Preparation cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of This compound xrd X-ray Diffraction (XRD) (Phase Identification) synthesis->xrd resistivity Electrical Resistivity Measurement synthesis->resistivity susceptibility Magnetic Susceptibility Measurement synthesis->susceptibility tc_determination Determine Critical Temperature (Tc) resistivity->tc_determination meissner Confirm Meissner Effect susceptibility->meissner meissner->tc_determination

Caption: Superconductor characterization workflow.

Experimental Workflow for Superconductor Characterization:

  • Sample Synthesis: A high-quality, phase-pure sample of the this compound compound is synthesized using one of the methods described above.

  • Structural Characterization (XRD): X-ray diffraction is performed to confirm the crystal structure and phase purity of the synthesized material.

  • Electrical Resistivity Measurement: The electrical resistance of the sample is measured as a function of temperature using a four-probe method.[14] A sharp drop in resistance to zero indicates the onset of superconductivity, and the temperature at which this occurs is the critical temperature (T_c).[14]

  • Magnetic Susceptibility Measurement: The magnetic susceptibility of the sample is measured as a function of temperature.[15][16] Superconductors exhibit perfect diamagnetism (the Meissner effect) below their T_c, leading to a strong negative magnetic susceptibility.[15][17] This measurement confirms the bulk nature of the superconductivity.

  • Data Analysis: The data from the resistivity and susceptibility measurements are analyzed to determine the critical temperature and confirm the Meissner effect, providing a comprehensive characterization of the superconducting properties.[14]

Conclusion

The study of this compound compounds has a rich history, from their initial synthesis in the early days of high-temperature chemistry to their modern applications in advanced materials. This guide has provided a detailed overview of their discovery, synthesis, and key properties, with a focus on providing practical information for researchers in the field. The unique characteristics of these materials, particularly their metallic conductivity and superconducting potential, ensure that they will remain a subject of active research for years to come.

References

An In-depth Technical Guide to the Magnetic Properties of Lanthanum Carbide Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of various lanthanum carbide materials. It is designed to be a valuable resource for researchers and professionals involved in materials science, condensed matter physics, and related fields, offering detailed insights into the magnetic behavior, experimental characterization, and underlying principles of these fascinating compounds.

Introduction to this compound Materials

Lanthanum, a rare-earth element, forms several carbide compounds with distinct stoichiometries and crystal structures, leading to a range of interesting physical properties, including unique magnetic and electronic behaviors. The primary phases of this compound include lanthanum dicarbide (LaC₂), lanthanum sesquicarbide (La₂C₃), and more complex structures such as lanthanum-containing endohedral fullerenes (e.g., La@C₈₂) and layered this compound halides (La₂C₂X₂, where X is a halogen). Understanding the magnetic properties of these materials is crucial for their potential applications in areas such as superconductivity, electronics, and catalysis.

Magnetic Properties of this compound Phases

The magnetic characteristics of this compound materials are intrinsically linked to their electronic structure and the presence of unpaired electrons. The observed magnetic behavior ranges from diamagnetism and weak paramagnetism to superconductivity.

Lanthanum Dicarbide (LaC₂)

Lanthanum dicarbide is consistently reported to be a diamagnetic material. Diamagnetism is a fundamental property of all matter, arising from the orbital motion of electrons, which creates a magnetic field in opposition to an externally applied field. In LaC₂, the absence of unpaired electrons in its electronic configuration leads to this net repulsive effect. Furthermore, LaC₂ exhibits superconductivity at a critical temperature (Tc) of approximately 1.6 K.

Lanthanum Sesquicarbide (La₂C₃)

Lanthanum sesquicarbide is characterized as a very slightly paramagnetic material. This weak paramagnetism suggests the presence of a small number of unpaired electrons, which can align with an external magnetic field, resulting in a net attraction. Theoretical calculations have estimated a final magnetic moment of 0.022 μB for La₂C₃. Like the dicarbide, La₂C₃ is also a superconductor, with a higher transition temperature.

Lanthanum Endohedral Fullerenes (La@C₈₂)

When a lanthanum atom is encapsulated within a fullerene cage, such as C₈₂, the resulting endohedral fullerene exhibits distinct magnetic properties. Magnetization studies on La@C₈₂ have revealed paramagnetic behavior that follows the Curie-Weiss law. An effective magnetic moment of 0.38 μB per La@C₈₂ molecule has been determined. This paramagnetism arises from the transfer of electrons from the lanthanum atom to the fullerene cage, resulting in unpaired electrons.

Layered this compound Halides (La₂C₂X₂)

The layered this compound halides, with the general formula La₂C₂X₂ (where X = Br, I), are primarily studied for their superconducting properties. However, their magnetic behavior in the normal state is also of interest. These materials exhibit superconductivity at relatively high temperatures, with a Tc of about 7.03 K for La₂C₂Br₂ and 1.7 K for La₂C₂I₂.

Data Presentation: Summary of Magnetic Properties

The following table summarizes the key magnetic and superconducting properties of the discussed this compound phases.

Material PhaseFormulaMagnetic BehaviorMagnetic Moment (μB)Superconducting Tc (K)
Lanthanum DicarbideLaC₂Diamagnetic-1.6
Lanthanum SesquicarbideLa₂C₃Very Slightly Paramagnetic0.022 (calculated)~11-13
Lanthanum Endohedral FullereneLa@C₈₂Paramagnetic (Curie-Weiss)0.38 (effective)-
This compound BromideLa₂C₂Br₂Superconducting-7.03
This compound IodideLa₂C₂I₂Superconducting-1.7

Experimental Protocols for Magnetic Characterization

The determination of the magnetic properties of this compound materials requires specialized experimental techniques, particularly due to their air-sensitive nature. The two primary methods employed are Superconducting Quantum Interference Device (SQUID) magnetometry and neutron diffraction.

Synthesis of Lanthanum Carbides

A common method for synthesizing lanthanum carbides such as LaC₂ and La₂C₃ is through the carbothermal reduction of lanthanum oxide (La₂O₃) with graphite at high temperatures in an inert atmosphere or vacuum. Another approach involves heating lanthanum dihydride with stoichiometric amounts of graphite. For endohedral fullerenes, the arc-discharge method is typically used, where graphite rods containing lanthanum are vaporized.

SynthesisWorkflow

Synthesis pathways for this compound materials.
Sample Preparation for Magnetic Measurements

Due to the high reactivity of lanthanum carbides with air and moisture, all sample handling must be performed in an inert atmosphere, typically within a glovebox filled with argon or nitrogen gas.

  • Grinding: The synthesized carbide material is gently ground into a fine powder to ensure homogeneity.

  • Encapsulation: For SQUID magnetometry, the powder is carefully weighed and loaded into a sample holder, such as a gelatin capsule or a specialized plastic straw, which is then sealed within the glovebox. The sample holder should be diamagnetic and have a known, small magnetic background signal.

  • Mounting: For neutron diffraction, the powder is loaded into a sample container made of a material with low neutron absorption, such as vanadium.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Experimental Workflow:

SQUID_Workflow

Workflow for SQUID magnetometry measurements.

Methodology:

  • Zero-Field Cooling (ZFC) and Field-Cooling (FC):

    • ZFC: The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 10-100 Oe) is then applied, and the magnetic moment is measured as the sample is warmed up.

    • FC: The sample is cooled from room temperature to the lowest desired temperature in the presence of the same magnetic field used for the ZFC measurement. The magnetic moment is then measured as the sample is warmed up.

  • Magnetization versus Field (M-H) Isotherms: The magnetic moment is measured at a constant temperature as the external magnetic field is swept through a range of values (e.g., -5 T to 5 T).

  • Data Analysis: The raw data is corrected for the magnetic contribution of the sample holder. For paramagnetic materials, the magnetic susceptibility (χ = M/H) is plotted as a function of temperature and can be fitted to the Curie-Weiss law (χ = C / (T - θ)) to determine the Curie constant (C) and the Weiss temperature (θ). The effective magnetic moment can then be calculated from the Curie constant.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the crystal and magnetic structures of materials. Neutrons have a magnetic dipole moment, which interacts with the magnetic moments of atoms in a material, providing information about the arrangement and orientation of these moments.

Experimental Workflow:

Neutron_Diffraction_Workflow

Workflow for neutron diffraction experiments.

Methodology:

  • Data Collection: A neutron diffraction pattern is collected from the powdered sample at various temperatures, including temperatures above and below any suspected magnetic ordering transition.

  • Rietveld Refinement: The collected diffraction patterns are analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern based on a model of the crystal and magnetic structure to the experimental data.

  • Structure Determination: By comparing the diffraction patterns at different temperatures, magnetic scattering can be distinguished from nuclear scattering. The positions and intensities of the magnetic Bragg peaks are used to determine the magnetic structure, including the size and orientation of the magnetic moments on the lanthanum atoms.

Logical Relationships in Magnetic Characterization

The overall process of characterizing the magnetic properties of this compound materials follows a logical progression from synthesis to detailed analysis.

Logical_Relationship

Logical flow of magnetic characterization.

Conclusion

The magnetic properties of this compound materials are diverse and fundamentally linked to their composition and structure. While LaC₂ is a diamagnetic superconductor, La₂C₃ exhibits weak paramagnetism and superconductivity. The encapsulation of lanthanum within fullerene cages leads to paramagnetic behavior. A thorough understanding of these properties, obtained through rigorous experimental techniques such as SQUID magnetometry and neutron diffraction under inert conditions, is essential for harnessing the potential of these materials in advanced technological applications. This guide provides the foundational knowledge and experimental framework for researchers to explore and expand upon the fascinating magnetic world of lanthanum carbides.

Unveiling the Superconductive Secrets of Lanthanum Carbide Halides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A class of layered materials, lanthanum carbide halides, has emerged as a fascinating area of study within the field of superconductivity. These compounds, with the general formula La₂C₂(X,X')₂, where X and X' can be chlorine, bromine, or iodine, exhibit critical temperatures (Tc) reaching up to 7.03 K, inviting deeper investigation into their unique electronic and structural properties. This technical guide provides a comprehensive overview of the superconductive properties of these materials, detailing their synthesis, crystal structure, and the experimental methodologies used for their characterization.

Core Superconductive Properties

The superconducting nature of this compound halides is intricately linked to their layered crystal structure and the presence of C-C dumbbells. The metallic character, a prerequisite for superconductivity, arises from the covalent overlap of the C₂-π* and the lanthanum d-orbitals. The superconducting transition temperatures for various this compound halide compounds are summarized in the table below.

CompoundCritical Temperature (Tc) (K)
La₂C₂Br₂7.03(5)[1][2][3]
La₂C₂I₂~1.7[1][2][3][4]
La₂C₂Br₀.₅I₁.₅Lower than La₂C₂Br₂[1]
La₂C₂Cl₀.₅I₁.₅up to 3.7[1]
La₂C₂BrI (sample 8)2.32(5)[2]

Table 1: Superconducting transition temperatures of various this compound halide compounds.

It is noteworthy that for the yttrium-based analogues (Y₂C₂X₂), mixing halides can optimize the critical temperature, with a maximum Tc of 11.6 K achieved for Y₂C₂(Br,I)₂ with a Br:I ratio of approximately 1:3.[1] However, in the lanthanum system, increasing the iodine content in La₂C₂Br₂₋ₓIₓ leads to a decrease in Tc.[1] The synthesis of pure La₂C₂Cl₂ has not yet been successful.[1]

Crystal Structure and its Role in Superconductivity

This compound halides crystallize in the Gd₂C₂Br₂ structure type, which is characterized by layers of lanthanum and halogen atoms sandwiching double layers of lanthanum atoms.[1] Within these lanthanum double layers, C-C dumbbells are located in the octahedral voids.[1] These layers are connected via van der Waals interactions.[1] Two different stacking sequences of these layers are observed, known as the 1s and 3s stacking variants.[1]

The chemical bonding of the C-C dumbbell is considered to play a crucial role in the emergence of superconductivity.[1] Neutron powder diffraction studies have revealed a slightly reduced C-C double bond distance in the related Y₂C₂X₂ compounds.[1]

crystal_structure cluster_0 La₂C₂X₂ Layered Structure cluster_1 Lanthanum Double Layer Detail Halogen_Layer1 Halogen Layer (X) La_Layer1 Lanthanum Double Layer (La₂C₂) Halogen_Layer1->La_Layer1 Halogen_Layer2 Halogen Layer (X) La_Layer1->Halogen_Layer2 Van_der_Waals Van der Waals Gap Halogen_Layer2->Van_der_Waals La1 La C2 C-C Dumbbell La1->C2 in octahedral void La2 La La2->C2 synthesis_workflow Start Starting Materials: - La metal (99.99%) - LaX₃ (X = Br, I) - Glassy carbon powder Mixing Stoichiometric Mixing (with 2% excess carbon) Start->Mixing Sealing Seal in welded Tantalum tubes Mixing->Sealing Heating Heat Treatment: - 980 °C for X = Br - 1050 °C for X = I (Reaction period: ~2 weeks) Sealing->Heating Product Product: 1s-La₂C₂X₂ (For X=I, may contain up to 10% 3s-La₂C₂I₂) Heating->Product

References

An In-depth Technical Guide to Chemical Bonding in Lanthanum Carbide Lattices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical bonding in lanthanum carbide lattices, focusing on the most well-studied phases: lanthanum dicarbide (LaC₂) and lanthanum sesquicarbide (La₂C₃). This document delves into the intricate interplay of ionic and covalent interactions that dictate these materials' unique electronic and structural properties. The information is presented through detailed data tables, experimental protocols, and explanatory diagrams to facilitate a deep understanding for researchers, scientists, and professionals in drug development who may utilize these materials in advanced applications.

Introduction to Lanthanum Carbides

Lanthanum carbides are a class of binary compounds formed between lanthanum and carbon, exhibiting a range of interesting physical properties, including metallic conductivity and superconductivity. The nature of the chemical bonding within their crystal lattices is fundamental to understanding these characteristics. The bonding is not purely ionic or covalent but rather a complex mixture of both, involving La-C and C-C interactions. A key feature of these compounds is the presence of diatomic carbon units (C₂), whose bond order and length are modulated by charge transfer from the lanthanum atoms.

The electronic structure of lanthanum carbides is often described by the general formula La³⁺C₂²⁻(e⁻), where an electron is donated to the conduction band, leading to metallic behavior. This contrasts with insulating carbides like calcium carbide (CaC₂). This delocalized electron also influences the antibonding orbitals of the C₂ unit, affecting the C-C bond length.

Quantitative Data on this compound Lattices

The following tables summarize the key crystallographic and bonding parameters for LaC₂ and La₂C₃, compiled from experimental and computational studies.

Table 1: Crystallographic Data for Lanthanum Carbides

CompoundCrystal SystemSpace GroupPearson SymbolLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)
LaC₂TetragonalI4/mmm (No. 139)tI63.93 - 4.3146.56 - 6.57
La₂C₃CubicI-43d (No. 220)cI808.81 - 8.83-

Table 2: Bond Lengths and Distances in Lanthanum Carbides

CompoundBondBond Length (Å)Coordination Geometry of La
LaC₂C-C1.29 - 1.303Distorted q4 (10-coordinate with C)
La-C (shorter)2.64
La-C (longer)2.86 - 2.87
La₂C₃C-C1.32 - 1.339-coordinate with C
La-C2.70 - 3.00

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of lanthanum carbides. The following sections outline typical experimental procedures.

Synthesis of Lanthanum Carbides

3.1.1. Arc Melting Method (for bulk LaC₂ and La₂C₃)

This method is effective for synthesizing polycrystalline bulk samples of lanthanum carbides.

  • Precursor Preparation: High-purity lanthanum metal (chunks or filings) and spectrally pure graphite powder are weighed in the desired stoichiometric ratio (e.g., 1:2 for LaC₂ or 2:3 for La₂C₃).

  • Sample Loading: The precursors are thoroughly mixed and pressed into a pellet under high pressure (e.g., 10 MPa) to ensure good contact between the reactants.

  • Furnace Setup: The pellet is placed on a water-cooled copper hearth in an arc melting furnace. The furnace chamber is evacuated to a high vacuum (e.g., 10⁻³ mbar) and then backfilled with a high-purity inert gas, typically argon, to a pressure of 1-1.5 bar.

  • Melting Process: An electric arc is initiated between a non-consumable tungsten electrode and the sample pellet by applying a large voltage. The high temperature of the arc (exceeding 2000 °C) melts the reactants.

  • Homogenization: To ensure homogeneity, the sample is melted multiple times (typically 3-5 times), with the pellet being flipped over between each melting step.

  • Cooling and Solidification: The arc is extinguished, and the molten sample cools rapidly on the water-cooled copper hearth, leading to solidification.

3.1.2. Solid-State Reaction (Carbothermal Reduction)

This method is often used for producing this compound powders.

  • Precursor Preparation: Lanthanum oxide (La₂O₃) powder and high-purity graphite powder are mixed in a specific molar ratio (e.g., La₂O₃ + 7C → 2LaC₂ + 3CO).

  • Milling: The powder mixture is intimately mixed and ground, for example, in a planetary ball mill, to increase the contact surface area between the reactants.

  • Pelletization: The mixed powder is pressed into pellets to improve contact during heating.

  • Heat Treatment: The pellets are placed in a graphite crucible within a high-temperature furnace. The furnace is evacuated and then filled with an inert atmosphere.

  • Reaction: The temperature is ramped up to the reaction temperature, typically in the range of 1700-1950 °C, and held for a duration of 1 to 2 hours. A favorable temperature for LaC₂ production is around 1850 °C for 2 hours.[1]

  • Cooling: After the reaction is complete, the furnace is cooled down to room temperature, and the resulting this compound product is collected.

Characterization of Lanthanum Carbides

3.2.1. X-ray Diffraction (XRD)

XRD is a fundamental technique for phase identification and crystal structure analysis.

  • Sample Preparation: The synthesized this compound is ground into a fine powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

  • Data Collection: The XRD pattern is collected using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range (e.g., 20-80°) with a specific step size and counting time.

  • Data Analysis (Rietveld Refinement): The collected XRD pattern is analyzed using software like FullProf or GSAS. Rietveld refinement is employed to refine the crystal structure model by minimizing the difference between the observed and calculated diffraction patterns. This analysis yields precise lattice parameters, atomic positions, and phase fractions. A pseudo-Voigt function is commonly used to model the peak profiles.

3.2.2. Neutron Diffraction

Neutron diffraction is particularly useful for accurately determining the positions of light atoms like carbon in the presence of heavy atoms like lanthanum.

  • Sample Preparation: A powdered sample of the this compound is loaded into a sample container (e.g., a vanadium can, which has a low neutron scattering cross-section).

  • Data Collection: The experiment is performed at a neutron scattering facility. A beam of neutrons with a specific wavelength is directed at the sample. The scattered neutrons are detected at various angles. Data can be collected at different temperatures to study structural changes.

  • Data Analysis: Similar to XRD, the neutron diffraction data is analyzed using Rietveld refinement to obtain detailed structural information, including precise C-C bond lengths and atomic displacement parameters.

Visualizing Bonding and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of this compound bonding.

G Logical Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Interpretation start Precursor Selection (La, C or La₂O₃, C) mixing Mixing and Pelletizing start->mixing synthesis_method High-Temperature Synthesis mixing->synthesis_method arc_melting Arc Melting (Inert Atmosphere) synthesis_method->arc_melting solid_state Solid-State Reaction (Vacuum/Inert) synthesis_method->solid_state product Polycrystalline this compound arc_melting->product solid_state->product structural Structural Analysis product->structural electronic Electronic Structure Probes product->electronic properties Physical Property Measurement product->properties xrd X-ray Diffraction (XRD) structural->xrd neutron Neutron Diffraction structural->neutron rietveld Rietveld Refinement (XRD/Neutron Data) xrd->rietveld neutron->rietveld dos_band DOS and Band Structure (Computational) electronic->dos_band bonding_model Chemical Bonding Model (Ionic vs. Covalent) dos_band->bonding_model superconductivity Superconductivity Tests properties->superconductivity structure_property Structure-Property Correlation superconductivity->structure_property rietveld->bonding_model bonding_model->structure_property

Caption: Logical workflow for this compound synthesis and characterization.

G Conceptual Model of Chemical Bonding in LaC₂ cluster_atoms Constituent Atoms cluster_process Bonding Process cluster_result Resulting Bonds and Properties La Lanthanum (La) Atom charge_transfer Charge Transfer La → C₂ La->charge_transfer C Carbon (C) Atoms formation Formation of Ions and C₂ Unit C->formation charge_transfer->formation La_ion La³⁺ Ion formation->La_ion C2_unit [C-C]²⁻ Unit formation->C2_unit delocalized_e Delocalized Electron (e⁻) formation->delocalized_e ionic_bond Ionic Bonding (La³⁺ and C₂²⁻) La_ion->ionic_bond C2_unit->ionic_bond covalent_bond Covalent C-C Bond (in C₂ unit) C2_unit->covalent_bond metallic_bond Metallic Bonding (Conduction Band) delocalized_e->metallic_bond properties Observed Properties ionic_bond->properties covalent_bond->properties metallic_bond->properties conductivity Metallic Conductivity properties->conductivity bond_length Increased C-C Bond Length (Antibonding Orbital Occupancy) properties->bond_length

Caption: Conceptual model of chemical bonding in LaC₂.

Theoretical Insights into Chemical Bonding

First-principles calculations based on Density Functional Theory (DFT) have provided significant insights into the electronic structure and bonding of lanthanum carbides.

  • Ionic vs. Covalent Character: The bonding in these materials is a mix of ionic and covalent interactions.[2] There is a significant charge transfer from the electropositive lanthanum to the more electronegative carbon atoms, leading to the formation of La³⁺ ions and C₂²⁻ anionic units. This gives the La-C interactions a strong ionic character. Within the C₂ units, the carbon atoms are covalently bonded.

  • Role of C₂ Dimers: The presence of C₂ dimers is a defining feature of these carbides. The C-C bond length in these dimers provides clues about the bond order. For instance, the C-C bond length of ~1.30 Å in LaC₂ and ~1.33 Å in La₂C₃ is intermediate between a typical C=C double bond (~1.34 Å) and a C≡C triple bond (~1.20 Å), suggesting a bond order between 2 and 3.[3][4] The extra electron from lanthanum partially occupies the antibonding π* orbitals of the C₂ unit, which weakens the C-C bond and increases its length compared to the C₂²⁻ in CaC₂ (which has a shorter C-C bond of ~1.19 Å, closer to a triple bond).[5]

  • Electronic Structure and Metallic Nature: Band structure and Density of States (DOS) calculations confirm the metallic nature of LaC₂ and La₂C₃.[6][7] The states near the Fermi level are typically a hybridization of La 5d and C 2p orbitals. The presence of a finite density of states at the Fermi level allows for electronic conduction. For La₂C₃, electronic structure calculations show that the Fermi level is located near a local minimum in the DOS, which may explain the sensitivity of its superconducting properties to stoichiometry and preparation conditions.

  • Superconductivity: The superconductivity in lanthanum carbides is closely linked to their electronic and crystal structures. For La₂C₃, strong electron-phonon coupling is considered the primary mechanism for superconductivity. Theoretical studies suggest that low-energy phonon modes related to the lanthanum atoms, rather than the C-C stretching modes, play a dominant role in the superconducting pairing.[8]

Conclusion

The chemical bonding in this compound lattices is a fascinating example of the interplay between ionic, covalent, and metallic interactions. The charge transfer from lanthanum to carbon units results in the formation of C₂ dimers with a bond order intermediate between double and triple bonds. This, along with the presence of delocalized electrons in the conduction band, gives rise to their characteristic metallic properties and, in some cases, superconductivity. A thorough understanding of this bonding, facilitated by the experimental and theoretical approaches outlined in this guide, is essential for the future design and application of these advanced materials.

References

An In-depth Technical Guide to the Thermal Stability and Melting Point of Lanthanum Dicarbide (LaC₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum dicarbide (LaC₂), a refractory metallic carbide, exhibits a high melting point and significant thermal stability, making it a material of interest for various high-temperature applications, including in advanced materials science and potentially as a component in specialized high-temperature processes. This technical guide provides a comprehensive overview of the thermal properties of LaC₂, focusing on its melting point and thermal stability. The document consolidates available quantitative data, outlines detailed experimental protocols for characterization, and presents logical workflows for analysis.

Introduction

Lanthanum dicarbide is an inorganic compound with the chemical formula LaC₂. It crystallizes in a body-centered tetragonal structure and is known for its metallic conductivity.[1] Understanding the thermal behavior of LaC₂ is crucial for its application in environments where extreme temperatures are prevalent. This guide will delve into the specifics of its melting point and thermal stability under various conditions.

Physicochemical Properties of LaC₂

A summary of the key physicochemical properties of Lanthanum Dicarbide is presented in Table 1.

Table 1: Physicochemical Properties of Lanthanum Dicarbide (LaC₂)

PropertyValueReference
Melting Point 2360 °C (2633 K)[2]
Crystal Structure Tetragonal[2]
Space Group I4/mmm[2]
Molar Mass 162.927 g/mol [2]
Density 5.29 g/cm³ (solid)[2]
Appearance Tetrahedral crystals[2]

Thermal Stability

The thermal stability of LaC₂ is a critical parameter for its high-temperature applications. It is generally considered to be a thermally stable compound.

Decomposition Behavior

Under vacuum conditions, the vaporization of the lanthanum-carbon system has been studied over a temperature range of 2267 to 2600 K.[3] The primary decomposition pathway at these high temperatures involves the evolution of gaseous lanthanum and various lanthanum carbide species.

Thermal Analysis Data

While specific thermogravimetric analysis (TGA) and differential thermal analysis (DTA) data for LaC₂ under different atmospheres (inert, oxidizing) are not extensively reported in publicly available literature, the general expectation for a refractory carbide is high stability in an inert atmosphere up to its melting point. In an oxidizing atmosphere, decomposition to lanthanum oxide would be expected at elevated temperatures.

Melting Point

The melting point of LaC₂ is well-established at 2360 °C.[2] This high melting point is indicative of the strong ionic and metallic bonding within the crystal lattice.

Phase Transitions

Experimental Protocols

The determination of the thermal properties of refractory materials like LaC₂ requires specialized high-temperature experimental techniques.

Synthesis of Lanthanum Dicarbide

Polycrystalline samples of LaC₂ can be synthesized by reacting lanthanum oxide with carbon in a furnace at high temperatures.[2]

Melting Point Determination

The melting point of refractory materials is typically determined using techniques such as:

  • Optical Pyrometry: Sighting a pyrometer on a sample heated in a high-temperature furnace.

  • Laser Heating: Using a high-power laser to heat a small spot on the sample and measuring the temperature of incandescence.

Thermal Stability Analysis

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Objective: To determine the decomposition temperature and characterize the thermal stability of LaC₂ in different atmospheres (e.g., argon, air).

  • Apparatus: A thermogravimetric analyzer capable of reaching temperatures above 2000 °C.

  • Procedure:

    • A small, known mass of the LaC₂ sample is placed in a tared crucible (e.g., tungsten, graphite).

    • The crucible is placed on the TGA balance.

    • The furnace is sealed, and the desired atmosphere is established and maintained at a constant flow rate.

    • The sample is heated at a controlled rate (e.g., 10 °C/min) to the desired final temperature.

    • The mass of the sample is continuously recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the nature of the thermal events.

DTA measures the temperature difference between a sample and an inert reference as a function of temperature.

  • Objective: To detect phase transitions, melting, and decomposition events by observing endothermic or exothermic peaks.

  • Apparatus: A high-temperature differential thermal analyzer.

  • Procedure:

    • The LaC₂ sample and a stable reference material (e.g., alumina, graphite) are placed in separate crucibles.

    • The crucibles are placed in the DTA furnace.

    • The furnace is heated at a constant rate under a controlled atmosphere.

    • The temperature difference between the sample and the reference is recorded.

    • The DTA curve (ΔT vs. temperature) reveals thermal events as peaks.

KEMS is a high-temperature vacuum technique used to study the thermodynamics of vaporization.[3][4]

  • Objective: To identify the gaseous species evolved from LaC₂ at high temperatures and to determine their partial pressures.

  • Apparatus: A Knudsen cell coupled with a mass spectrometer.[5][6]

  • Procedure:

    • The LaC₂ sample is placed in a Knudsen cell, which is a small, thermally stable container with a small orifice.

    • The cell is heated in a high-vacuum chamber.

    • The gaseous species effusing from the orifice form a molecular beam that is directed into the ion source of the mass spectrometer.

    • The mass spectrometer identifies the species and measures their intensities, which are proportional to their partial pressures.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is used to study the crystal structure of materials at elevated temperatures.[7][8]

  • Objective: To identify any temperature-induced phase transitions in LaC₂ below its melting point.

  • Apparatus: An X-ray diffractometer equipped with a high-temperature furnace.[9]

  • Procedure:

    • The LaC₂ sample is mounted on a high-temperature sample stage.

    • The sample is heated to a series of desired temperatures under a controlled atmosphere or vacuum.

    • At each temperature, an X-ray diffraction pattern is collected.

    • The diffraction patterns are analyzed to determine the crystal structure and lattice parameters as a function of temperature.

Visualizations

Logical Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Property Characterization cluster_data Data Interpretation Synthesis Synthesis of LaC₂ TGA Thermogravimetric Analysis (TGA) (Decomposition Temperature) Synthesis->TGA DTA Differential Thermal Analysis (DTA) (Phase Transitions, Melting) Synthesis->DTA HTXRD High-Temperature XRD (Crystal Structure vs. Temp) Synthesis->HTXRD KEMS Knudsen Effusion Mass Spec (Vaporization Behavior) Synthesis->KEMS Stability Thermal Stability Assessment TGA->Stability MeltingPoint Melting Point Confirmation DTA->MeltingPoint PhaseDiagram Phase Transition Identification DTA->PhaseDiagram HTXRD->PhaseDiagram KEMS->Stability

Caption: Workflow for the thermal analysis of LaC₂.

Experimental Setup for Knudsen Effusion Mass Spectrometry

KEMS_Setup cluster_furnace High-Vacuum Chamber cluster_ms Mass Spectrometer KnudsenCell Knudsen Cell (containing LaC₂ sample) IonSource Ion Source KnudsenCell->IonSource Molecular Beam Heater Heating Element Heater->KnudsenCell Heat MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Schematic of a KEMS experimental setup.

Conclusion

Lanthanum dicarbide is a highly refractory material with a melting point of 2360 °C. Its thermal stability, particularly under vacuum at high temperatures, has been investigated, revealing vaporization into gaseous lanthanum and this compound species. While comprehensive TGA and DTA data in various atmospheres are not extensively documented, the established high melting point suggests significant thermal robustness. Further investigation using high-temperature XRD is warranted to explore potential solid-state phase transitions. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the thermal properties of LaC₂ and similar refractory materials.

References

The Genesis of Lanthanum Endohedral Fullerenes: A Technical Guide to Initial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial synthesis of lanthanum endohedral fullerenes (La-EMFs), focusing on the prevalent arc-discharge method. This document details the experimental protocols, from the preparation of raw soot to the purification of individual La-EMF species, and presents key quantitative data to inform experimental design. Furthermore, proposed formation mechanisms are visualized to provide a conceptual framework for understanding the synthesis process.

Introduction

Endohedral fullerenes, which are carbon cages encapsulating one or more atoms, have garnered significant interest across various scientific disciplines, including materials science and medicine. Lanthanum endohedral fullerenes, such as La@C_82, were among the first of these novel structures to be synthesized and isolated.[1][2] The unique electronic properties arising from the charge transfer between the encapsulated lanthanum atom and the fullerene cage make these molecules compelling candidates for applications in diagnostics, therapeutics, and quantum computing.[3] This guide focuses on the foundational techniques for producing these materials in a laboratory setting.

The Arc-Discharge Synthesis Method

The most common and productive method for synthesizing lanthanum endohedral fullerenes is the electric arc-discharge technique.[3] This process involves the vaporization of a composite graphite anode containing a lanthanum source in a helium atmosphere. The subsequent condensation of the carbon and lanthanum vapor leads to the formation of a soot rich in various fullerenes and endohedral fullerenes.

Experimental Apparatus

A typical arc-discharge apparatus consists of a water-cooled stainless steel chamber, a DC power supply, and two graphite electrodes.[4][5] The anode is a graphite rod that has been drilled and packed with a mixture of graphite powder and a lanthanum-containing compound, typically lanthanum oxide (La₂O₃).[3] The cathode is a solid graphite rod. The chamber is evacuated and then backfilled with helium to a specific pressure. A DC arc is initiated between the electrodes, causing the anode to vaporize.

G cluster_0 Arc-Discharge Reactor Power_Supply DC Power Supply Anode Graphite Anode (with La₂O₃) Power_Supply->Anode High Current Cathode Graphite Cathode Power_Supply->Cathode Anode->Cathode Electric Arc Soot Soot Collection Surface Anode->Soot Vaporization & Condensation Chamber Water-Cooled Vacuum Chamber Vacuum_Pump To Vacuum Pump Chamber->Vacuum_Pump Helium_Inlet Helium Inlet Helium_Inlet->Chamber

Fig. 1: Schematic of an arc-discharge reactor for La-EMF synthesis.
Experimental Protocol for Arc-Discharge Synthesis

  • Anode Preparation: A graphite rod (typically 6-10 mm in diameter) is drilled to create a cavity. This cavity is then packed with a mixture of graphite powder and lanthanum oxide (La₂O₃). The ratio of La₂O₃ to graphite is a critical parameter that influences the yield of specific La-EMFs.

  • Chamber Setup: The packed anode and a graphite cathode are mounted inside the vacuum chamber. The chamber is sealed and evacuated to a base pressure of approximately 10⁻⁴ Torr.

  • Helium Atmosphere: The chamber is then backfilled with high-purity helium gas. The helium pressure is another crucial parameter, typically ranging from 50 to 200 Torr.[6]

  • Arc Ignition: A DC voltage is applied across the electrodes to strike an arc. The current is typically maintained in the range of 100-180 A.[7]

  • Anode Consumption: The arc causes the anode to vaporize, creating a plasma of carbon and lanthanum species. This vapor condenses on the cooler surfaces of the chamber, forming a black soot.

  • Soot Collection: After the anode is consumed, the chamber is cooled, and the soot is carefully collected from the chamber walls and the cathode deposit.

Extraction and Purification

The raw soot produced in the arc-discharge process is a complex mixture containing empty fullerenes (C₆₀, C₇₀, etc.), amorphous carbon, and various endohedral fullerenes. A multi-step process of solvent extraction and high-performance liquid chromatography (HPLC) is required to isolate the desired La-EMFs.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction technique used to dissolve the soluble fullerene components from the insoluble amorphous carbon.[8][9][10]

G Start Raw Soot Soxhlet Soxhlet Extraction (Toluene) Start->Soxhlet Filtration Filtration Soxhlet->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Insoluble_Carbon Insoluble Carbon (Discarded) Filtration->Insoluble_Carbon Crude_Extract Crude Fullerene Extract Evaporation->Crude_Extract

Fig. 2: Workflow for the solvent extraction of fullerenes from soot.

Protocol for Soxhlet Extraction:

  • A cellulose thimble is filled with the collected carbon soot.

  • The thimble is placed in a Soxhlet extractor.

  • The extractor is fitted to a flask containing a suitable solvent, typically toluene.

  • The solvent is heated to its boiling point. The solvent vapor travels up to a condenser, where it cools and drips back onto the soot in the thimble.

  • This process runs continuously, with the solvent repeatedly washing the soluble fullerenes from the soot. The extraction is typically run for several hours until the solvent in the extractor becomes clear.

  • After extraction, the toluene solution, which now contains a mixture of fullerenes, is filtered to remove any remaining particulate matter.

  • The solvent is then removed using a rotary evaporator to yield a solid crude fullerene extract.

Multi-Stage High-Performance Liquid Chromatography (HPLC)

The separation of individual La-EMF species from the crude extract is achieved through multi-stage HPLC. This technique separates molecules based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For fullerene purification, specialized columns are often employed.

HPLC Purification Protocol:

  • First Stage (Group Separation): The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., toluene) and injected into an HPLC system equipped with a fullerene-specific column, such as a COSMOSIL Buckyprep column.[4][5] The mobile phase is typically toluene. This initial stage separates the fullerenes into fractions based on their size and type (e.g., empty fullerenes, monometallofullerenes, dimetallofullerenes).

  • Second and Subsequent Stages (Isomer Separation): Fractions containing the desired La-EMFs are collected and subjected to further purification using a different column, such as a COSMOSIL Buckyprep-M, which is specifically designed for metallofullerene separation.[8] Toluene is often used as the mobile phase in these stages as well, although stronger eluents like chlorobenzene or o-dichlorobenzene may be necessary for more strongly retained species. This allows for the separation of different isomers of a particular La-EMF, for example, La@C₈₂-I and La@C₈₂-II.

Quantitative Data on Synthesis Parameters

The yield of lanthanum endohedral fullerenes is highly dependent on the synthesis parameters. The following tables summarize the impact of key variables on the production of La-EMFs.

Table 1: Effect of Helium Pressure on Metallofullerene Yield

Encapsulated MetalOptimal Helium Pressure (Torr)Reference
Various Lanthanides100 - 150[11]
General EMFs~112.5[6]

Table 2: Influence of La₂O₃/Graphite Ratio on La-EMF Production

La₂O₃:Graphite (w/w)Relative Yield of La@C₈₂NotesReference
1:10HighFavors the production of La@C₈₂ (II) and La₂@C₈₀.[3]
1:40HighFavors the production of La@C₈₂ (I).[3]

Characterization of Lanthanum Endohedral Fullerenes

The purified La-EMF fractions are characterized using various analytical techniques to confirm their identity and purity.

Table 3: Key Characterization Data for La@C₈₂ Isomers

SpeciesKey UV-Vis-NIR Absorption Peaks (nm)NotesReference
La@C₈₂ (Isomer I)~630, ~986, ~1406The absorption peak wavelengths are similar for various lanthanide M@C₈₂ species.[12]
La@C₈₂ (Isomer II)Varies from Isomer IThe different electronic structure of the isomer leads to a distinct absorption spectrum.[12]

Proposed Formation Mechanisms

The precise mechanism of endohedral fullerene formation in the arc-discharge plasma is still a subject of research. However, two main theoretical frameworks have been proposed: "bottom-up" and "top-down" mechanisms.

G cluster_0 Bottom-Up Mechanism cluster_1 Top-Down Mechanism C2 C₂ Species Chains Carbon Chains & Rings C2->Chains Fullerene_Formation Fullerene Cage Formation Chains->Fullerene_Formation La_Encapsulation Lanthanum Atom Encapsulation Fullerene_Formation->La_Encapsulation La_EMF La-EMF La_Encapsulation->La_EMF Graphite Graphite Fragments Curling Curling & Annealing Graphite->Curling Cage_Closure Cage Closure with La Trapping Curling->Cage_Closure La_EMF_2 La-EMF Cage_Closure->La_EMF_2

Fig. 3: Proposed "bottom-up" and "top-down" formation mechanisms for La-EMFs.
  • Bottom-Up Mechanism: This theory posits that small carbon species, such as C₂, are formed in the plasma and subsequently assemble into larger chains and rings.[13] These structures then grow and coalesce to form the fullerene cage, encapsulating a lanthanum atom during the process.

  • Top-Down Mechanism: In this model, larger graphitic fragments are ejected from the anode.[13] These hot and reactive fragments then curl and anneal, with dangling bonds being eliminated, to form closed fullerene cages, trapping a lanthanum atom that is present in the plasma.

Conclusion

The initial synthesis of lanthanum endohedral fullerenes is a multi-step process that requires careful control of experimental parameters. The arc-discharge method, followed by Soxhlet extraction and multi-stage HPLC, remains the primary route for obtaining these novel materials. A thorough understanding of the influence of synthesis conditions on product distribution is crucial for optimizing the yield of specific La-EMF species. Continued research into the formation mechanisms will undoubtedly lead to more efficient and selective synthesis methods, paving the way for the broader application of these fascinating molecules in science and medicine.

References

An In-depth Technical Guide to the Basic Characteristics of Lanthanum-Doped Carbides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum-doped carbides are a class of materials attracting significant interest due to their unique and tunable properties. The incorporation of lanthanum into various carbide lattices can induce profound changes in their electronic, magnetic, mechanical, and catalytic behaviors. These modifications open up possibilities for a wide range of applications, from advanced cutting tools and high-temperature structural components to novel catalysts and electronic devices. This technical guide provides a comprehensive overview of the fundamental characteristics of lanthanum-doped carbides, with a focus on their synthesis, structural properties, and key performance metrics. The information is tailored for researchers, scientists, and professionals in drug development who may leverage these materials in their respective fields.

Synthesis of Lanthanum-Doped Carbides

The synthesis of lanthanum-doped carbides can be achieved through several high-temperature methods. The choice of method depends on the desired phase, purity, and form of the final product (e.g., powder, bulk, or thin film).

Arc Melting

Arc melting is a common technique for synthesizing polycrystalline samples of lanthanum carbides.[1] In this method, high-purity lanthanum metal and carbon (graphite) are melted together in an inert atmosphere (e.g., argon) using an electric arc. The high temperatures generated by the arc facilitate the reaction between the elements to form the desired carbide phase. Doping with other elements can be achieved by including them in the initial mixture.

Carbothermal Reduction

Carbothermal reduction is another widely used method, particularly for producing carbide powders.[2][3] This process involves the high-temperature reaction of lanthanum oxide (La₂O₃) with carbon in a vacuum or inert atmosphere. The carbon acts as a reducing agent, removing oxygen from the lanthanum oxide and forming the carbide. The reaction temperature and time are critical parameters that influence the final product's stoichiometry and crystallinity.[4]

Synthesis_Workflows General Synthesis Workflows for Lanthanum-Doped Carbides cluster_arc_melting Arc Melting cluster_carbothermal_reduction Carbothermal Reduction am_start Precursors: Lanthanum Metal, Carbon (Graphite), Dopants am_process Melt in Arc Furnace (Inert Atmosphere) am_start->am_process am_product Polycrystalline Lanthanum-Doped Carbide am_process->am_product cr_start Precursors: Lanthanum Oxide (La₂O₃), Carbon, Dopant Oxides cr_process High-Temperature Reaction (Vacuum or Inert Atmosphere) cr_start->cr_process cr_product Lanthanum-Doped Carbide Powder cr_process->cr_product

Caption: General Synthesis Workflows

Crystal Structure and Physical Properties

Lanthanum forms several carbide phases, with lanthanum dicarbide (LaC₂) and lanthanum sesquicarbide (La₂C₃) being the most studied. Doping with lanthanum can also modify the crystal structure and physical properties of other host carbides.

Lanthanum Dicarbide (LaC₂)

LaC₂ typically crystallizes in a tetragonal structure.[1] It is a metallic conductor, a property that distinguishes it from insulating carbides like calcium carbide (CaC₂).[1] The metallic nature arises from its electronic structure, where an electron is donated to the conduction band.[1]

Lanthanum Sesquicarbide (La₂C₃)

La₂C₃ possesses a body-centered cubic structure. This phase is of particular interest due to its superconducting properties at relatively high temperatures for a binary carbide.

Lanthanum-Doped Carbides

The introduction of lanthanum into other carbide matrices can lead to various structural changes, including the formation of secondary phases and grain refinement. For instance, in lanthanum-doped titanium-zirconium-molybdenum (La-TZM) alloys, various secondary phases such as TiO₂, ZrO₂, ZrC, TiC, MoC, ZrTiO₄, and La₂O₃ can form, influencing the material's mechanical properties.[5]

Compound Crystal System Space Group Lattice Parameters (Å) Melting Point (°C) Density (g/cm³)
LaC₂TetragonalI4/mmma = 3.93, c = 6.5723605.29
La₂C₃CubicI-43da = 8.81--
TiCCubicFm-3ma = 4.3331604.93
TaCCubicFm-3ma = 4.46376814.3–14.65
VCCubicFm-3ma = 4.1626845.77

Note: Data for undoped carbides are provided for reference. Properties of doped carbides will vary with lanthanum concentration.

Electronic and Magnetic Properties

The electronic and magnetic properties of lanthanum-doped carbides are diverse and highly dependent on the specific composition and crystal structure.

Electronic Properties

As mentioned, LaC₂ is a metallic conductor.[1] The electronic properties of other lanthanum carbides and doped systems are subjects of ongoing research. Theoretical calculations, such as those using density functional theory (DFT), are often employed to understand their band structures and density of states. The electrical conductivity of carbide materials can be experimentally determined using techniques like the four-point probe method.[6][7][8][9][10]

Magnetic Properties

The magnetic behavior of lanthanum-containing carbides can range from diamagnetism to paramagnetism and even superconductivity. For instance, LaC₂ is diamagnetic.[8] However, when lanthanum atoms are encaged in fullerene structures, such as La@C₈₂, the material exhibits paramagnetic behavior following the Curie-Weiss law.[1] The magnetic susceptibility of these materials is a key parameter and can be measured using a SQUID (Superconducting Quantum Interference Device) magnetometer.[11][12][13][14][15]

Superconductivity

Several lanthanum carbide compounds exhibit superconductivity. La₂C₃ is a known superconductor. Furthermore, converting this compound into layered this compound halides, such as La₂C₂X₂ (where X = Br, I), can induce superconductivity at temperatures up to 7.03 K for La₂C₂Br₂ and 1.7 K for La₂C₂I₂.[1]

Compound/System Property Value
LaC₂Electrical PropertyMetallic Conductor
La@C₈₂Magnetic BehaviorParamagnetic
La@C₈₂Effective Magnetic Moment0.38 µB
La₂C₂Br₂Superconducting Tc7.03 K
La₂C₂I₂Superconducting Tc1.7 K

Mechanical Properties

The addition of lanthanum can significantly enhance the mechanical properties of host carbide materials, making them more suitable for demanding structural applications.

Hardness and Strength

Doping with lanthanum has been shown to improve the hardness and strength of various materials. For example, in lanthanum-doped titanium-zirconium-molybdenum alloys, the addition of nano-TiC and ZrC, influenced by the presence of lanthanum, can increase the yield strength to 1239 MPa.[16] The Vickers hardness test is a standard method for determining the hardness of these ceramic materials.[17]

High-Temperature Performance

Lanthanum doping can also improve the high-temperature mechanical properties of carbides. For instance, lanthanum-doped molybdenum alloys exhibit a higher recrystallization temperature and better ductility after recrystallization compared to pure molybdenum.[11][18] This makes them suitable for high-temperature applications where maintaining structural integrity is crucial. High-temperature tensile and flexural strength tests are used to evaluate these properties.[19]

Characterization_Workflow General Characterization Workflow for Lanthanum-Doped Carbides cluster_structural Structural & Morphological Analysis cluster_physical Physical Property Measurement synthesis Synthesized Lanthanum-Doped Carbide xrd X-Ray Diffraction (XRD) (Phase Identification, Crystal Structure) synthesis->xrd sem Scanning Electron Microscopy (SEM) (Morphology, Microstructure) synthesis->sem four_probe Four-Point Probe (Electrical Conductivity) xrd->four_probe squid SQUID Magnetometry (Magnetic Susceptibility) xrd->squid hardness Vickers Hardness Test (Mechanical Hardness) sem->hardness high_temp High-Temperature Mechanical Testing sem->high_temp

References

Lanthanum carbide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lanthanum Carbide

For Researchers, Scientists, and Drug Development Professionals

This compound (LaC₂), a fascinating inorganic compound, has garnered significant attention within the scientific community for its unique properties and diverse applications, ranging from materials science to potential, albeit less explored, roles in specialized chemical synthesis. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental identifiers, synthesis methodologies, key physicochemical properties, and common characterization techniques. Detailed experimental protocols are presented to facilitate reproducible research, and logical workflow diagrams are provided for key synthetic processes.

This compound: Identifiers and Core Properties

This compound is most commonly found as lanthanum dicarbide (LaC₂). It is an air and moisture-sensitive solid with a crystalline structure.

Chemical Identifiers

A clear identification of this compound is crucial for regulatory compliance and accurate scientific communication. The primary identifiers are summarized in the table below.

IdentifierValueReference
CAS Number 12071-15-7[1][2]
EC Number 235-128-8[1][2]
PubChem CID 123280[1][2]
Chemical Formula LaC₂[1][2]
InChI InChI=1S/C2.La/c1-2;/q-2;+2
InChIKey ZKEYULQFFYBZBG-UHFFFAOYSA-N
SMILES [C-]#[C-].[La+2]
Synonyms Lanthanum dicarbide, Dicarbidolanthanum(II)[1]
Physicochemical Properties

The key physical and chemical properties of this compound are detailed in the following table, providing a quantitative basis for its application in various experimental settings.

PropertyValueReference
Molar Mass 162.93 g/mol [2]
Appearance Tetrahedral crystals[1][2]
Density 5.29 g/cm³[1][2]
Melting Point 2360 °C[1][2]
Crystal Structure Tetragonal[1][2]
Space Group I4/mmm[1][2]
Reactivity Reacts with water to form acetylene (C₂H₂) and a mixture of complex hydrocarbons.[1]
Conductivity Metallic conductor[1]

Synthesis of this compound: Experimental Protocols

The synthesis of high-purity this compound is a critical step for its subsequent application. The two primary methods for its preparation are carbothermal reduction and arc melting.

Carbothermal Reduction of Lanthanum Oxide

This method involves the high-temperature reaction of lanthanum oxide (La₂O₃) with a carbon source, typically graphite.

Experimental Protocol:

StepParameterDetailsReference
1. Precursor Mixing ReactantsStoichiometric amounts of Lanthanum Oxide (La₂O₃) and high-purity graphite powder.[3]
MixingHomogenize the powders in a mortar and pestle or a ball mill.
2. Pelletizing PressingThe mixed powder is pressed into pellets to ensure good contact between reactants.[4]
3. Reaction Furnace TypeGraphite-stack furnace or a tube furnace with a graphite crucible.[3]
AtmosphereInert atmosphere (e.g., Argon) or vacuum to prevent oxidation.[4]
Temperature ProfileHeat to 1700-1850 °C. This compound formation begins around 1700 °C, with the optimal temperature being 1850 °C.[3]
Reaction TimeHold at the target temperature for 1 to 2 hours.[3]
4. Cooling & Handling CoolingCool down to room temperature under an inert atmosphere.
HandlingHandle the product in an inert atmosphere (e.g., a glovebox) due to its air and moisture sensitivity.[5][6][7]

The logical workflow for the carbothermal synthesis of this compound is illustrated in the following diagram.

carbothermal_synthesis cluster_prep Precursor Preparation cluster_reaction High-Temperature Reaction cluster_post Product Handling La2O3 Lanthanum Oxide (La₂O₃) mix Mixing & Homogenization La2O3->mix Graphite Graphite Powder Graphite->mix pelletize Pelletizing mix->pelletize furnace Graphite Furnace (1700-1850°C, 1-2h) Inert Atmosphere/Vacuum pelletize->furnace cool Cooling furnace->cool handle Inert Atmosphere Handling (Glovebox) cool->handle product This compound (LaC₂) handle->product

Carbothermal Synthesis Workflow
Arc Melting

Arc melting is a rapid synthesis method that utilizes a high-current electric arc to melt and react the precursors.

Experimental Protocol:

StepParameterDetailsReference
1. Precursor Preparation ReactantsPellets of elemental Lanthanum and Carbon (graphite).[1]
2. Arc Melting Furnace TypeLaboratory-scale arc melter with a non-consumable tungsten electrode and a water-cooled copper hearth.
AtmosphereHigh-purity Argon atmosphere. The chamber is typically evacuated and backfilled with Argon.
Melting ProcessAn electric arc is struck between the electrode and the precursors, causing them to melt and react. The sample is typically flipped and re-melted several times to ensure homogeneity.
3. Cooling & Handling CoolingThe molten product solidifies rapidly on the water-cooled hearth.
HandlingHandle the resulting ingot in an inert atmosphere.[5][6][7]

The experimental workflow for the arc melting synthesis of this compound is depicted below.

arc_melting_synthesis cluster_prep Precursor Preparation cluster_reaction Arc Melting cluster_post Product Handling La_pellet Lanthanum Pellets load Loading onto Copper Hearth La_pellet->load C_pellet Carbon Pellets C_pellet->load arc_furnace Arc Furnace (High Current) Argon Atmosphere load->arc_furnace remelt Flip and Re-melt (for homogeneity) arc_furnace->remelt solidify Solidification on Cooled Hearth arc_furnace->solidify remelt->arc_furnace handle Inert Atmosphere Handling (Glovebox) solidify->handle product This compound (LaC₂) Ingot handle->product

Arc Melting Synthesis Workflow

Synthesis of this compound Nanotubes

This compound can be used to catalyze the growth of carbon nanotubes. A common method is the DC arc discharge technique.

Experimental Protocol:

StepParameterDetailsReference
1. Anode Preparation MaterialA graphite rod is drilled and filled with a mixture of lanthanum metal powder and graphite powder. A typical composition is 90 wt.% Lanthanum.[8][9]
2. Arc Discharge ApparatusA DC arc discharge chamber with a graphite cathode.[8][9]
AtmosphereHelium atmosphere at a pressure of approximately 665 mbar.[8][9]
Electrical ParametersVoltage: ~20-30 V; Current: ~200 A.[8][9]
ProcessAn arc is generated between the anode and cathode, vaporizing the anode material. The carbon and lanthanum species then condense to form nanotubes.
3. Collection & Purification CollectionThe nanotubes are collected from the cathode deposit and the chamber walls.
PurificationThe collected soot is treated to remove amorphous carbon and metallic impurities. This may involve oxidation in air followed by acid washing.

Characterization Techniques

A suite of analytical techniques is employed to verify the synthesis and characterize the properties of this compound.

TechniquePurposeTypical Observations
X-Ray Diffraction (XRD) Phase identification and crystal structure analysis.Diffraction patterns are matched with standard databases (e.g., JCPDS) to confirm the formation of the LaC₂ phase and determine its lattice parameters.[4]
Scanning Electron Microscopy (SEM) Morphological characterization.Provides images of the surface topography, particle size, and shape of the synthesized this compound powder or ingot.[4]
Transmission Electron Microscopy (TEM) High-resolution imaging and structural analysis of nanostructures.Used to visualize the structure of this compound nanotubes, including their diameter, length, and the presence of encapsulated LaC₂ nanocrystals.[8][9]
Energy-Dispersive X-ray Spectroscopy (EDS) Elemental analysis.Confirms the presence and determines the relative amounts of Lanthanum and Carbon in the sample.
Hydrolysis Product Analysis Confirmation of carbide formation and purity.Reaction with water should produce acetylene, which can be identified by gas chromatography or mass spectrometry.

Safety and Handling

This compound is a reactive material and requires careful handling.

  • Air and Moisture Sensitivity: this compound reacts with air and moisture. It should be handled and stored in an inert atmosphere, such as in a glovebox filled with argon or nitrogen.[5][6][7]

  • Reactivity with Water: The reaction with water produces flammable gases, including acetylene. Contact with water should be strictly avoided.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. For handling fine powders, respiratory protection may be necessary to avoid inhalation.[5][10]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as acids and oxidizing agents.[5][6]

Conclusion

This technical guide has provided a detailed overview of this compound, with a focus on its identifiers, properties, synthesis, and characterization. The experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers and scientists working with this important material. Adherence to the outlined safety and handling procedures is paramount to ensure safe and successful experimentation. The unique properties of this compound, particularly its potential in the synthesis of novel carbon nanostructures and superconducting materials, warrant its continued investigation.

References

Methodological & Application

Arc Furnace Synthesis of Bulk Lanthanum Carbide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bulk lanthanum carbide, primarily focusing on the arc furnace melting technique. The information compiled is intended to guide researchers in the successful preparation of this material for various applications, including in the development of novel superconductors and as a precursor for other advanced materials.

Data Presentation: Synthesis Parameters and Product Characteristics

The following table summarizes the key experimental parameters and resulting product characteristics for the arc furnace synthesis of bulk this compound, based on established methodologies.

ParameterValueNotes
Precursors High-purity Lanthanum (La) metal, High-purity Graphite (C)Purity of precursors is critical to the final product purity.
Stoichiometry (La:C atomic ratio) 1:2 for Lanthanum Dicarbide (LaC₂)Stoichiometric amounts of the elements are weighed and pelletized.
2:3 for Lanthanum Sesquicarbide (La₂C₃)
Furnace Type DC or AC Electric Arc FurnaceEquipped with a non-consumable tungsten electrode and a water-cooled copper hearth.
Atmosphere High-purity Argon (Ar)The chamber is typically evacuated and backfilled with Argon to prevent oxidation.
Argon Pressure ~1-1.5 barA static or low-flow argon atmosphere is maintained during melting.[1]
Arc Current Up to 160 ACurrent can be adjusted to control the melting process.[1]
Arc Voltage ~20-30 VDependent on the arc length and atmosphere pressure.[2]
Melting Procedure The arc is initiated between the tungsten electrode and the precursors.The material is melted into a single ingot.
Homogenization The ingot is flipped and re-melted multiple times (typically 3-5 times).This ensures a homogenous distribution of the constituent elements.
Product Form Bulk polycrystalline ingotThe resulting material is a hard, brittle solid.
Purity >99% (phase purity)Dependant on precursor purity and prevention of atmospheric contamination.
Yield High (typically >95%)Weight loss during the process should be minimal.[1]

Experimental Protocols

This section details the methodologies for the key experiments involved in the synthesis and characterization of bulk this compound.

Precursor Preparation
  • Stoichiometric Calculation: Calculate the required masses of high-purity lanthanum metal and graphite powder to achieve the desired stoichiometry (e.g., for LaC₂).

  • Weighing: Accurately weigh the calculated amounts of lanthanum and graphite in an inert atmosphere (e.g., a glovebox) to prevent oxidation of the lanthanum.

  • Mixing and Pelletizing: Thoroughly mix the lanthanum pieces and graphite powder. Press the mixture into a pellet using a hydraulic press. This facilitates easier handling and melting in the arc furnace.

Arc Furnace Synthesis of Bulk this compound
  • Furnace Preparation:

    • Ensure the arc furnace chamber is clean and dry.

    • Place the prepared precursor pellet onto the water-cooled copper hearth.

    • Place a small piece of a getter material (e.g., zirconium or titanium) on the hearth, away from the sample, to scavenge any residual oxygen.

  • Chamber Evacuation and Argon Purging:

    • Seal the furnace chamber and evacuate it to a high vacuum (e.g., <10⁻³ mbar) to remove atmospheric gases.

    • Backfill the chamber with high-purity argon gas to a pressure of approximately 1-1.5 bar.[1]

    • Repeat the evacuation and backfilling process at least three times to ensure a pure argon atmosphere.

  • Arc Melting:

    • Melt the getter material first by striking an arc between it and the tungsten electrode. This will help to further purify the argon atmosphere.

    • Move the electrode over the precursor pellet and initiate the arc.

    • Adjust the arc current (up to 160 A) to achieve complete melting of the precursors into a single, well-formed ingot.[1]

    • Maintain the arc for a sufficient duration (typically 30-60 seconds) to ensure thorough mixing in the molten state.

  • Homogenization:

    • Extinguish the arc and allow the ingot to solidify on the water-cooled hearth.

    • Once cooled, use the furnace's manipulator to flip the ingot over.

    • Re-initiate the arc and re-melt the ingot.

    • Repeat this flipping and re-melting process 3 to 5 times to ensure the homogeneity of the resulting this compound.

    • After the final melting step, allow the ingot to cool completely under the argon atmosphere.

  • Sample Retrieval:

    • Once the furnace has cooled to room temperature, vent the chamber and retrieve the bulk this compound ingot.

    • The sample should be handled in an inert atmosphere or desiccated environment as this compound can be reactive with moisture.

Product Characterization
  • Phase Identification:

    • Crush a small portion of the synthesized ingot into a fine powder in an inert atmosphere.

    • Perform X-ray Diffraction (XRD) analysis on the powder to identify the crystalline phases present and confirm the formation of the desired this compound phase (LaC₂ or La₂C₃).

  • Purity Analysis:

    • Utilize techniques such as Energy-Dispersive X-ray Spectroscopy (EDS) or Wavelength-Dispersive X-ray Spectroscopy (WDS) in a Scanning Electron Microscope (SEM) to determine the elemental composition and identify any impurities.

  • Microstructural Analysis:

    • Prepare a cross-section of the ingot for metallographic analysis.

    • Use SEM to observe the microstructure, including grain size and the presence of any secondary phases.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the arc furnace synthesis of bulk this compound.

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Arc Furnace Synthesis cluster_characterization Product Characterization start Start: High-Purity La and C weigh Weigh Stoichiometric Amounts start->weigh mix Mix and Pelletize weigh->mix load Load Pellet into Furnace mix->load evacuate Evacuate and Purge with Ar load->evacuate melt_getter Melt Getter Material evacuate->melt_getter arc_melt Arc Melt Precursors melt_getter->arc_melt homogenize Flip and Re-melt (3-5x) arc_melt->homogenize cool Cool Ingot in Ar homogenize->cool retrieve Retrieve Bulk Ingot cool->retrieve xrd XRD (Phase ID) retrieve->xrd sem_eds SEM/EDS (Purity, Microstructure) retrieve->sem_eds end End: Bulk this compound xrd->end sem_eds->end

Caption: Experimental workflow for arc furnace synthesis of bulk this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs precursors High-Purity Precursors (La, C) arc_furnace Arc Furnace Melting precursors->arc_furnace stoichiometry Precise Stoichiometry stoichiometry->arc_furnace bulk_product Bulk this compound arc_furnace->bulk_product inert_atm Inert Atmosphere (Ar) high_purity High Phase Purity inert_atm->high_purity homogenization Multiple Melting Cycles homogeneity Homogeneous Composition homogenization->homogeneity bulk_product->high_purity bulk_product->homogeneity

Caption: Logical relationships in bulk this compound synthesis.

References

Application Notes and Protocols for the Carbothermal Reduction of Lanthanum Oxide (La₂O₃) to Lanthanum Carbide (LaC₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum carbide (LaC₂) is a refractory ceramic material with emerging applications in various fields, including as a precursor for superconductors and in the synthesis of carbon nanotubes.[1][2][3][4] Its potential in the biomedical field, particularly in the form of nanoparticles or as a component in advanced drug delivery systems, is an area of growing interest. This document provides a detailed protocol for the synthesis of this compound from lanthanum oxide via the carbothermal reduction method. The protocol is intended for researchers in materials science, chemistry, and drug development who require a reliable method for producing LaC₂ for further investigation.

The carbothermal reduction of lanthanum oxide is a high-temperature process where La₂O₃ is reacted with a carbon source, typically graphite, in an inert atmosphere or under vacuum. The overall reaction is as follows:

La₂O₃(s) + 7C(s) → 2LaC₂(s) + 3CO(g)

This method is a common and effective route for the synthesis of various metal carbides.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the successful synthesis of LaC₂.

Materials and Equipment

Materials:

  • Lanthanum(III) oxide (La₂O₃), 99.9% purity or higher

  • Graphite powder (carbon, C), high purity

  • Argon gas (Ar), 99.999% purity

  • Ethanol or isopropanol (for mixing)

  • Mortar and pestle (agate or zirconia)

  • Hydraulic press

  • Tungsten or graphite crucibles

  • High-temperature tube furnace (capable of reaching at least 2000°C) with a vacuum and inert gas purging system

  • Schlenk line or glovebox for handling air-sensitive materials

Equipment for Characterization:

  • X-ray Diffractometer (XRD) with Cu Kα radiation

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

  • Transmission Electron Microscope (TEM)

Detailed Experimental Procedure

Step 1: Precursor Preparation and Mixing

  • Stoichiometric Calculation: Calculate the required masses of La₂O₃ and graphite based on the reaction stoichiometry (La₂O₃ + 7C → 2LaC₂ + 3CO). A slight excess of carbon (e.g., 5-10 mol%) is often used to ensure complete reaction and to compensate for any carbon monoxide formation.

  • Milling: Accurately weigh the calculated amounts of La₂O₃ and graphite powder. Transfer the powders to an agate or zirconia mortar. Add a small amount of ethanol or isopropanol to form a slurry and grind the mixture thoroughly with the pestle for at least 30 minutes to ensure homogeneous mixing.

  • Drying: Dry the resulting mixture in an oven at 80-100°C for several hours to completely evaporate the solvent.

Step 2: Pelletization

  • Pressing: Transfer the dried, homogenous powder mixture into a hardened steel die.

  • Compaction: Apply a pressure of 150-200 MPa using a hydraulic press to form a dense pellet. This enhances the contact between the reactant particles, facilitating the solid-state reaction.

Step 3: Carbothermal Reduction

  • Furnace Setup: Place the pellet into a tungsten or graphite crucible and position it in the center of the high-temperature tube furnace.

  • Purging: Seal the furnace tube and purge with high-purity argon gas for at least one hour to remove any residual air and moisture. Alternatively, evacuate the furnace tube to a high vacuum (e.g., 10⁻⁵ Torr).

  • Heating Protocol:

    • Ramp the temperature to the desired reaction temperature (e.g., 1850°C) at a rate of 10°C/min under a constant flow of argon or under vacuum.

    • Hold the temperature at the setpoint for a specified duration (e.g., 2 hours) to allow for the completion of the reaction.

  • Cooling: After the reaction is complete, cool the furnace down to room temperature naturally. Maintain the inert atmosphere or vacuum during the cooling process to prevent re-oxidation of the LaC₂ product.

Step 4: Product Handling and Storage

  • Extraction: Once at room temperature, carefully remove the crucible containing the synthesized LaC₂ pellet from the furnace.

  • Storage: this compound is sensitive to moisture. It is recommended to handle the product in a glovebox or under an inert atmosphere. Store the LaC₂ powder or pellet in a desiccator or a sealed container under argon.

Data Presentation

The following tables summarize representative quantitative data for the carbothermal synthesis of LaC₂. Note that optimal conditions can vary depending on the specific furnace setup and precursor characteristics.

Table 1: Reactant Specifications and Molar Ratios

ParameterValue
La₂O₃ Purity ≥ 99.9%
Graphite Purity ≥ 99.5%
La₂O₃ Particle Size < 10 µm
Graphite Particle Size < 45 µm
Molar Ratio (C:La₂O₃) 7:1 (Stoichiometric) to 7.7:1 (10% excess C)

Table 2: Experimental Conditions for Carbothermal Reduction

ParameterCondition 1Condition 2Condition 3
Reaction Temperature (°C) 170018502000
Reaction Time (hours) 221
Atmosphere Argon (flow)Vacuum (10⁻⁵ Torr)Argon (static)
Heating Rate (°C/min) 101015
Pelletization Pressure (MPa) 200200200

Table 3: Representative Product Characteristics

ParameterExpected Outcome (at 1850°C, 2h)
Product Phase (from XRD) LaC₂ (Tetragonal, I4/mmm)
Lattice Parameters (Å) a ≈ 3.93, c ≈ 6.57
Appearance Yellowish-brown to dark gray solid
Conversion Efficiency > 95%
Purity (by XRD) High, with potential minor phases of La₂O₃ or unreacted C

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the carbothermal reduction process for synthesizing LaC₂.

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis start Start weighing Weigh La₂O₃ and Graphite start->weighing mixing Homogeneous Mixing (Wet Milling) weighing->mixing drying Drying of Mixture mixing->drying pelletization Pelletization (150-200 MPa) drying->pelletization furnace_loading Loading into Furnace pelletization->furnace_loading purging Purging with Argon / Evacuation furnace_loading->purging heating Heating to 1700-2000°C purging->heating reaction Isothermal Reaction (1-2 hours) heating->reaction cooling Cooling to Room Temperature reaction->cooling extraction Product Extraction (Inert Atmosphere) cooling->extraction characterization Characterization (XRD, SEM) extraction->characterization storage Storage (Desiccator/Glovebox) extraction->storage end End Product: LaC₂ characterization->end storage->end

Caption: Experimental workflow for LaC₂ synthesis.

Logical Relationship of Key Parameters

This diagram shows the relationship between key experimental parameters and their influence on the final product characteristics.

logical_relationship cluster_params Experimental Parameters cluster_outcomes Product Characteristics temp Reaction Temperature purity Purity temp->purity affects yield Yield temp->yield affects phase Phase Composition temp->phase affects time Reaction Time time->purity affects time->yield affects ratio C:La₂O₃ Molar Ratio ratio->purity affects ratio->phase affects atmosphere Atmosphere (Ar/Vacuum) atmosphere->purity affects morphology Morphology atmosphere->morphology affects

Caption: Key parameter relationships in LaC₂ synthesis.

Characterization

X-ray Diffraction (XRD): XRD is the primary technique for phase identification of the synthesized product. The diffraction pattern should be compared with standard reference patterns for LaC₂ (e.g., from the ICDD database) to confirm its formation and to identify any unreacted La₂O₃, residual carbon, or other impurity phases. Rietveld refinement of the XRD data can be used to determine the lattice parameters and phase purity quantitatively.

Scanning Electron Microscopy (SEM): SEM analysis provides information on the morphology, particle size, and degree of sintering of the LaC₂ product. EDS can be used for elemental analysis to confirm the presence of lanthanum and carbon and to check for any contaminants.

Applications in Research and Drug Development

While the direct application of bulk LaC₂ in drug development is not yet established, its derivatives and nanostructured forms hold potential.

  • Precursor for Novel Materials: LaC₂ is a key precursor for the synthesis of lanthanum-containing endohedral fullerenes and carbon nanotubes, which are being explored for various biomedical applications, including as contrast agents for medical imaging and as platforms for drug delivery.[1][4]

  • Nanoparticles for Theranostics: Lanthanide-based nanoparticles are known for their unique optical and magnetic properties, making them suitable for use in bioimaging (e.g., MRI, fluorescence imaging) and as therapeutic agents (e.g., in photothermal or photodynamic therapy). LaC₂ nanoparticles could potentially be surface-functionalized to improve biocompatibility and for targeted drug delivery.

  • Catalysis: Lanthanum compounds are used as catalysts in various chemical reactions. LaC₂ could be investigated for its catalytic activity in organic synthesis relevant to drug development.

Safety Precautions

  • Handling of Powders: Fine powders of La₂O₃ and graphite can be respiratory irritants. It is recommended to handle these materials in a well-ventilated area or a fume hood and to wear appropriate personal protective equipment (PPE), including a dust mask, safety glasses, and gloves.

  • High-Temperature Operation: The high-temperature furnace should be operated with caution. Ensure that all safety interlocks are functioning correctly and that the furnace is placed in a suitable location away from flammable materials.

  • Inert Gas Handling: Argon is an inert gas, but it can displace oxygen in enclosed spaces, leading to an asphyxiation hazard. Ensure adequate ventilation when using argon.

  • Product Handling: this compound can react with moisture in the air. Handle the final product in an inert atmosphere (e.g., a glovebox) to prevent degradation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for DC Arc Evaporation Synthesis of Lanthanum Carbide Nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of lanthanum carbide nanotubes (LaC₂NTs) using the direct current (DC) arc evaporation method. The information presented is compiled from peer-reviewed scientific literature to guide researchers in the successful fabrication and characterization of these novel nanomaterials.

Introduction

This compound nanotubes are a class of nanomaterials with potential applications in various fields, including biomedicine and materials science. The encapsulation of this compound within a carbon nanotube structure can impart unique electronic and magnetic properties. The DC arc evaporation technique is a robust method for synthesizing these nanotubes, involving the sublimation of a lanthanum-loaded graphite anode in an inert atmosphere. This document outlines the key experimental parameters, a detailed synthesis protocol, and characterization methods.

Experimental Parameters

The successful synthesis of this compound nanotubes via DC arc evaporation is contingent on several critical experimental parameters. The following table summarizes the key parameters identified from experimental studies.

ParameterValue/RangeSource(s)
Arc Voltage 20 - 30 V[1]
Arc Current ~200 A[1]
Anode Composition Graphite loaded with 30-90 wt.% Lanthanum metal[1]
Cathode Composition Pure Graphite[2][3]
Anode Diameter ~7 mm (typical)[1]
Cathode Diameter ~20 mm (typical)[1]
Inter-electrode Gap 1 - 2 mm[2]
Atmosphere Helium[1]
Pressure 665 mbar[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound nanotubes using the DC arc evaporation method.

Preparation of the Lanthanum-Loaded Graphite Anode

A critical step in the synthesis is the preparation of the composite anode.

Materials and Equipment:

  • High-purity graphite rods (e.g., 7 mm diameter)

  • Lanthanum metal (high purity)

  • Drill press or lathe

  • Hydraulic press (optional)

  • Inert atmosphere glovebox (recommended)

Procedure:

  • Cut a graphite rod to the desired length to serve as the anode.

  • Drill a hole longitudinally through the center of the graphite anode. The diameter of the hole should be sufficient to accommodate the desired weight percentage of lanthanum.

  • Weigh the drilled graphite anode.

  • Calculate the required mass of lanthanum metal to achieve the target weight percentage (e.g., 30, 50, 70, or 90 wt.%).

  • Under an inert atmosphere (e.g., in a glovebox) to prevent oxidation, insert the lanthanum metal into the drilled hole in the graphite anode. Given that lanthanum is a soft metal, it may be possible to press-fit a solid piece of lanthanum into the hole.

  • Alternatively, lanthanum powder can be mixed with a graphite powder binder and the mixture packed tightly into the drilled hole. A hydraulic press can be used to ensure dense packing.

  • Ensure the lanthanum is securely loaded within the graphite rod to maintain a stable arc during the evaporation process.

DC Arc Evaporation Synthesis

Materials and Equipment:

  • DC arc discharge vacuum chamber

  • High-current DC power supply (capable of >200 A)

  • High-purity graphite rod for the cathode

  • Prepared lanthanum-loaded graphite anode

  • Helium gas (high purity)

  • Vacuum pump (rotary and diffusion/turbomolecular)

  • Pressure gauges

Procedure:

  • Mount the prepared lanthanum-loaded graphite anode and the pure graphite cathode into the electrode holders of the arc discharge chamber.

  • Set the initial gap between the anode and cathode to approximately 1-2 mm.[2]

  • Seal the chamber and evacuate it to a base pressure of <10⁻⁴ mbar using the vacuum pump system.

  • Backfill the chamber with high-purity helium gas to a pressure of 665 mbar.[1]

  • Turn on the DC power supply and initiate the arc between the electrodes. A typical procedure is to bring the electrodes into momentary contact to strike the arc and then separate them to the desired gap distance.

  • Maintain a stable arc with a voltage of 20-30 V and a current of approximately 200 A.[1] The anode will be consumed during this process.

  • The duration of the arc discharge should be sufficient to consume a significant portion of the anode. While not explicitly stated in the primary literature for this compound nanotubes, typical arc durations for similar syntheses range from a few minutes to over 30 minutes. This parameter may require optimization.

  • After the desired arcing time, turn off the power supply and allow the chamber to cool down to room temperature under the helium atmosphere.

Collection of the Cathode Deposit and Soot

The synthesized nanotubes are typically found in the cathode deposit and the soot collected from the chamber walls.

Procedure:

  • Once the chamber has cooled, vent it to atmospheric pressure with an inert gas or air.

  • Carefully remove the cathode from the chamber. The cathode will have a hard, dark deposit on its surface.

  • Using a scraper or spatula, carefully collect the deposit from the cathode. This deposit is rich in nanotubes.

  • Collect the fine black soot from the inner walls and other surfaces of the chamber. This soot also contains nanotubes.

  • Store the collected cathode deposit and soot in separate, labeled containers for subsequent purification and characterization.

Purification of this compound Nanotubes

The as-synthesized material contains impurities such as amorphous carbon, graphitic nanoparticles, and metallic lanthanum/lanthanum carbide nanoparticles. A multi-step purification process is necessary.

Materials and Equipment:

  • Collected cathode deposit and soot

  • Concentrated nitric acid (HNO₃) or hydrochloric acid (HCl)

  • Refluxing apparatus (round bottom flask, condenser)

  • Magnetic stirrer with hot plate

  • Centrifuge

  • Filter paper and filtration apparatus

  • Deionized water

  • Drying oven or vacuum oven

Procedure:

  • Acid Reflux:

    • Place the collected cathode deposit or soot in a round bottom flask.

    • Add a sufficient volume of concentrated nitric acid or hydrochloric acid to immerse the material. Acid treatment is effective for dissolving metallic impurities.

    • Set up the refluxing apparatus and heat the mixture to the boiling point of the acid while stirring continuously.

    • Reflux for several hours (e.g., 4-12 hours) to dissolve the metallic lanthanum and this compound nanoparticles.

  • Washing and Filtration:

    • Allow the mixture to cool to room temperature.

    • Dilute the acid mixture with a large volume of deionized water.

    • Separate the solid material from the liquid by filtration or centrifugation.

    • Wash the collected solid material repeatedly with deionized water until the pH of the filtrate is neutral. This removes residual acid and dissolved salts.

  • Drying:

    • Dry the purified nanotubes in an oven at a temperature of approximately 100-120°C for several hours, or in a vacuum oven at a lower temperature, to remove any residual water.

Note: The optimal purification strategy may need to be determined empirically. The harshness of the acid treatment (concentration, duration, temperature) should be balanced to effectively remove impurities without causing significant damage to the nanotube structure.

Characterization

The synthesized and purified this compound nanotubes should be characterized to determine their morphology, structure, and composition.

Characterization TechniqueInformation Obtained
Transmission Electron Microscopy (TEM) Morphology, diameter, length, and internal structure of the nanotubes. Confirmation of this compound filling.
X-ray Diffractometry (XRD) Crystalline structure of the nanotubes and the encapsulated this compound.
Scanning Electron Microscopy (SEM) Overall morphology of the cathode deposit and soot.
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) Elemental composition of the nanotubes and confirmation of the presence of lanthanum and carbon.
Raman Spectroscopy Quality and graphitic nature of the carbon nanotubes.

Data Presentation

The following table presents the reported dimensions of this compound nanotubes synthesized using the DC arc evaporation method.

Lanthanum Concentration in Anode (wt.%)Nanotube Diameter (nm)Nanotube Length (µm)Source(s)
30, 50, 70, 9065 - 950.2 - 1.5[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Anode Preparation cluster_synthesis DC Arc Evaporation cluster_collection Product Collection cluster_purification Purification cluster_characterization Characterization prep1 Drill Graphite Rod prep2 Load Lanthanum Metal prep1->prep2 synth1 Assemble Electrodes in Chamber prep2->synth1 synth2 Evacuate and Backfill with He synth1->synth2 synth3 Initiate and Maintain Arc synth2->synth3 coll1 Cool Chamber synth3->coll1 coll2 Collect Cathode Deposit and Soot coll1->coll2 pur1 Acid Reflux coll2->pur1 pur2 Wash and Filter pur1->pur2 pur3 Dry pur2->pur3 char1 TEM pur3->char1 char2 XRD pur3->char2 char3 SEM, EDS, Raman pur3->char3

Caption: Experimental workflow for this compound nanotube synthesis.

Logical Relationship of Synthesis Parameters

synthesis_parameters cluster_inputs Input Parameters cluster_process Process cluster_outputs Output Characteristics Anode Anode Composition (La wt.%) Arc DC Arc Evaporation Anode->Arc Current Arc Current Current->Arc Voltage Arc Voltage Voltage->Arc Pressure He Pressure Pressure->Arc Diameter Nanotube Diameter Arc->Diameter Length Nanotube Length Arc->Length Yield Yield & Purity Arc->Yield

Caption: Relationship between synthesis parameters and nanotube characteristics.

References

Application Note: Characterization of Lanthanum Dicarbide (LaC₂) using X-ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum dicarbide (LaC₂) is a metallic conductor with a unique crystal structure that is of interest in the fields of superconductivity and nanomaterials.[1] X-ray diffraction (XRD) is a powerful and non-destructive analytical technique used to determine the crystallographic structure of materials.[2] This application note provides a detailed protocol for the characterization of LaC₂ powder samples using XRD, including sample preparation, data acquisition, and analysis via Rietveld refinement to determine phase purity, lattice parameters, and other structural properties.

Experimental Protocols

This section details the methodology for the XRD analysis of LaC₂.

2.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality diffraction data. LaC₂ is known to react with water, which can lead to the formation of acetylene and other hydrocarbons.[1] Therefore, all handling should be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen) to prevent sample degradation.

  • Objective: To prepare a flat, densely packed powder sample suitable for XRD analysis.

  • Materials:

    • LaC₂ powder (as-synthesized or commercially obtained)

    • Mortar and pestle (agate or zirconia)

    • Low-background sample holder (e.g., zero-diffraction silicon wafer or quartz)

    • Spatula

    • Glass slide

  • Protocol:

    • Inside an inert atmosphere glovebox, gently grind the LaC₂ powder using an agate mortar and pestle to ensure a fine and uniform particle size (typically <10 µm). This minimizes preferred orientation effects in the data.

    • Carefully load the powdered sample onto the low-background sample holder.

    • Use a spatula to slightly overfill the sample well.

    • Gently press a clean glass slide across the top of the holder to compact the powder and create a smooth, flat surface that is flush with the holder's surface.

    • Ensure the sample is densely packed to maximize the diffraction signal.

    • If the diffractometer is not housed within an inert environment, use an airtight sample holder with an X-ray transparent dome (e.g., Kapton or Mylar) to protect the sample from atmospheric exposure during data collection.

2.2. Data Acquisition

  • Objective: To collect a high-resolution powder XRD pattern of the LaC₂ sample.

  • Instrumentation: A standard powder diffractometer equipped with a copper X-ray source (Cu Kα, λ ≈ 1.54 Å) and a position-sensitive detector is typically used.

  • Typical Parameters:

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Type: Continuous scan

    • 2θ Range: 20° - 100°

    • Step Size: 0.02°

    • Time per Step (Scan Speed): 1-5 seconds (a slower scan speed improves the signal-to-noise ratio)

    • Optics: Bragg-Brentano geometry with appropriate slits to control beam divergence.

2.3. Data Analysis

The collected XRD data is analyzed to identify the crystalline phases and refine the crystal structure.

  • Objective: To determine the phase composition, lattice parameters, and other crystallographic details of the sample.

  • Software: Software capable of Rietveld refinement, such as FullProf Suite, GSAS-II, or TOPAS.

  • Protocol:

    • Phase Identification: The experimental diffraction pattern is first compared to standard patterns in a crystallographic database (e.g., ICDD PDF-4+, Crystallography Open Database) to identify the major and any minor phases present. The primary phase should match the pattern for LaC₂.

    • Rietveld Refinement: This powerful technique fits a calculated diffraction profile to the entire experimental pattern, allowing for the refinement of structural and instrumental parameters.[3][4]

      • Initial Model: Start the refinement with an initial structural model for LaC₂. A Crystallographic Information File (CIF) is typically used for this purpose.[5][6] LaC₂ crystallizes in the tetragonal I4/mmm space group.[7]

      • Refinement Steps: Sequentially refine the following parameters: a. Scale factor b. Background parameters (typically modeled with a polynomial function) c. Unit cell parameters[8] d. Peak shape parameters (e.g., Caglioti parameters for peak width, and Pseudo-Voigt or Pearson VII functions for peak shape) e. Atomic coordinates and isotropic thermal parameters (if the data quality is high enough).

      • Goodness-of-Fit: Monitor the refinement progress using goodness-of-fit indicators like Rwp (weighted-profile R-factor) and χ² (chi-squared). A successful refinement is indicated by a low χ² value (ideally close to 1) and a flat difference plot between the observed and calculated patterns.[9]

    • Quantitative Analysis: If impurity phases are present, Rietveld refinement can provide accurate quantitative phase analysis based on the refined scale factors of each phase.[9][10]

Data Presentation

The crystallographic data for LaC₂ derived from XRD analysis are summarized below. These values are based on published crystallographic data.[7]

ParameterValueReference
Crystal System Tetragonal[1][7]
Space Group I4/mmm (No. 139)[1][7]
Lattice Parameters a = 3.92 Å[7]
b = 3.92 Å[7]
c = 6.55 Å[7]
α = β = γ = 90°[7]
Unit Cell Volume 100.65 ų[7]
C-C Bond Length 1.29 Å[7]
La-C Bond Lengths 2.64 Å (x2), 2.87 Å (x8)[7]

Visualization

4.1. Experimental Workflow

The following diagram illustrates the complete workflow for the characterization of LaC₂ using XRD.

XRD_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_analysis Data Analysis start LaC₂ Powder grind Grind to <10 µm start->grind load Load into Sample Holder grind->load compact Compact to Flat Surface load->compact seal Seal in Airtight Holder compact->seal xrd Powder X-ray Diffractometer seal->xrd raw_data Raw XRD Pattern xrd->raw_data phase_id Phase Identification raw_data->phase_id rietveld Rietveld Refinement phase_id->rietveld results Structural Parameters (Lattice, Phase %, etc.) rietveld->results

Caption: Experimental workflow for LaC₂ characterization by XRD.

4.2. Logical Diagram: From Crystal Structure to Refined Data

This diagram shows the logical relationship between the physical sample and the final analytical output.

Logical_Relationship cluster_physical Physical Domain cluster_experiment Experimental Process cluster_analysis Analytical Domain crystal LaC₂ Crystal Structure (Tetragonal, I4/mmm) diffraction Diffraction Event crystal->diffraction Bragg's Law xrays Incident X-rays xrays->diffraction pattern Experimental Diffraction Pattern diffraction->pattern refinement Rietveld Refinement (Least-Squares Fitting) pattern->refinement model Initial Structural Model (CIF File) model->refinement output Refined Structural Data (Lattice Parameters, etc.) refinement->output Goodness-of-Fit Check

Caption: Logical flow from crystal structure to refined XRD data.

References

Application Notes: Transmission Electron Microscopy (TEM) of LaC₂ Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transmission Electron Microscopy (TEM) is an indispensable technique for the characterization of nanomaterials, providing high-resolution imaging, diffraction, and spectroscopic data from a single instrument.[1] For lanthanum carbide (LaC₂) nanostructures, TEM enables a comprehensive understanding of critical properties at the nanoscale, including morphology, particle size distribution, crystallinity, and elemental composition.[1][2] This is achieved by directing a high-energy electron beam through an ultra-thin sample; the interactions of these electrons with the specimen are then used to form images, diffraction patterns, or spectra.[2]

Key Applications for LaC₂ Nanostructures

  • Morphological Analysis: Techniques like bright-field and dark-field imaging reveal the size, shape, and aggregation state of LaC₂ nanoparticles or nanotubes.[3]

  • Crystallographic Characterization: Selected Area Electron Diffraction (SAED) is used to determine the crystal structure and lattice parameters of LaC₂.[4] A single, well-ordered nanostructure will produce a regular pattern of bright spots, while a polycrystalline sample will generate a series of rings.[3]

  • High-Resolution Structural Imaging: High-Resolution TEM (HRTEM) allows for the direct visualization of atomic lattice fringes, enabling the measurement of interplanar spacings and the identification of crystalline defects.[2]

  • Compositional Analysis: When coupled with Scanning Transmission Electron Microscopy (STEM), techniques like Energy-Dispersive X-ray Spectroscopy (EDS) and Electron Energy-Loss Spectroscopy (EELS) can provide quantitative elemental mapping and chemical analysis at the nanometer scale.[5][6]

Experimental Protocols

Protocol 1: TEM Sample Preparation for LaC₂ Nanostructures

This protocol describes the preparation of a LaC₂ nanostructure sample for TEM analysis using the drop-casting method, which is suitable for powder or colloidal samples.[7][8]

Materials:

  • LaC₂ nanostructure powder or suspension

  • High-purity solvent (e.g., ethanol or isopropanol)

  • TEM grids (e.g., 3mm copper grids with a thin carbon support film)[8]

  • Ultrasonic bath/sonicator[8]

  • Micropipette

  • Self-closing tweezers[8]

  • Filter paper

Procedure:

  • Dispersion: If starting with a powder, weigh a small amount (~0.1-0.5 mg) of LaC₂ nanostructures and place it into a vial with 1-2 mL of a suitable solvent. The goal is to create a very dilute suspension.[9]

  • Sonication: Place the vial in an ultrasonic bath for 10-15 minutes to break up agglomerates and ensure a homogeneous dispersion of the nanoparticles.[8] The final solution should be slightly hazy but not opaque.

  • Grid Preparation: Using self-closing tweezers, carefully hold a TEM grid by its edge. Do not touch the central carbon film.

  • Sample Deposition: Using a micropipette, draw a small volume (3-5 µL) of the dispersed LaC₂ solution.[10] Carefully dispense this single drop onto the carbon-coated side of the TEM grid.[8]

  • Drying: Allow the solvent to evaporate completely at room temperature. This can be done by leaving the grid on a piece of filter paper in a covered petri dish to prevent contamination. The grid must be completely dry before being inserted into the microscope.

  • Storage: Store the prepared grid in a dedicated grid box under vacuum or in a desiccator to minimize oxidation and contamination.

Protocol 2: Morphological and Crystallographic Analysis

This protocol outlines the steps for acquiring standard TEM images and SAED patterns.

Instrumentation:

  • Transmission Electron Microscope

  • Standard sample holder

Procedure:

  • Instrument Alignment: Ensure the TEM is properly aligned according to the manufacturer's specifications. Set the accelerating voltage, typically between 80 and 200 kV for nanomaterials.[2]

  • Sample Loading: Load the prepared TEM grid into the sample holder and insert it into the microscope column.

  • Locating the Sample: Start at low magnification to locate areas on the grid where the LaC₂ nanostructures are well-dispersated as a single layer.[8] Avoid areas with thick agglomerates.

  • Bright-Field (BF) Imaging:

    • Select a region of interest and increase the magnification.

    • Focus the image to clearly resolve the morphology (shape and size) of the nanostructures.

    • Acquire images using a CCD camera or other detector. Capture multiple images from different areas to ensure the data is representative.

  • Selected Area Electron Diffraction (SAED):

    • Switch the microscope to diffraction mode.

    • Insert a selected area aperture to isolate a single nanostructure or a small group of nanostructures.[4][11]

    • Focus the diffraction pattern.

    • Acquire the SAED pattern. A single crystal will produce a spot pattern, while a polycrystalline sample will produce rings.[3]

  • High-Resolution TEM (HRTEM):

    • Navigate to a thin edge of an individual LaC₂ nanostructure.

    • Increase magnification significantly (>200,000x).

    • Carefully correct for objective lens astigmatism to achieve the highest resolution.

    • Focus the image to visualize the atomic lattice fringes.

    • Acquire HRTEM images. These images can be used to measure d-spacing and identify crystal defects.

Quantitative Data Presentation

The data obtained from TEM analysis can be quantified and summarized for detailed characterization.

Table 1: Morphological Analysis Data

Parameter Measurement Method Example Value
Average Particle Size Image Analysis Software (e.g., ImageJ) 85 ± 15 nm
Size Distribution Statistical analysis of >100 particles 50 - 120 nm

| Aspect Ratio (for nanotubes) | Image Analysis Software | 10:1 - 20:1 |

Table 2: Crystallographic Data from SAED/HRTEM

Measured d-spacing (Å) Known LaC₂ Plane (hkl) Crystal Structure
3.45 (101) Tetragonal[12]
2.99 (110) Tetragonal[12]
2.14 (200) Tetragonal[12]

| 1.78 | (112) | Tetragonal[12] |

Table 3: Elemental Composition from STEM-EDS

Element Atomic % Weight %
La (Lanthanum) 33.1 85.2

| C (Carbon) | 66.9 | 14.8 |

Visualizations

TEM_Workflow cluster_prep Sample Preparation cluster_analysis TEM Analysis cluster_data Data Processing Dispersion 1. Disperse LaC₂ in Solvent Sonication 2. Sonicate to Break Agglomerates Dispersion->Sonication Deposition 3. Drop-cast onto TEM Grid Sonication->Deposition Drying 4. Dry Sample Deposition->Drying Imaging 5. Bright-Field (BF) Imaging Drying->Imaging SAED 6. Selected Area Electron Diffraction (SAED) Imaging->SAED Morphology Size & Shape Analysis Imaging->Morphology HRTEM 7. High-Resolution TEM (HRTEM) SAED->HRTEM Crystallinity d-spacing & Phase ID SAED->Crystallinity Lattice Lattice Fringes & Defects HRTEM->Lattice

Caption: Experimental workflow for TEM analysis of LaC₂ nanostructures.

TEM_Techniques TEM Techniques and Derived Information Sample LaC₂ Nanostructure Sample BF_DF Bright-Field (BF) & Dark-Field (DF) Imaging Sample->BF_DF SAED Selected Area Electron Diffraction (SAED) Sample->SAED HRTEM High-Resolution TEM (HRTEM) Sample->HRTEM STEM_EDS STEM-EDS / EELS Sample->STEM_EDS Info_Morphology Size, Shape, Distribution BF_DF->Info_Morphology Info_Crystal Crystal Structure, Phase, Orientation SAED->Info_Crystal Info_Lattice Lattice Spacing, Defects, Interfaces HRTEM->Info_Lattice Info_Composition Elemental Composition, Chemical State STEM_EDS->Info_Composition

Caption: Relationship between TEM techniques and the information obtained.

References

Application Notes and Protocols: Lanthanum Carbide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable scarcity of documented applications for lanthanum carbide (LaC₂) as a primary catalyst in organic synthesis. While various lanthanum compounds, such as lanthanum chloride (LaCl₃), lanthanum oxide (La₂O₃), and organolanthanum complexes, exhibit significant catalytic activity in a range of organic transformations, this compound itself is not a commonly employed catalyst for these purposes. Its primary applications appear to be in the fields of materials science, including the production of superconductors and carbon nanotubes.[1][2]

This document aims to provide a transparent overview of the current scientific landscape. Due to the lack of specific examples of this compound-catalyzed organic reactions in published literature, it is not possible to provide the detailed application notes, experimental protocols, quantitative data tables, or reaction pathway diagrams as initially requested.

Instead, this report will summarize the catalytic applications of other lanthanum-based materials to offer a broader context on the catalytic potential of lanthanum. Additionally, the role of lanthanum as a promoter in carbide-based catalysis will be briefly discussed.

Catalytic Applications of Lanthanum Compounds (Other than Carbide) in Organic Synthesis

Lanthanum and its compounds are known to enhance reaction rates and selectivity in various organic reactions.[3] This is often attributed to the Lewis acidic nature of the La³⁺ ion.[4]

1. Condensation Reactions:

  • Biginelli Reaction: Hydrated lanthanum chloride (LaCl₃·7H₂O) has been effectively used as a catalyst in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[3]

  • Cyclohexanone Self-Condensation: Lanthanum phosphotungstate (LaPW₁₂O₄₀) demonstrates good catalytic activity for the condensation dehydrogenation of cyclohexanone.[3]

2. Carbon-Carbon Bond Forming Reactions:

  • Lanthanum chloride is a versatile Lewis acid catalyst for various C-C bond-forming reactions, including Friedel-Crafts alkylation and acylation, and Diels-Alder reactions.[4]

3. Polymerization Reactions:

  • Ring-Opening Polymerization: Lanthanum-based catalysts, such as aryloxy rare earth complexes like La(ODTBP)₃, are efficient in the ring-opening polymerization of ε-caprolactone to produce polycaprolactone, a biodegradable polymer.[3]

  • Olefin Polymerization: While not specifically this compound, lanthanide complexes have been explored as catalysts for olefin polymerization.[5]

4. Methane Activation and Conversion:

  • Oxidative Coupling of Methane (OCM): Lanthanum oxide (La₂O₃) is a well-studied catalyst for the oxidative coupling of methane to produce ethane and ethylene.[3]

  • Dry Methane Reforming: Lanthanum has been used as a promoter for bimetallic Co–Mo carbides supported on γ-alumina for the dry reforming of methane.[1] The addition of lanthanum at low loading levels can lead to smaller carbide crystallite sizes.[1]

  • Methane Oxychlorination: Lanthanum-based catalysts are active in the oxychlorination of methane.[6]

5. Other Reactions:

  • Transesterification: Lanthanum(III) compounds like La(Oi-Pr)₃, La(OTf)₃, and La(NO₃)₃ have shown high catalytic activity in the transesterification of carboxylic esters.[7]

  • Cycloaddition Reactions: The direct coupling of CO₂ with epoxides to form cyclic carbonates can be catalyzed by lanthanum(III) supported on magnetic mesoporous organosilica nanoparticles.[8]

  • Hydrogenation: Lanthanum oxide is often used as a stabilizing component in catalysts for the hydrogenation of heteroatomic compounds in biofuels.[9] Lanthanum has also been investigated as a dopant for ruthenium-on-carbon catalysts for CO methanation.[10]

Lanthanum as a Promoter in Carbide Catalysis

While this compound itself is not a prominent catalyst, lanthanum is utilized as a promoter for other metal carbide catalysts. For instance, in the dry reforming of methane with γ-alumina supported bimetallic Co–Mo carbides, the addition of lanthanum was found to influence the catalyst's properties.[1] Low levels of lanthanum loading resulted in smaller carbide crystallite sizes.[1] However, increased lanthanum loading led to a significant reduction in product yields due to increased reverse water–gas shift activity.[1]

Preparation and Properties of this compound

This compound (LaC₂) can be synthesized by reacting lanthanum oxide (La₂O₃) with carbon in an electric furnace or by melting pellets of the elemental constituents in an arc furnace.[2] It reacts with water to produce acetylene (C₂H₂) and a mixture of other hydrocarbons.[2]

Conclusion

Based on an extensive review of the available scientific literature, this compound (LaC₂) does not appear to be a catalyst that is actively employed in mainstream organic synthesis. Researchers and professionals in drug development seeking to utilize lanthanum's catalytic properties would find more success in exploring other lanthanum compounds, such as lanthanum halides, oxides, and various organometallic complexes. The primary role of lanthanum in carbide-related catalysis seems to be as a promoter for other transition metal carbides, where it can influence the catalyst's structure and activity.

Due to the absence of specific applications of this compound as a catalyst in organic synthesis, the creation of detailed experimental protocols, quantitative data tables, and reaction diagrams is not feasible at this time. Further research into the catalytic properties of this compound may reveal novel applications in the future.

References

Application Notes and Protocols: Lanthanum Carbide (LaC₂) in High-Temperature Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum Carbide (LaC₂), a rare earth carbide, presents intriguing possibilities for the development of advanced high-temperature ceramics due to its high melting point and unique electronic properties.[1][2] However, it is crucial to note that the application of LaC₂ specifically within ceramic matrices for high-temperature structural applications is not extensively documented in publicly available research. Much of the current literature on lanthanum-containing ceramics focuses on oxides such as lanthanum zirconate (La₂Zr₂O₇) and lanthanum aluminate (LaAlO₃), particularly for thermal barrier coatings.[1][3] This document provides an overview of the known properties of LaC₂ and presents generalized protocols for the fabrication and characterization of ceramic matrix composites, which can be adapted for exploratory research into LaC₂-containing ceramics.

Properties of this compound (LaC₂)

This compound is a metallic conductor with a high melting point, making it a candidate for applications in extreme temperature environments.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Chemical Formula LaC₂[2]
Molar Mass 162.927 g/mol [2]
Appearance Tetrahedral crystals[2]
Density 5.29 g/cm³[2]
Melting Point 2360 °C (2630 K)[2]
Crystal Structure Tetragonal (room temp.), Cubic (high temp.)[1]
Electrical Nature Metallic conductor[1][2]

Table 1: Physical and Chemical Properties of this compound (LaC₂)

Potential Applications in High-Temperature Ceramics

While specific applications are not well-documented, the intrinsic properties of LaC₂ suggest potential uses in areas such as:

  • Ultra-High Temperature Ceramics (UHTCs): As a reinforcement phase in matrices like Silicon Carbide (SiC), Zirconium Diboride (ZrB₂), or Hafnium Diboride (HfB₂), potentially enhancing thermal stability and mechanical properties at extreme temperatures.

  • Functional Ceramics: Its metallic conductivity could be exploited in the design of ceramic composites with tailored electrical properties for high-temperature sensors or heating elements.

  • Sintering Aid: While not explicitly documented, carbides can sometimes act as sintering aids to promote densification in ceramic processing.

Experimental Protocols: A Generalized Approach for LaC₂-Ceramic Composites

The following protocols are generalized methodologies for the fabrication and characterization of ceramic matrix composites. These can serve as a starting point for research on LaC₂-containing ceramics, for instance, in an Al₂O₃ or SiC matrix.

Protocol 1: Synthesis of LaC₂-Ceramic Composite via Hot Pressing

Hot pressing is a common technique for producing dense ceramic composites by applying heat and pressure simultaneously.[4][5]

1. Powder Preparation:

  • Begin with fine powders of the ceramic matrix material (e.g., α-Al₂O₃ or β-SiC) and LaC₂. The particle size should ideally be in the sub-micron range for better sinterability.
  • Weigh the desired proportions of the matrix and LaC₂ powders. For initial studies, a low volume fraction of LaC₂ (e.g., 1-5 vol%) is recommended.
  • Mix the powders thoroughly to ensure a homogeneous distribution. This can be achieved by ball milling in a suitable solvent (e.g., ethanol or isopropanol) with grinding media (e.g., zirconia or silicon nitride balls) for several hours.
  • Dry the milled slurry in an oven or using a rotary evaporator to obtain a fine, free-flowing powder mixture.

2. Hot Pressing:

  • Place the powder mixture into a graphite die.
  • Insert the die into a hot press furnace.
  • Heat the sample under vacuum or in an inert atmosphere (e.g., argon) to the desired sintering temperature. The temperature will depend on the ceramic matrix (e.g., 1500-1700 °C for Al₂O₃, 1800-2000 °C for SiC).
  • Apply uniaxial pressure (typically 20-50 MPa) once the temperature has stabilized.
  • Hold at the peak temperature and pressure for a specific duration (e.g., 30-60 minutes) to allow for densification.
  • Cool the sample down to room temperature under controlled conditions.

3. Post-Sintering Characterization:

  • After extraction from the die, the sintered pellet can be cut and polished for microstructural and mechanical analysis.

Protocol 2: Characterization of LaC₂-Ceramic Composites

1. Density and Porosity Measurement:

  • Determine the bulk density of the sintered composite using the Archimedes method.
  • Calculate the theoretical density based on the rule of mixtures and the densities of the constituent phases.
  • Evaluate the relative density and apparent porosity.

2. Microstructural Analysis:

  • Examine the microstructure of the polished and thermally etched samples using Scanning Electron Microscopy (SEM) equipped with Energy Dispersive X-ray Spectroscopy (EDS) to identify the phases present and their distribution.
  • Use X-ray Diffraction (XRD) to determine the crystalline phases in the composite and to check for any reaction products between LaC₂ and the ceramic matrix.

3. Mechanical Properties Testing:

  • Measure the Vickers hardness of the polished samples.
  • Determine the flexural strength (3-point or 4-point bending test) at room and elevated temperatures.
  • Evaluate the fracture toughness using indentation methods or single-edge notched beam (SENB) specimens.

4. Thermal Properties Evaluation:

  • Measure the thermal conductivity of the composite using techniques like the laser flash method.
  • Determine the coefficient of thermal expansion (CTE) using a dilatometer.
  • Assess the thermal shock resistance by quenching the samples from a high temperature and measuring the retained strength.

Visualizations

Experimental_Workflow_for_LaC2_Ceramic_Composite_Fabrication cluster_powder_prep Powder Preparation cluster_sintering Hot Pressing cluster_characterization Post-Sintering Characterization P1 Weighing of LaC₂ and Ceramic Matrix Powders P2 Ball Milling for Homogeneous Mixing P1->P2 P3 Drying of the Slurry P2->P3 S1 Loading Powder into Graphite Die P3->S1 S2 Heating in Inert Atmosphere S1->S2 S3 Application of Uniaxial Pressure S2->S3 S4 Holding at Sintering Temperature S3->S4 S5 Controlled Cooling S4->S5 C1 Density and Porosity Measurement S5->C1 C2 Microstructural Analysis (SEM, XRD) S5->C2 C3 Mechanical Property Testing (Hardness, Strength, Toughness) S5->C3 C4 Thermal Property Evaluation (Conductivity, CTE, Thermal Shock) S5->C4

Fabrication and Characterization Workflow.

Factors_Influencing_Properties cluster_processing Processing Parameters cluster_composition Material Composition cluster_properties Final Composite Properties P1 Sintering Temperature Prop3 Microstructure (Density, Grain Size) P1->Prop3 P2 Applied Pressure P2->Prop3 P3 Holding Time P3->Prop3 P4 Atmosphere P4->Prop3 M1 LaC₂ Content Prop1 Mechanical Properties (Hardness, Strength) M1->Prop1 Prop2 Thermal Properties (Conductivity, Stability) M1->Prop2 M2 Matrix Material (e.g., Al₂O₃, SiC) M2->Prop1 M2->Prop2 M3 Powder Characteristics (Particle Size, Purity) M3->Prop3 Prop3->Prop1 Prop3->Prop2

Factors Influencing Ceramic Properties.

Conclusion

The exploration of this compound (LaC₂) in high-temperature ceramics is an emerging field with limited published data. The intrinsic properties of LaC₂, such as its high melting point and metallic conductivity, suggest its potential as a valuable component in advanced ceramic composites. The provided generalized protocols for fabrication and characterization offer a foundational approach for researchers to investigate the synthesis and performance of LaC₂-containing ceramics. Further research is necessary to elucidate the specific effects of LaC₂ additions on the microstructure, mechanical, and thermal properties of various ceramic matrices and to identify promising applications for these novel materials.

References

Application Notes and Protocols for the Synthesis of Layered La₂C₂X₂ (X=Br, I) Superconductors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The layered lanthanum carbide halides, La₂C₂X₂ (where X = Br, I), represent a class of unconventional superconductors. Their layered crystal structure, consisting of alternating this compound and halide layers, is believed to play a crucial role in their superconducting properties. This document provides detailed protocols for the synthesis of polycrystalline La₂C₂Br₂ and La₂C₂I₂, along with a summary of their key superconducting and structural properties. The methodologies described are based on established solid-state synthesis techniques.

Data Presentation

The quantitative data for the synthesized La₂C₂Br₂ and La₂C₂I₂ superconductors are summarized in the tables below for easy comparison.

Table 1: Superconducting Properties

CompoundCritical Temperature (T_c)
La₂C₂Br₂~7.03 K[1][2][3]
La₂C₂I₂~1.7 K[1][2][3]

Table 2: Crystallographic Data

CompoundCrystal SystemSpace GroupKey Structural Feature
La₂C₂Br₂Monoclinic (1s-type)C2/mLayered structure with [La₂C₂]⁺² layers separated by bromide ions.
La₂C₂I₂Monoclinic (1s-type) or Trigonal (3s-type)C2/m or R-3mLayered structure with [La₂C₂]⁺² layers separated by iodide ions.[2]

Experimental Protocols

Synthesis of La₂C₂Br₂

This protocol describes the solid-state synthesis of polycrystalline La₂C₂Br₂.

Materials and Equipment:

  • Lanthanum (La) metal, dendritic pieces (99.9%)

  • Lanthanum (III) bromide (LaBr₃), anhydrous powder (99.99%)

  • Graphite powder, high purity

  • Tantalum or Niobium tubing

  • Arc furnace

  • Tube furnace

  • Glovebox with an inert atmosphere (e.g., Argon)

  • Quartz ampoules

Procedure:

  • Precursor Preparation: All manipulations of starting materials should be performed in a glovebox under a purified argon atmosphere to prevent oxidation and hydrolysis.

  • Reactant Stoichiometry: Weigh stoichiometric amounts of Lanthanum metal, Lanthanum (III) bromide, and graphite powder. An excess of carbon (e.g., 15%) can be used to promote the reaction.[2][4]

  • Mixing: Thoroughly grind the reactants together in an agate mortar to ensure a homogeneous mixture.

  • Encapsulation:

    • Press the powder mixture into a pellet.

    • Place the pellet into a clean Tantalum or Niobium tube.

    • Seal the tube under vacuum using an arc furnace.

    • Enclose the sealed metal tube in an evacuated quartz ampoule as a protective measure.

  • Reaction:

    • Place the quartz ampoule in a programmable tube furnace.

    • Heat the sample to 800-900 °C over several hours.

    • Hold the temperature for an extended period, typically around two weeks, to ensure complete reaction.[2][4]

    • Slowly cool the furnace to room temperature.

  • Product Recovery:

    • Carefully break the quartz ampoule.

    • Open the metal tube in the glovebox to recover the polycrystalline product, which should have a brownish luster.[4]

Synthesis of La₂C₂I₂

This protocol details the synthesis of polycrystalline La₂C₂I₂.

Materials and Equipment:

  • Lanthanum (La) metal, dendritic pieces (99.9%)

  • Lanthanum (III) iodide (LaI₃), anhydrous powder (99.99%)

  • Graphite powder, high purity

  • Tantalum or Niobium tubing

  • Arc furnace

  • Tube furnace

  • Glovebox with an inert atmosphere (e.g., Argon)

  • Quartz ampoules

Procedure:

  • Precursor Preparation: Handle all starting materials in an inert atmosphere glovebox.

  • Reactant Stoichiometry: Combine stoichiometric amounts of Lanthanum metal, Lanthanum (III) iodide, and graphite powder. To obtain the 3s-type polymorph of La₂C₂I₂, an increased carbon excess of approximately 10% is recommended.[2][4]

  • Mixing: Homogenize the reactants by grinding them in an agate mortar.

  • Encapsulation:

    • Pelletize the reactant mixture.

    • Seal the pellet in a Tantalum or Niobium tube under vacuum using an arc furnace.

    • Protect the sealed tube by enclosing it in an evacuated quartz ampoule.

  • Reaction:

    • Heat the sample in a tube furnace to 800-900 °C.

    • Maintain this temperature for approximately two weeks.[2][4]

    • Cool the sample down to room temperature.

  • Product Recovery:

    • In the glovebox, open the quartz and metal containers to retrieve the bronze-colored polycrystalline product.[4] The 3s-type samples may form thin platelets.[4]

Characterization

X-ray Diffraction (XRD):

  • Powder XRD should be used to confirm the phase purity and determine the crystal structure of the synthesized compounds. Rietveld refinement of the diffraction data can provide detailed structural parameters.

Superconductivity Characterization:

  • Magnetic Susceptibility: DC magnetic susceptibility measurements using a SQUID magnetometer can be performed to determine the superconducting transition temperature (T_c) by observing the onset of diamagnetism (Meissner effect).

  • Electrical Resistivity: Four-probe resistivity measurements as a function of temperature will show a sharp drop to zero resistance at the superconducting transition.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_analysis Product Analysis start Weigh Stoichiometric Reactants (La, LaX₃, C) mix Grind into Homogeneous Mixture start->mix pellet Press into Pellet mix->pellet seal Seal in Ta/Nb Tube under Vacuum pellet->seal encapsulate Enclose in Quartz Ampoule seal->encapsulate heat Heat in Furnace (800-900°C, 2 weeks) encapsulate->heat cool Cool to Room Temperature heat->cool recover Recover Polycrystalline Product cool->recover xrd XRD for Structural Analysis recover->xrd superconductivity Superconductivity Measurements (Magnetic Susceptibility, Resistivity) recover->superconductivity

Caption: Experimental workflow for the synthesis of La₂C₂X₂.

Crystal Structure of La₂C₂X₂

crystal_structure l1 Halogen Layer (X⁻) l2 Lanthanum Layer (La³⁺) l1->l2 van der Waals gap l3 Lanthanum Layer (La³⁺) l2->l3 l4 Dicarbide Layer (C₂²⁻) l3->l4 l5 Lanthanum Layer (La³⁺) l4->l5 l6 Lanthanum Layer (La³⁺) l5->l6 l7 Halogen Layer (X⁻) l6->l7 van der Waals gap La La³⁺ C2 C₂²⁻ La->C2 Ionic/Covalent Bonding X X⁻ (Br⁻, I⁻) La->X Ionic Bonding

Caption: Schematic of the layered La₂C₂X₂ crystal structure.

References

Application Notes and Protocols: Lanthanum Carbide as a Precursor for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum carbide (LaC₂) is a versatile precursor material for the synthesis of a range of advanced materials with applications in electronics, superconductivity, and nanotechnology. While direct applications of LaC₂-derived materials in drug development are still emerging, the resulting products, such as carbon nanotubes and metallofullerenes, are subjects of intensive research for their potential in drug delivery, bio-imaging, and diagnostics.[1][2][3][4][5]

Carbon nanotubes (CNTs), for instance, possess a high surface area and can be functionalized to carry therapeutic agents, offering possibilities for targeted cancer therapy and controlled drug release.[2][5] Their unique ability to penetrate cell membranes is also a significant advantage.[2] Similarly, endohedral metallofullerenes, where a metal atom is encapsulated within a carbon cage, are being explored as novel contrast agents for magnetic resonance imaging (MRI) and other diagnostic applications.[6][7]

This document provides detailed protocols for synthesizing various materials using this compound as a precursor, summarizes key quantitative data, and illustrates the experimental workflows.

Synthesis of Lanthanum-Containing Carbon Nanostructures

This compound is a key component in the synthesis of specialized carbon nanostructures, such as this compound-filled nanotubes and endohedral metallofullerenes (e.g., La@C₈₂), via the electric arc-discharge method. In this process, a graphite anode containing lanthanum is vaporized in an inert atmosphere. The high temperature of the plasma facilitates the formation of this compound in situ, which then acts as a catalyst and a source of lanthanum for encapsulation.[8][9]

Logical Relationship: From Precursor to Carbon Nanostructures

G cluster_precursors Precursors cluster_intermediate In Situ Formation cluster_process Process cluster_products Primary Products cluster_final_products Purified Materials La2O3 Lanthanum Oxide (La₂O₃) LaC2 This compound (LaC₂) La2O3->LaC2 with Graphite Graphite Graphite Powder Graphite->LaC2 La_Metal Lanthanum Metal La_Metal->LaC2 with Graphite ArcDischarge DC Arc Discharge (Helium Atmosphere) LaC2->ArcDischarge Soot Fullerene Soot ArcDischarge->Soot Deposit Cathode Deposit ArcDischarge->Deposit Metallofullerenes Metallofullerenes (e.g., La@C₈₂) Soot->Metallofullerenes Solvent Extraction & Chromatography CNTs LaC₂-filled Carbon Nanotubes Deposit->CNTs Purification

Caption: Synthesis pathway from lanthanum precursors to carbon nanostructures.

Experimental Protocol: Arc-Discharge Synthesis

This protocol is adapted from methods described for the synthesis of this compound nanotubes and lanthanofullerenes.[8][10][11]

2.1.1 Materials and Equipment:

  • Graphite rods (high purity)

  • Lanthanum metal (99.9%) or Lanthanum Oxide (La₂O₃) powder (99.9%)

  • DC arc-discharge reactor with a water-cooled chamber

  • High-current DC power supply (e.g., 200-250 A)

  • Helium gas (99.99% purity)

  • Vacuum pump

  • Soot and deposit collection tools (scrapers, brushes)

2.1.2 Anode Preparation:

  • Drill a hole in one end of a high-purity graphite rod (anode).

  • Create a mixture of graphite powder and either lanthanum metal or lanthanum oxide powder. A common starting ratio is 90 wt.% graphite to 10 wt.% lanthanum compound.

  • Pack the mixture tightly into the drilled hole in the anode.

2.1.3 Synthesis Procedure:

  • Mount the prepared anode and a solid graphite cathode inside the arc-discharge chamber.

  • Evacuate the chamber to a pressure of approximately 10⁻³ Torr.

  • Backfill the chamber with helium gas to a pressure of around 600-700 mbar.[8]

  • Initiate the arc by bringing the electrodes into contact and then separating them slightly.

  • Maintain a stable arc with a DC current of approximately 200 A and a voltage of 20-30 V.[8]

  • The anode will be consumed during the process. Adjust the anode position to maintain a constant gap between the electrodes.

  • After the anode is consumed or the desired reaction time has passed, shut down the power supply and allow the chamber to cool to room temperature.

  • Carefully collect the carbon soot from the chamber walls and the deposit from the cathode.

2.1.4 Purification:

  • Metallofullerenes (from soot):

    • Perform Soxhlet extraction on the collected soot using a suitable solvent like toluene or dimethylformamide (DMF).[12][13]

    • Separate the different fullerene species using multi-stage high-performance liquid chromatography (HPLC).[12]

  • Carbon Nanotubes (from cathode deposit):

    • The hard outer shell of the cathode deposit is typically discarded. The softer, fibrous inner core contains the nanotubes.

    • Purification can be achieved through oxidation (heating in air) to remove amorphous carbon, followed by acid treatment (e.g., with HCl) to remove accessible metal carbide particles.[14]

Data Presentation
ParameterValueReference
DC Arc Voltage~20-30 V[8]
DC Arc Current~200 A[8]
Helium Atmosphere Pressure~665 mbar[8]
Lanthanum Concentration in Anode30, 50, 70, and 90 wt.% (tested)[8]
Resulting Nanotube Diameter~65 to 95 nm[8]
Resulting Nanotube Length~0.2 to 1.5 µm[8]

Experimental Workflow: Arc-Discharge Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification_fullerenes Metallofullerene Purification cluster_purification_cnts Nanotube Purification prep Anode Preparation (Graphite + La Compound) setup Reactor Setup (Vacuum & He Backfill) prep->setup arc Initiate DC Arc (~200A, 20-30V) setup->arc collect Cool Down & Collect Soot and Deposit arc->collect soxhlet Soxhlet Extraction (Toluene/DMF) collect->soxhlet Soot separate Separate Inner Core of Cathode Deposit collect->separate Deposit hplc HPLC Separation soxhlet->hplc final_fullerene Purified La@C₈₂ hplc->final_fullerene oxidize Oxidation in Air separate->oxidize acid Acid Treatment (HCl) oxidize->acid final_cnt Purified LaC₂-CNTs acid->final_cnt

Caption: Workflow for synthesis and purification of carbon nanostructures.

Synthesis of this compound Halide Superconductors

This compound can serve as a precursor for layered this compound halide superconductors of the form La₂C₂(X,X')₂, where X and X' can be Cl, Br, or I. These materials exhibit superconductivity at low temperatures.[15]

Experimental Protocol: Solid-State Synthesis

This protocol is based on the synthesis of La₂C₂Br₂ and La₂C₂I₂.[15]

3.1.1 Materials and Equipment:

  • Lanthanum metal (99.99%)

  • Lanthanum trihalides (LaBr₃, LaI₃)

  • Glassy carbon powder

  • Tantalum or Niobium tubing

  • Induction furnace or high-temperature tube furnace

  • Inert atmosphere glovebox

3.1.2 Synthesis Procedure:

  • All handling of starting materials must be performed in an inert atmosphere (e.g., an argon-filled glovebox) due to the high reactivity of lanthanum and its compounds with air and moisture.

  • Combine stoichiometric amounts of La metal, the appropriate LaX₃, and glassy carbon powder in a tantalum or niobium tube. A slight excess of carbon (e.g., 2-15%) may be used to ensure complete reaction.[15]

  • Weld the tube shut under an inert atmosphere to create a sealed reaction vessel.

  • Place the sealed tube in a furnace and heat to a high temperature (e.g., 1000-1200 °C).

  • Hold at the reaction temperature for an extended period, typically one to two weeks, to ensure homogeneity of the product.[15]

  • Cool the furnace slowly to room temperature.

  • Open the reaction tube within the inert atmosphere glovebox to recover the crystalline product.

Data Presentation
CompoundSynthesis ConditionsSuperconducting Transition Temp. (Tc)Reference
La₂C₂Br₂Reaction of La, LaBr₃, and C7.03 K[15]
La₂C₂I₂Reaction of La, LaI₃, and C~1.7 K[15]
La₂C₂(Br,I)₂Mixed halide precursorsT_c varies with Br:I ratio[15]

Hydrolysis of this compound

The reaction of this compound with water, known as hydrolysis, yields a mixture of gaseous hydrocarbons. This reaction is characteristic of carbides containing the C₂²⁻ anion and primarily produces acetylene.

Experimental Protocol: Gas Generation and Analysis

This protocol outlines a general procedure for the hydrolysis of LaC₂ and analysis of the gaseous products.

4.1.1 Materials and Equipment:

  • This compound (LaC₂) powder

  • Degassed, deionized water

  • Gas-tight reaction flask with a port for water addition and a gas outlet

  • Gas collection apparatus (e.g., gas burette or gas sampling bags)

  • Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and a thermal conductivity detector (TCD) or flame ionization detector (FID)

4.1.2 Hydrolysis Procedure:

  • Place a known mass of LaC₂ powder into the reaction flask under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric moisture.

  • Seal the flask and connect the gas outlet to the collection apparatus.

  • Slowly add a stoichiometric excess of degassed, deionized water to the flask through the addition port.

  • The reaction will proceed spontaneously at room temperature, evolving gas.

  • Allow the reaction to proceed to completion, at which point gas evolution will cease.

  • Record the total volume of gas produced.

4.1.3 Product Analysis:

  • Inject a sample of the collected gas into the gas chromatograph.

  • Separate the hydrocarbon components using an appropriate temperature program.

  • Identify the components by comparing their retention times to those of known standards (e.g., acetylene, ethylene, ethane, methane).

  • Quantify the relative amounts of each gas to determine the product distribution.

Data Presentation

The hydrolysis of lanthanide dicarbides (LnC₂) generally yields a mixture of hydrocarbons. While specific quantitative data for LaC₂ is sparse in readily available literature, the primary product is acetylene (C₂H₂), consistent with the reaction of the C₂²⁻ anion. Other hydrocarbons like ethylene, ethane, and methane, along with hydrogen, are typically formed in smaller quantities.[16]

ProductExpected Yield
Acetylene (C₂H₂)Major Product
Other Hydrocarbons (C₂H₄, C₂H₆, CH₄)Minor Products
Hydrogen (H₂)Minor Product

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to laboratory safety standards.

References

Application Notes and Protocols for High-Pressure Synthesis of Lanthanum Carbides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the high-pressure synthesis of lanthanum carbides. The methodologies described are primarily based on the use of laser-heated diamond anvil cells (LH-DAC), a powerful technique for investigating materials under extreme conditions.

Introduction

Lanthanum carbides, such as LaC₂ and La₂C₃, are materials of significant interest due to their potential applications in superconductivity and as precursors for the synthesis of novel carbon nanostructures. High-pressure synthesis offers a pathway to access new phases and stoichiometries of lanthanum carbide that are not stable at ambient conditions, potentially leading to materials with enhanced or novel properties. The direct reaction of lanthanum with a carbon source at gigapascal (GPa) pressures and temperatures exceeding 2000 Kelvin (K) is the primary method for their formation in a laboratory setting.

Experimental Principles

The high-pressure synthesis of lanthanum carbides is typically achieved in a laser-heated diamond anvil cell (LH-DAC). This apparatus uses two opposing diamond anvils to compress a microscopic sample to pressures of tens to hundreds of gigapascals. The sample, contained within a gasket, is then heated to thousands of degrees using a high-power laser. The transparent nature of the diamond anvils allows for in-situ monitoring of the synthesis process using techniques such as X-ray diffraction (XRD) and Raman spectroscopy.

Data Presentation

The following table summarizes the experimental conditions for the high-pressure synthesis of various rare-earth carbides, including analogous systems to lanthanum carbides, which provide a basis for experimental design.

CompoundPrecursorsPressure (GPa)Temperature (K)High-Pressure ApparatusAnalytical MethodReference
Lanthanum CarbidesLanthanum metal, Carbon (from diamond anvils)~20-125~2200-2800Laser-Heated Diamond Anvil Cell (LH-DAC)In-situ X-ray Diffraction[1]
Dysprosium Carbides (Dy₄C₃, Dy₃C₂, Dy₂C₃)Dysprosium flakes, Carbon (from diamond anvils)19 - 58~2500Laser-Heated Diamond Anvil Cell (LH-DAC)In-situ single-crystal synchrotron X-ray diffraction[2][3]
La₂C₃ (phase stability study)Pre-synthesized La₂C₃up to 30Room TemperatureDiamond Anvil Cell (DAC)Angle-dispersive powder X-ray diffraction[4]
LaC₂ (phase stability study)Pre-synthesized LaC₂up to 13Room TemperatureDiamond Anvil Cell (DAC)Angle-dispersive powder X-ray diffraction[4]

Experimental Protocols

Protocol 1: High-Pressure Synthesis of Lanthanum Carbides in a Laser-Heated Diamond Anvil Cell

This protocol outlines the general procedure for the synthesis of lanthanum carbides via direct reaction of lanthanum metal with carbon under high pressure and high temperature.

Materials and Equipment:

  • Lanthanum metal foil or powder (high purity)

  • Diamond Anvil Cell (DAC)

  • Diamond anvils (typically with culet sizes of 250-300 µm)

  • Rhenium (Re) gasket

  • Pressure-transmitting medium (e.g., NaCl, KCl, or a noble gas like Argon)

  • Ruby microspheres (for pressure calibration)

  • High-power laser system (e.g., Nd:YAG or fiber laser)

  • Optical system for focusing the laser and collecting emitted light for temperature measurement

  • Synchrotron X-ray source for in-situ diffraction

Procedure:

  • Gasket Preparation: A rhenium gasket is pre-indented between the diamond anvils to a thickness of approximately 30-40 µm. A sample chamber is then drilled into the center of the indentation using a laser drilling system or a micro-driller. The chamber diameter is typically 100-150 µm.

  • Sample Loading:

    • A small piece of high-purity lanthanum metal foil is cut to fit inside the sample chamber.

    • Alternatively, a small amount of lanthanum powder can be loaded.

    • Several ruby microspheres are placed in the sample chamber for pressure measurement via the ruby fluorescence method.

    • The sample chamber is filled with a pressure-transmitting medium. For laser heating experiments, a thermally insulating medium like NaCl or KCl is often used to ensure efficient heating of the sample.

  • Pressure Application: The DAC is sealed, and pressure is gradually applied by tightening the screws of the cell. The pressure is monitored in-situ by measuring the fluorescence spectrum of the ruby spheres.

  • Laser Heating and Synthesis:

    • The DAC is mounted in the laser heating system.

    • The lanthanum sample is heated by focusing a high-power laser beam onto it. The diamond anvils themselves can serve as the carbon source for the reaction.

    • The temperature is determined by fitting the thermal emission spectrum from the heated spot to Planck's blackbody radiation law.

    • The sample is heated to the desired temperature (typically 2200-2800 K) for a few minutes to facilitate the reaction between lanthanum and carbon.

  • In-situ Characterization:

    • During and after heating, the sample is characterized using in-situ synchrotron X-ray diffraction. This allows for the identification of the crystalline phases of this compound formed.

    • XRD patterns are collected at various pressures and temperatures to map the phase diagram of the La-C system.

  • Decompression and Sample Recovery: After the experiment, the pressure is slowly released. The synthesized this compound phases may be recoverable at ambient conditions for ex-situ analysis, although many high-pressure phases are not quenchable.

Mandatory Visualizations

Experimental Workflow for High-Pressure Synthesis of Lanthanum Carbides

experimental_workflow start Start gasket_prep Gasket Preparation (Pre-indentation and Drilling) start->gasket_prep sample_loading Sample Loading (Lanthanum, Ruby, Pressure Medium) gasket_prep->sample_loading pressurization Pressure Application (Monitored by Ruby Fluorescence) sample_loading->pressurization laser_heating Laser Heating (Reaction of La with Carbon) pressurization->laser_heating in_situ_xrd In-situ XRD Analysis (Phase Identification) laser_heating->in_situ_xrd During & After Heating data_analysis Data Analysis (Phase Diagram Construction) in_situ_xrd->data_analysis decompression Decompression and Sample Recovery data_analysis->decompression end End decompression->end

Caption: Workflow for high-pressure, high-temperature synthesis of lanthanum carbides.

Signaling Pathway of Experimental Parameters

signaling_pathway precursors Precursors (Lanthanum + Carbon) synthesis High-Pressure Synthesis precursors->synthesis pressure Pressure (20-125 GPa) pressure->synthesis temperature Temperature (2200-2800 K) temperature->synthesis product This compound (e.g., LaC2, La2C3) synthesis->product

References

Protocol for Handling Air-Sensitive Lanthanum Carbide Powders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lanthanum carbide (LaC₂), a member of the rare earth carbides, is a highly reactive, air-sensitive solid. It is gaining interest in materials science for its potential applications in superconductors and as a precursor for the synthesis of carbon nanotubes.[1] Due to its reactivity with atmospheric oxygen and moisture, proper handling procedures are critical to ensure researcher safety, maintain sample integrity, and achieve reliable experimental outcomes. This document provides a detailed protocol for the safe handling of this compound powders in a research laboratory setting.

Hazards and Safety Precautions

This compound powder is a water-reactive and flammable solid.[2] Its primary hazards stem from its propensity to react with air and moisture, which can be vigorous and exothermic.

  • Reaction with Water: this compound reacts with water to produce flammable hydrocarbon gases, including acetylene (C₂H₂) and a mixture of other complex hydrocarbons.[1][4] This reaction can be rapid and generate significant heat, posing a fire and explosion risk.

  • Inhalation and Contact: this compound powder is considered an irritant.[5] Inhalation of the dust or direct contact with skin and eyes should be avoided.

Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound powders.

PPE ItemSpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Flame-retardant gloves worn over nitrile or neoprene gloves.
Body Protection Flame-resistant lab coat.
Footwear Closed-toe shoes made of a non-porous material.

Required Equipment

Handling of this compound powders necessitates the use of a controlled inert atmosphere.

  • Glovebox: A glovebox with a continuously purified inert atmosphere (argon or nitrogen) is the preferred environment for all manipulations of this compound powder. The oxygen and moisture levels within the glovebox should be maintained below 1 ppm.

  • Schlenk Line: For certain procedures, a Schlenk line with high-purity inert gas (argon or nitrogen) can be used, although this is less ideal for handling powders.

  • Glassware: All glassware must be oven-dried at a minimum of 120°C for several hours and cooled under vacuum or in a desiccator before being introduced into the glovebox.

  • Spatulas and Weighing Tools: Stainless steel or ceramic spatulas are recommended. Antistatic weighing boats should be used.

Experimental Protocols

Storage of this compound Powder

This compound powder should be stored in its original, unopened container within a desiccator inside a glovebox. If the original container has been opened, it should be resealed under an inert atmosphere and wrapped with paraffin film for additional protection.

Weighing and Transferring this compound Powder

This procedure must be performed entirely within an inert atmosphere glovebox.

  • Preparation: Ensure the glovebox has a stable inert atmosphere with O₂ and H₂O levels below 1 ppm. Place all necessary equipment, including the this compound container, a tared vial, a balance, spatulas, and weighing paper, inside the glovebox antechamber and cycle appropriately before bringing them into the main chamber.

  • Equilibration: Allow the container of this compound to equilibrate to the glovebox atmosphere temperature before opening to prevent condensation.

  • Transfer: Carefully open the this compound container. Using a clean, dry spatula, transfer the desired amount of powder onto an antistatic weighing paper on the balance.

  • Weighing: Record the mass of the powder.

  • Containment: Promptly transfer the weighed powder into the tared receiving vial and securely cap it.

  • Cleanup: Clean any spilled powder using a dedicated brush and dustpan within the glovebox. The collected powder should be treated as reactive waste.

  • Sealing: Securely reseal the main this compound container, wrap with paraffin film, and return it to its storage location.

Preparation of a this compound Slurry

This protocol describes the preparation of a suspension of this compound powder in an anhydrous, deoxygenated solvent.

  • Solvent Preparation: Use a freshly dried and deoxygenated solvent. Solvents should be dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system) and thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Dispensing Solvent: Inside the glovebox, dispense the required volume of the anhydrous, deoxygenated solvent into a pre-dried flask equipped with a magnetic stir bar.

  • Addition of Powder: While stirring the solvent, slowly add the pre-weighed this compound powder to the flask. Add the powder in small portions to control any initial reaction or temperature increase.

  • Suspension: Continue stirring the mixture until a homogeneous suspension is achieved. The flask should be capped or sealed to prevent solvent evaporation.

Waste Disposal

All waste materials contaminated with this compound must be handled as hazardous and reactive waste.

Quenching of Reactive Residues

Small amounts of residual this compound powder and contaminated materials (e.g., weighing paper, pipette tips) must be quenched before disposal.

  • Inert Environment: Place the material to be quenched in a flask equipped with a stir bar and a gas inlet, inside a fume hood or glovebox.

  • Suspension: Add a high-boiling, non-reactive, anhydrous solvent such as toluene or mineral oil to create a slurry.

  • Cooling: Cool the flask in an ice bath.

  • Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise. Be prepared for gas evolution.

  • Methanol Addition: Once the initial vigorous reaction has subsided, slowly add methanol.

  • Water Addition: After the reaction with methanol ceases, very slowly and cautiously add water dropwise to ensure complete deactivation.

  • Neutralization and Disposal: Once gas evolution has completely stopped and the mixture has returned to room temperature, the quenched material can be neutralized with a weak acid (e.g., citric acid) and disposed of as hazardous waste according to institutional guidelines.

Disposal of Empty Containers

Empty containers that held this compound powder should be triple-rinsed with an inert, dry, and compatible solvent (e.g., toluene) under an inert atmosphere. The rinsate must be collected and quenched as described above. The rinsed container should be left open in the back of a fume hood for a period to ensure any residual reactive material is passivated before being disposed of as solid waste.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula LaC₂[4]
Molar Mass 162.93 g/mol [6]
Appearance Yellow-brown to black powder/crystals[5]
Density 5.29 g/cm³[4]
Melting Point 2360 °C[4]
Crystal Structure Tetragonal[4]

Table 2: Reactivity of this compound

ReactantProductsHazards
Air (Oxygen) Lanthanum Oxide (La₂O₃), Carbon Dioxide (CO₂)Exothermic, potential for pyrophoricity in fine powders.[3]
Water/Moisture Acetylene (C₂H₂), various hydrocarbons, Lanthanum Hydroxide (La(OH)₃)Flammable gas evolution, exothermic, potential for fire and explosion.[1][4]

Visualizations

experimental_workflow Experimental Workflow for Handling this compound Powder cluster_prep Preparation cluster_handling Handling in Glovebox cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_glovebox Ensure Inert Atmosphere in Glovebox (<1 ppm O₂, <1 ppm H₂O) prep_ppe->prep_glovebox prep_equipment Introduce Dried Glassware and Tools into Glovebox prep_glovebox->prep_equipment weigh Weigh this compound Powder prep_equipment->weigh transfer Transfer Powder to Reaction Vessel weigh->transfer slurry Prepare Slurry with Anhydrous, Deoxygenated Solvent transfer->slurry collect_waste Collect Contaminated Materials slurry->collect_waste After Experiment quench Quench Reactive Waste collect_waste->quench dispose Dispose of as Hazardous Waste quench->dispose

Caption: Workflow for handling air-sensitive this compound powder.

quenching_protocol Quenching Protocol for this compound Waste start Start: Reactive LaC₂ Waste suspend Suspend in Anhydrous, Non-reactive Solvent (e.g., Toluene) start->suspend cool Cool to 0°C (Ice Bath) suspend->cool add_isopropanol Slowly Add Isopropanol Dropwise cool->add_isopropanol add_methanol Slowly Add Methanol add_isopropanol->add_methanol After initial reaction subsides add_water Cautiously Add Water Dropwise add_methanol->add_water After reaction ceases neutralize Neutralize with Weak Acid add_water->neutralize After gas evolution stops end Dispose as Hazardous Waste neutralize->end

Caption: Step-by-step protocol for quenching this compound waste.

References

Application Notes and Protocols for Structural Analysis of Lanthanum Dicarbide (LaC₂) using Neutron Powder Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum dicarbide (LaC₂) is a material of significant interest due to its superconducting properties.[1][2] A thorough understanding of its crystal structure is paramount for elucidating structure-property relationships and guiding the development of new materials. Neutron powder diffraction is a powerful technique for the structural analysis of crystalline materials like LaC₂, offering distinct advantages over other methods such as X-ray diffraction. Neutrons interact with the atomic nucleus, providing high sensitivity to the positions of light elements like carbon, which is crucial for accurately determining the C-C bond distances within the carbide units of LaC₂.[3] This document provides detailed application notes and protocols for the structural analysis of LaC₂ using neutron powder diffraction, with a focus on Rietveld refinement for data analysis.

Crystallographic Properties of LaC₂

LaC₂ crystallizes in a body-centered tetragonal structure, which is isostructural with the CaC₂ prototype.[4] The structure consists of La³⁺ cations and C₂²⁻ anionic units. The orientation and bonding within these dicarbide units are key to understanding the electronic and superconducting properties of the material.

Data Presentation

The following tables summarize the key crystallographic and experimental parameters for the neutron powder diffraction analysis of LaC₂.

Table 1: Crystal Structure Data for LaC₂

ParameterValue
Crystal SystemTetragonal
Space GroupI4/mmm (No. 139)
Lattice Parametersa = b ≈ 3.93 Å, c ≈ 6.57 Å
Atomic PositionsLa at (0, 0, 0)
C at (0, 0, z) with z ≈ 0.39
C-C Bond Length~1.30 Å

Table 2: Typical Neutron Powder Diffraction Data Collection Parameters for LaC₂ Analysis

ParameterDescriptionTypical Value/Setting
Neutron SourceHigh-flux nuclear reactor or spallation source-
DiffractometerHigh-resolution powder diffractometer-
Wavelength (λ)Monochromatic neutron beam1.5 - 2.5 Å
2θ RangeAngular range for data collection5° - 160°
Step SizeIncrement in 2θ for data collection0.05°
Counting TimeDuration of neutron counting at each stepVariable (dependent on sample and beam flux)
TemperatureSample temperature during measurementRoom Temperature and/or Cryogenic (e.g., 1.5 K)
Sample ContainerVanadium can (low neutron scattering cross-section)-

Experimental Protocols

A detailed methodology for the structural analysis of LaC₂ using neutron powder diffraction involves sample preparation, data collection, and data analysis using Rietveld refinement.

Sample Preparation

High-purity, polycrystalline LaC₂ is required for neutron powder diffraction analysis.

  • Synthesis: LaC₂ can be synthesized by arc-melting stoichiometric amounts of high-purity lanthanum metal and graphite under an inert atmosphere (e.g., argon).[5] Another method involves the carbothermal reduction of lanthanum oxide (La₂O₃) with graphite in a high-temperature vacuum furnace.[5]

  • Sample Characterization: The phase purity of the synthesized LaC₂ powder should be confirmed by laboratory X-ray diffraction prior to the neutron diffraction experiment.

  • Sample Loading: The fine LaC₂ powder is loaded into a sample holder, typically a cylindrical vanadium can, which has a low coherent neutron scattering cross-section, thus minimizing background signal. The powder should be packed to a uniform density to avoid preferred orientation effects.

Neutron Powder Diffraction Data Collection
  • Instrument Setup: The experiment is performed on a high-resolution neutron powder diffractometer. The choice of instrument will determine the neutron wavelength and resolution.

  • Data Collection:

    • Mount the vanadium can containing the LaC₂ sample onto the goniometer of the diffractometer.

    • For low-temperature measurements, place the sample in a cryostat and cool to the desired temperature.

    • Collect a diffraction pattern by scanning a wide range of 2θ angles. The intensity of the diffracted neutrons is measured at each angular step by the detector.

    • Collect a diffraction pattern of the empty vanadium can for background subtraction.

    • Collect a diffraction pattern of a standard material (e.g., a NIST standard reference material) to calibrate the instrument parameters.

Rietveld Refinement

Rietveld refinement is a powerful technique for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data.

  • Software: Utilize a Rietveld refinement software package such as GSAS, FullProf, or TOPAS.

  • Initial Model: Start the refinement with an initial structural model for LaC₂ based on its known crystal structure (Space Group: I4/mmm, with approximate lattice parameters and atomic positions).

  • Refinement Steps:

    • Scale Factor and Background: Begin by refining the overall scale factor and the background parameters. The background can be modeled using a polynomial function.

    • Lattice Parameters: Refine the lattice parameters (a and c for the tetragonal cell).

    • Peak Profile Parameters: Refine the parameters that describe the shape of the diffraction peaks (e.g., Gaussian and Lorentzian components).

    • Atomic Coordinates: Refine the fractional atomic coordinates of the carbon atoms (the z-coordinate). The lanthanum atom is at a fixed position.

    • Isotropic Displacement Parameters: Refine the isotropic atomic displacement parameters (Biso) for both lanthanum and carbon, which account for thermal vibrations.

    • Anisotropic Displacement Parameters: For a more detailed analysis, anisotropic displacement parameters can be refined if the data quality is sufficiently high.

  • Goodness-of-Fit: The quality of the Rietveld fit is assessed by monitoring the R-factors (e.g., Rwp, Rp) and the goodness-of-fit parameter (χ²). A good refinement will have low R-factors and a χ² value close to 1. The difference plot (observed - calculated pattern) should ideally be a flat line with random noise.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the structural analysis of LaC₂ using neutron powder diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis synthesis Synthesis of LaC₂ Powder characterization Phase Purity Check (XRD) synthesis->characterization loading Sample Loading into Vanadium Can characterization->loading setup Instrument Setup loading->setup measurement Neutron Diffraction Measurement setup->measurement rietveld Rietveld Refinement measurement->rietveld background Background Measurement (Empty Can) background->measurement model Structural Model Refinement rietveld->model validation Goodness-of-Fit Analysis model->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for LaC₂ structural analysis.
Rietveld Refinement Logic

The logical flow of the Rietveld refinement process is depicted in the diagram below.

rietveld_logic cluster_refinement_cycle Iterative Refinement Cycle cluster_parameters Refinable Parameters start Initial Structural Model (Space Group, Approx. Atomic Positions) calculate Calculate Diffraction Pattern start->calculate exp_data Experimental Neutron Diffraction Data compare Compare Calculated and Experimental Data exp_data->compare calculate->compare adjust Least-Squares Adjustment of Parameters compare->adjust adjust->calculate p1 Scale Factor & Background converged Convergence Check (R-factors, χ²) adjust->converged p2 Lattice Parameters p3 Peak Profile p4 Atomic Coordinates p5 Displacement Parameters converged->calculate Not Converged final_model Final Refined Crystal Structure converged->final_model Converged

Logical flow of the Rietveld refinement process.

References

Lanthanum Carbide: Pioneering Applications in Advanced Nuclear Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lanthanum carbide (LaC₂), a refractory ceramic, is emerging as a material of interest in the field of nuclear engineering. Its unique combination of a high melting point, metallic conductivity, and the neutronic properties of lanthanum suggests potential applications in advanced nuclear reactor designs. This document outlines the prospective uses of this compound as a burnable absorber and a stable fuel matrix constituent, providing detailed experimental protocols for its synthesis, characterization, and evaluation in simulated nuclear environments. While extensive in-reactor testing data for this compound is not widely available, this note serves as a foundational guide for researchers exploring its viability in next-generation nuclear systems.

Potential Applications in Nuclear Materials

Burnable Absorber for Reactivity Control

Burnable absorbers are materials with high neutron absorption cross-sections that are incorporated into nuclear fuel or core components to control excess reactivity at the beginning of a fuel cycle. As the fuel is consumed, the burnable absorber is also depleted, ideally maintaining a stable reactivity profile over the life of the core.

Lanthanum, specifically the isotope ¹³⁹La, possesses a moderate thermal neutron absorption cross-section. When incorporated as this compound, it offers the potential for a high-temperature-stable burnable absorber. This is particularly relevant for advanced reactor designs that operate at higher temperatures than conventional light-water reactors.

Logical Relationship: this compound as a Burnable Absorber

G cluster_0 Beginning of Fuel Cycle cluster_1 During Operation cluster_2 End of Fuel Cycle High_Reactivity High Initial Fuel Reactivity Neutron_Absorption Neutron Absorption by ¹³⁹La High_Reactivity->Neutron_Absorption causes LaC2_Absorber This compound (¹³⁹La) LaC2_Absorber->Neutron_Absorption enables Reactivity_Suppression Reactivity Suppression Neutron_Absorption->Reactivity_Suppression results in La_Depletion ¹³⁹La Transmutes to ¹⁴⁰La Neutron_Absorption->La_Depletion causes Stable_Power Stable Power Output Reactivity_Suppression->Stable_Power maintains Absorber_Depleted Burnable Absorber Depleted La_Depletion->Absorber_Depleted leads to Low_Reactivity Reduced Fuel Reactivity Low_Reactivity->Stable_Power Absorber_Depleted->Stable_Power

Caption: Workflow of this compound as a Burnable Absorber.

Inert Matrix for Fuel and Waste Forms

Carbide fuels, such as uranium carbide (UC) and mixed carbides, are being investigated for advanced reactors due to their high thermal conductivity and fuel density.[1] this compound could serve as an inert matrix component in such fuels. Its high melting point and chemical stability at elevated temperatures make it a candidate for dispersing fissile or fertile materials.

Furthermore, as a stable ceramic, this compound could be a suitable matrix for the immobilization of certain fission products, particularly other lanthanides which are common byproducts of fission and can degrade fuel performance.

Quantitative Data

The following tables summarize key properties of lanthanum and this compound relevant to their potential nuclear applications.

Table 1: Physical and Neutronic Properties of Lanthanum

PropertyValue
Natural Abundance of ¹³⁹La99.91%
Thermal Neutron Absorption Cross-section (¹³⁹La)~9 barns
S-wave neutron strength function (S₀) for La0.46 (+0.08 / -0.03) x 10⁻⁴[2]
Melting Point920 °C
Boiling Point3464 °C
Density6.15 g/cm³

Table 2: Properties of Lanthanum Dicarbide (LaC₂)[3]

PropertyValue
Molar Mass162.93 g/mol
AppearanceTetragonal crystals
Density5.29 g/cm³
Melting Point2360 °C[3]
Crystal StructureTetragonal

Experimental Protocols

Synthesis of this compound (LaC₂) Powder

This protocol describes the carbothermic reduction of lanthanum oxide to produce this compound powder.[4]

Materials:

  • Lanthanum (III) oxide (La₂O₃) powder, 99.9% purity

  • Graphite powder, high purity

  • Inert gas (Argon)

  • Tube furnace with graphite heating elements

  • Ball mill

  • Planetary ball mill (optional)

  • Sieves

Procedure:

  • Stoichiometric Calculation: Calculate the required masses of La₂O₃ and graphite for the reaction: La₂O₃ + 7C → 2LaC₂ + 3CO

  • Milling: Mix the calculated amounts of La₂O₃ and graphite powders in a ball mill for 24 hours to ensure homogeneous mixing.

  • Pelletizing (Optional): Press the mixed powder into green pellets to improve handling and reaction efficiency.

  • Carbothermic Reduction:

    • Place the mixed powder or pellets in a graphite crucible.

    • Load the crucible into a tube furnace.

    • Purge the furnace with high-purity argon for at least 1 hour to remove oxygen.

    • Heat the furnace to a reaction temperature of 1850 °C at a rate of 10 °C/min.

    • Hold at 1850 °C for 2 hours.

    • Cool down to room temperature under argon flow.

  • Characterization:

    • Perform X-ray diffraction (XRD) to confirm the formation of LaC₂ and identify any residual reactants or byproducts.

    • Use scanning electron microscopy (SEM) to analyze the morphology and particle size of the synthesized powder.

Experimental Workflow: Synthesis of this compound

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Start Start Mix Mix La₂O₃ and Graphite Start->Mix Mill Ball Mill (24h) Mix->Mill Pelletize Pelletize (Optional) Mill->Pelletize Furnace Load into Furnace Mill->Furnace Pelletize->Furnace Purge Purge with Argon Furnace->Purge Heat Heat to 1850°C Purge->Heat Hold Hold for 2h Heat->Hold Cool Cool to RT Hold->Cool XRD XRD Analysis Cool->XRD SEM SEM Analysis XRD->SEM End End SEM->End

Caption: Process flow for the synthesis of this compound powder.

Fabrication of this compound Pellets for Testing

This protocol outlines the fabrication of dense LaC₂ pellets for subsequent property measurements and irradiation testing.

Materials:

  • Synthesized LaC₂ powder

  • Sintering aid (e.g., 0.5 wt% Ni powder, optional)

  • Hydraulic press

  • Sintering furnace (e.g., hot press or spark plasma sintering system)

  • Inert atmosphere (Argon or vacuum)

Procedure:

  • Powder Preparation: If using a sintering aid, blend the LaC₂ powder with the aid in a planetary ball mill for 2 hours.

  • Pressing: Uniaxially press the powder in a steel or tungsten carbide die at approximately 200 MPa to form green pellets.

  • Sintering:

    • Hot Pressing: Place the green pellet in a graphite die, apply a pressure of 30-50 MPa, and heat to 1600-1800 °C in an inert atmosphere. Hold for 1-2 hours.

    • Spark Plasma Sintering (SPS): Place the green pellet in a graphite die and heat to 1500-1700 °C under a pressure of 50-80 MPa with a heating rate of 100 °C/min. Hold for 5-10 minutes.

  • Characterization:

    • Measure the density of the sintered pellets using the Archimedes method.

    • Analyze the microstructure of polished cross-sections using SEM.

    • Determine the phase purity using XRD.

Protocol for Out-of-Pile Compatibility Testing

This protocol is for evaluating the chemical compatibility of LaC₂ with nuclear fuel and cladding materials at high temperatures.

Materials:

  • Sintered LaC₂ pellets

  • Pellets of nuclear fuel surrogate (e.g., CeO₂ for PuO₂, ThO₂ for UO₂) or cladding material (e.g., SiC, Zr alloys).

  • High-temperature furnace with controlled atmosphere.

  • Inert gas (Argon).

Procedure:

  • Sample Preparation: Create diffusion couples by placing a polished surface of a LaC₂ pellet in direct contact with a polished surface of the material to be tested.

  • Annealing:

    • Place the diffusion couple in the furnace.

    • Heat to the desired test temperature (e.g., 1200-1600 °C) in a high-purity argon atmosphere.

    • Hold at temperature for a specified duration (e.g., 100-1000 hours).

  • Analysis:

    • After cooling, section the diffusion couple perpendicularly to the interface.

    • Analyze the cross-section using SEM with energy-dispersive X-ray spectroscopy (EDS) to map the elemental distribution across the interface and identify any reaction layers or interdiffusion zones.

    • Use XRD on the interface region if possible to identify new phases formed.

Signaling Pathway: High-Temperature Material Interaction

G cluster_0 Potential Outcomes LaC2 This compound High_Temp High Temperature LaC2->High_Temp Test_Material Fuel/Cladding Material Test_Material->High_Temp Reaction_Layer Formation of Reaction Layer High_Temp->Reaction_Layer can cause Interdiffusion Interdiffusion Zone High_Temp->Interdiffusion can cause No_Reaction No Significant Interaction High_Temp->No_Reaction may result in Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->High_Temp condition for

Caption: Potential interactions of LaC₂ with other nuclear materials.

Conclusion

This compound presents intriguing possibilities for application in advanced nuclear materials, primarily as a high-temperature burnable absorber and a stable matrix for fuels. The protocols detailed in this document provide a framework for the synthesis, fabrication, and initial evaluation of LaC₂ for these purposes. Further research, particularly in-pile irradiation testing, is necessary to fully validate its performance and viability in a nuclear reactor environment. The data and methodologies presented here are intended to facilitate and guide these future investigations.

References

Troubleshooting & Optimization

Technical Support Center: Lanthanum Carbide Nanotube Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and quality of lanthanum carbide (LaC₂) nanotubes synthesized via the DC arc discharge method.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound nanotube synthesis via the arc discharge method?

The arc discharge method utilizes a high-temperature plasma arc generated between two graphite electrodes in an inert atmosphere (typically helium) to synthesize this compound nanotubes. The anode, a graphite rod loaded with lanthanum metal, is vaporized by the intense heat of the plasma (> 3000°C). In the plasma, carbon and lanthanum atoms form LaC₂ species, which then condense on the cooler cathode, self-assembling into nanotube structures.[1]

Q2: Why is lanthanum used in the synthesis process?

Lanthanum serves a dual role in this synthesis. Primarily, it acts as a catalyst, promoting the growth of nanotube structures. Secondly, it is a key reactant that becomes incorporated into the nanotube lattice, forming this compound (LaC₂) nanocrystals encapsulated within the carbon shells.

Q3: What is the typical yield for this synthesis method?

The yield of carbon nanotubes using the arc discharge method can be up to 30-90% of the weight of the consumed anode material.[2] However, the yield of high-quality, single-phase this compound nanotubes is highly dependent on the precise control of experimental parameters. The remainder of the product consists of impurities such as amorphous carbon, metallic nanoparticles, and other fullerene structures.[3]

Q4: What type of inert gas should be used and why?

Helium is the most commonly used inert buffer gas for this compound nanotube synthesis.[4] The inert atmosphere prevents the oxidation of the hot carbon and lanthanum species. The pressure of the helium gas is a critical parameter that influences the plasma stability, the rate of carbon sublimation, and the subsequent cooling and condensation process, thereby affecting the morphology and yield of the nanotubes.

Q5: How are the final products purified?

The as-produced soot contains a significant amount of impurities. A common purification process involves heating the sample in air to oxidize amorphous carbon, followed by acid treatment (e.g., with hydrochloric acid) to dissolve and remove metallic impurities and exposed this compound particles.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound nanotubes.

Problem Potential Causes Recommended Solutions
Low or No Nanotube Yield 1. Incorrect Helium Pressure: Pressure is too high or too low, leading to plasma instability or an inappropriate cooling rate. 2. Inadequate Arc Current/Voltage: The arc is unstable or the temperature is insufficient to vaporize the anode material effectively. 3. Improper Lanthanum Concentration: The catalyst-to-carbon ratio is not optimal for nucleating nanotube growth. 4. Poor Electrode Quality: Impurities in the graphite or lanthanum source materials can inhibit growth.1. Optimize the helium pressure. Start within the recommended range (e.g., 500-665 mbar) and adjust in small increments. 2. Ensure a stable DC arc. Typical parameters are a voltage of 20-30 V and a current of 100-200 A.[4] Adjust the power supply to maintain a steady plasma. 3. Vary the weight percentage of lanthanum in the graphite anode. Experiments have explored concentrations from 30 wt.% to 90 wt.%.[4] 4. Use high-purity graphite rods and lanthanum metal.
High Impurity Content (Amorphous Carbon) 1. Arc Current Too High: While a higher current increases the anode consumption rate, it can lead to the formation of more amorphous carbon particles.[6] 2. Unstable Plasma: Fluctuations in the arc can create conditions favorable for amorphous carbon rather than well-structured nanotubes.1. Reduce the arc current. A lower, stable current is often better for producing higher-quality nanotubes.[6] 2. Maintain a constant gap between the electrodes and ensure a stable power supply to stabilize the plasma.
Poor Nanotube Quality (e.g., structural defects, inconsistent diameter) 1. Incorrect Buffer Gas Pressure: The gas pressure affects the confinement of the plasma and the diffusion of carbon species, influencing nanotube structure. 2. Inconsistent Anode Composition: Non-uniform mixing of lanthanum and graphite powder can lead to variations in growth conditions.1. Systematically vary the helium pressure to find the optimal condition for high-quality tube formation. 2. Ensure the lanthanum and graphite powders are thoroughly mixed and uniformly packed into the anode rod before sintering.
Anode Consumed Too Quickly or Unevenly 1. Arc Current Too High: Leads to rapid and potentially unstable sublimation of the anode. 2. Plasma Instability: The arc may be focused on a single point, causing uneven erosion.1. Lower the arc current to achieve a more controlled and even consumption rate. 2. Check the alignment of the electrodes and the stability of the power supply. A rotating anode can sometimes help achieve more uniform wear.

Experimental Protocols

Protocol 1: Preparation of Lanthanum-Graphite Anode
  • Objective: To prepare a composite graphite anode containing a specific weight percentage of lanthanum.

  • Materials: High-purity graphite powder, lanthanum metal powder (99.9% purity), graphite rods with a drilled core.

  • Procedure:

    • Calculate the required masses of lanthanum and graphite powder to achieve the desired weight percentage (e.g., 30, 50, 70, or 90 wt.% La).[4]

    • Thoroughly mix the powders in a mortar and pestle until a homogeneous mixture is obtained.

    • Pack the powder mixture tightly into the hollow core of a graphite rod.

    • The packed rod can be sintered in a furnace under an inert atmosphere to improve its mechanical stability, though some protocols use the packed rod directly.

Protocol 2: Arc Discharge Synthesis
  • Objective: To synthesize this compound nanotubes using the prepared anode.

  • Apparatus: A water-cooled vacuum chamber, a DC power supply, a high-purity graphite rod (cathode), and the prepared lanthanum-graphite rod (anode).

  • Procedure:

    • Mount the anode and cathode in the chamber, separated by a small gap of 1-2 mm.

    • Evacuate the chamber to a base pressure and then backfill with high-purity helium gas to the desired operating pressure (e.g., 665 mbar).[4]

    • Initiate the DC arc by applying a high voltage across the electrodes. Typical parameters are 20-30 V and a current of approximately 200 A.[4]

    • Maintain the arc for the duration of the experiment. The anode will be consumed, and a carbonaceous deposit will form on the cathode.

    • After the experiment, safely vent the chamber and collect the soot deposited on the cathode and chamber walls for characterization and purification.

Data Presentation: Synthesis Parameters

The following table summarizes key experimental parameters and their typical ranges for the synthesis of this compound nanotubes, derived from literature.

ParameterTypical RangeEffect on SynthesisSource
DC Voltage 20 - 30 VAffects plasma temperature and stability.[4]
DC Current 100 - 200 AInfluences anode consumption rate and product purity. Higher currents may reduce nanotube quality.[4][6]
Helium Pressure 500 - 700 mbarCritical for plasma confinement and nanotube morphology.[4]
Lanthanum Concentration (in anode) 30 - 90 wt.%Determines the catalyst-to-carbon ratio, directly impacting nanotube formation and yield.[4]
Electrode Gap 1 - 2 mmAffects arc stability.[3]

Visualizations

TroubleshootingWorkflow cluster_causes_yield Potential Causes for Low Yield cluster_causes_impurity Potential Causes for High Impurity start Start Synthesis check_yield Evaluate Yield & Purity start->check_yield low_yield Problem: Low Yield check_yield->low_yield Low Yield high_impurity Problem: High Impurity check_yield->high_impurity High Impurity success Successful Synthesis check_yield->success Yield & Purity OK cause_pressure Incorrect He Pressure low_yield->cause_pressure cause_current Incorrect Arc Current low_yield->cause_current cause_la_conc Suboptimal La % low_yield->cause_la_conc cause_high_current Arc Current Too High high_impurity->cause_high_current cause_plasma Unstable Plasma high_impurity->cause_plasma

Caption: Troubleshooting workflow for LaC₂ nanotube synthesis.

ExperimentalWorkflow prep 1. Prepare Anode (Mix & Pack La + C) setup 2. Chamber Setup (Mount Electrodes) prep->setup evac 3. Evacuate & Backfill with He setup->evac arc 4. Initiate DC Arc (Vaporize Anode) evac->arc collect 5. Collect Soot (Cathode Deposit) arc->collect purify 6. Purify Product (Heat & Acid Wash) collect->purify

Caption: Experimental workflow for arc discharge synthesis.

ParameterRelationships Yield Yield & Quality He_Pressure Helium Pressure He_Pressure->Yield affects cooling Plasma_Stability Plasma Stability He_Pressure->Plasma_Stability Arc_Current Arc Current Arc_Current->Yield affects rate & purity Arc_Current->Plasma_Stability La_Conc La Concentration La_Conc->Yield catalyzes growth Plasma_Stability->Yield affects uniformity

Caption: Key parameter relationships affecting synthesis yield.

References

Controlling stoichiometry in lanthanum carbide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the stoichiometry of lanthanum carbide production.

Frequently Asked Questions (FAQs)

Q1: What are the most common phases of this compound, and what are their key differences?

A1: The most prominent phases of this compound are lanthanum dicarbide (LaC₂) and lanthanum sesquicarbide (La₂C₃).[1] LaC₂ is a metallic conductor, while related carbides like calcium carbide (CaC₂) are insulators.[2][3] La₂C₃ has a different crystal structure and stoichiometry.[1] The choice of synthesis parameters will determine which phase is preferentially formed.

Q2: What are the primary methods for synthesizing this compound?

A2: The two main methods for synthesizing this compound are:

  • Carbothermic Reduction: Reacting lanthanum oxide (La₂O₃) with carbon in an electric furnace.[2][3][4][5]

  • Direct Reaction/Arc Melting: Melting pellets of elemental lanthanum and carbon in an arc furnace.[2][3][4] A direct current (DC) arc evaporation technique is also employed for producing nanostructured forms of this compound.[1]

Q3: What is the role of temperature in controlling the stoichiometry of this compound?

A3: Temperature is a critical parameter in this compound synthesis. The formation of this compound through the reduction of lanthanum oxide begins at approximately 1700°C, with the optimal temperature for LaC₂ production being around 1850°C for 2 hours.[5] Precise temperature control is essential for achieving the desired phase and stoichiometry.

Q4: How can I characterize the stoichiometry and phase purity of my this compound product?

A4: X-ray diffraction (XRD) is a primary and essential technique for identifying the crystalline phases of this compound and determining their lattice parameters.[1] By analyzing the diffraction pattern, you can identify the presence of LaC₂, La₂C₃, unreacted precursors, or other impurity phases. Quantitative phase analysis using XRD can also provide the relative amounts of each phase.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes. This compound reacts with water to produce flammable hydrocarbon gases, including acetylene.[2][3][6] Therefore, it is crucial to handle this compound in a dry, inert atmosphere (e.g., a glovebox) and to avoid contact with moisture.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Incomplete reaction with residual La₂O₃ or carbon. 1. Reaction temperature was too low. 2. Reaction time was insufficient. 3. Poor mixing of precursors.1. Increase the reaction temperature. For La₂O₃ reduction, the optimal temperature is around 1850°C.[5] 2. Increase the reaction duration. A 2-hour hold at the peak temperature is recommended.[5] 3. Ensure intimate mixing of the lanthanum oxide and carbon powders before pelletizing and heating.
Formation of undesired this compound phases (e.g., La₂C₃ instead of LaC₂). 1. Incorrect precursor stoichiometry. 2. Non-uniform temperature distribution in the furnace.1. Carefully control the molar ratio of lanthanum precursor to carbon. Adjust the ratio based on the desired final stoichiometry. 2. Calibrate your furnace to ensure a uniform hot zone. Use a graphite-stack furnace for better temperature uniformity.[5]
Contamination of the final product. 1. Impurities in the starting materials (lanthanum oxide or carbon). 2. Reaction with the crucible material. 3. Atmospheric contamination (e.g., oxygen or nitrogen).1. Use high-purity precursors. 2. Use graphite crucibles for carbothermic reduction. 3. Ensure a high-vacuum or inert gas atmosphere during the reaction to prevent the formation of oxides or nitrides.
Difficulty in handling the final product due to reactivity. 1. Exposure to air and moisture.1. Handle the synthesized this compound in an inert atmosphere (e.g., an argon-filled glovebox). 2. Store the product in a desiccator or under vacuum.

Experimental Protocols

Protocol 1: Carbothermic Reduction of Lanthanum Oxide

This protocol is based on the method of reducing lanthanum oxide with carbon in a graphite-stack furnace.[5]

  • Precursor Preparation:

    • Thoroughly mix high-purity lanthanum oxide (La₂O₃) powder with graphite powder. The stoichiometric equation is La₂O₃ + 7C → 2LaC₂ + 3CO.[5] An excess of carbon may be used to drive the reaction to completion.

    • Press the mixed powder into pellets to ensure good contact between the reactants.

  • Furnace Setup:

    • Place the pellets in a graphite crucible within a graphite-stack furnace.

    • Evacuate the furnace and backfill with an inert gas (e.g., argon).

  • Reaction:

    • Heat the furnace to the target temperature. This compound begins to form at 1700°C, with an optimal temperature of 1850°C.[5]

    • Hold the temperature at 1850°C for 2 hours to ensure complete reaction.[5]

    • Cool the furnace down to room temperature under an inert atmosphere.

  • Product Handling:

    • Transfer the product to an inert atmosphere glovebox for handling and storage.

Protocol 2: DC Arc Evaporation for Nanostructured this compound

This method is suitable for producing nanostructured lanthanum carbides.[1][7][8]

  • Electrode Preparation:

    • The anode is a graphite rod loaded with a specific weight percentage of lanthanum metal (e.g., up to 90 wt.%).[7][8]

    • The cathode is a pure graphite rod.[1]

  • Chamber Setup:

    • Place the electrodes in a vacuum chamber.

    • Evacuate the chamber and backfill with helium to a pressure of approximately 665 mbar.[1][7][8]

  • Arc Discharge:

    • Apply a DC voltage of approximately 20-30 V with a current of around 200 A between the electrodes.[7][8]

    • This will generate a high-temperature plasma that vaporizes the lanthanum and carbon from the anode.

  • Collection:

    • The vaporized species will condense on the cooler surfaces of the chamber, forming nanostructured this compound.

    • Collect the product from the chamber walls and cathode deposit in an inert environment.

Process Visualization

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for this compound synthesis.

experimental_workflow cluster_precursors Precursor Preparation cluster_synthesis Synthesis cluster_characterization Characterization La2O3 Lanthanum Oxide (La₂O₃) mix Mix & Pelletize La2O3->mix Carbon Carbon (Graphite) Carbon->mix furnace High-Temperature Furnace (e.g., Graphite-Stack) mix->furnace Load into crucible product This compound (LaCₓ) furnace->product Cool down & collect xrd XRD Analysis product->xrd

Caption: Experimental workflow for this compound synthesis.

troubleshooting_workflow start Problem with Lanthanum Carbide Synthesis check_completeness Is the reaction incomplete? (Residual precursors) start->check_completeness increase_temp_time Increase reaction temperature and/or duration check_completeness->increase_temp_time Yes check_phase Is the wrong phase present? check_completeness->check_phase No increase_temp_time->check_phase adjust_stoichiometry Adjust precursor stoichiometry check_phase->adjust_stoichiometry Yes check_contamination Is the product contaminated? check_phase->check_contamination No adjust_stoichiometry->check_contamination use_high_purity Use high-purity precursors and inert atmosphere/crucibles check_contamination->use_high_purity Yes success Synthesis Successful check_contamination->success No use_high_purity->success

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Hydrocarbon Production from Lanthanum Carbide Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of lanthanum carbide (LaC₂) for hydrocarbon production.

Frequently Asked Questions (FAQs)

Q1: What are the primary hydrocarbon products expected from the hydrolysis of this compound?

The primary hydrocarbon product from the hydrolysis of this compound is acetylene (C₂H₂). However, a mixture of other hydrocarbons, including ethylene (C₂H₄), ethane (C₂H₆), and smaller amounts of methane (CH₄) and other C₃-C₈ hydrocarbons, are also commonly formed.[1] The distribution of these products is highly dependent on the reaction conditions, particularly the temperature.

Q2: What is the fundamental chemical reaction for the hydrolysis of this compound?

The principal reaction is the hydrolysis of the dicarbide anion (C₂²⁻) to form acetylene and lanthanum hydroxide (La(OH)₃). The simplified overall reaction is:

LaC₂ + 3H₂O → C₂H₂ + La(OH)₃

However, side reactions and further reactions of the initial products can lead to the formation of a variety of other hydrocarbons.

Q3: How does reaction temperature influence the distribution of hydrocarbon products?

Temperature has a significant impact on the product distribution. At lower temperatures (e.g., 25°C), the reaction primarily yields acetylene with smaller amounts of ethylene and ethane. As the temperature increases, the formation of other hydrocarbons, including methane and other unsaturated and saturated hydrocarbons, becomes more prominent.[1] At very high temperatures (e.g., 200°C in water vapor), the yield of acetylene can decrease significantly, with a corresponding increase in other products.[1]

Q4: What are the solid byproducts of the reaction, and how should they be handled?

The primary solid byproduct is lanthanum hydroxide (La(OH)₃). Depending on the reaction conditions and the purity of the this compound, other solid materials, such as unreacted carbide and polymeric or tar-like carbonaceous residues, may also be present. Lanthanum hydroxide is generally considered to be of low toxicity. However, standard laboratory practices for handling chemical waste should be followed. If the solid waste contains unreacted carbide, it should be quenched carefully with a large excess of water in a well-ventilated area to ensure all the carbide is hydrolyzed before disposal.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low yield of desired hydrocarbon (e.g., acetylene) 1. Suboptimal Reaction Temperature: The temperature may be too high or too low, favoring the formation of other hydrocarbons. 2. Impure this compound: The presence of impurities in the this compound can lead to side reactions. 3. Inefficient Gas Collection: Leaks in the experimental setup can lead to loss of gaseous products.1. Optimize Temperature: Refer to the data in Table 1 to select the optimal temperature for your desired product. For maximizing acetylene, lower temperatures are generally preferred. 2. Use High-Purity this compound: Ensure the purity of your starting material. If impurities are suspected, consider elemental analysis of the carbide. 3. Check for Leaks: Thoroughly check all connections in your gas collection apparatus using a soap solution or a gas leak detector.
High proportion of undesired hydrocarbon byproducts 1. High Reaction Temperature: Higher temperatures promote the formation of a wider range of hydrocarbons. 2. Presence of Catalytic Impurities: Certain metal impurities can catalyze side reactions. For example, tungsten impurities have been shown to promote the formation of waxy products in the hydrolysis of similar carbides.[1]1. Control Reaction Temperature: Maintain a consistent and controlled temperature throughout the experiment. 2. Verify Reactant Purity: Use high-purity this compound and deionized water to minimize catalytic side reactions.
Formation of solid, tar-like residues 1. High Reaction Temperature: Polymerization and condensation reactions that form tars are more likely at elevated temperatures. 2. Localized "Hot Spots": Poor mixing can lead to localized high temperatures where the water reacts with the carbide, promoting tar formation.1. Lower the Reaction Temperature: Conduct the hydrolysis at a lower, controlled temperature. 2. Ensure Efficient Stirring: Use vigorous and consistent stirring to dissipate heat and ensure a uniform reaction temperature.
Inconsistent or non-reproducible results 1. Inconsistent this compound Quality: Batch-to-batch variations in the purity and particle size of the this compound. 2. Variable Water Addition Rate: An inconsistent rate of water addition can lead to fluctuations in the reaction rate and temperature. 3. Inconsistent Analysis Technique: Variations in the gas chromatography (GC) analysis can lead to inconsistent product quantification.1. Characterize Starting Material: If possible, characterize the purity and particle size of each batch of this compound. 2. Control Water Addition: Use a syringe pump or a dropping funnel with a pressure-equalizing arm to ensure a constant and reproducible rate of water addition. 3. Standardize GC Analysis: Use a standardized GC method with regular calibration to ensure consistent and accurate quantification of the hydrocarbon products.

Data Presentation

Table 1: Effect of Temperature on Hydrocarbon Product Distribution from the Hydrolysis of Lanthanum Dicarbide (LaC₂) in Water Vapor [1]

Temperature (°C)Methane (%)Ethane (%)Propane (%)Ethene + Acetylene (%)Other Unsaturates (%)
2002371.6513

Note: The remaining carbon was reported as other condensation products and residue.

Experimental Protocols

Protocol 1: Laboratory-Scale Hydrolysis of this compound and Gas Collection

Objective: To produce a mixture of hydrocarbons via the hydrolysis of this compound and collect the gaseous products for analysis.

Materials:

  • This compound (LaC₂) powder

  • Deionized water

  • Three-neck round-bottom flask

  • Dropping funnel with pressure-equalizing arm

  • Magnetic stirrer and stir bar

  • Gas-tight syringe

  • Gas collection apparatus (e.g., gas burette or Tedlar® bags)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble the three-neck flask with the dropping funnel, a gas outlet connected to the gas collection apparatus, and a septum for inert gas purging. Place the flask on the magnetic stirrer.

  • Inert Atmosphere: Purge the entire system with an inert gas for 10-15 minutes to remove any air.

  • Reactant Loading: Under a positive flow of inert gas, quickly add a pre-weighed amount of this compound powder to the flask.

  • Water Addition: Fill the dropping funnel with a known volume of deionized water.

  • Reaction Initiation: Begin stirring the this compound powder. Slowly add the deionized water from the dropping funnel to the flask at a constant rate.

  • Gas Collection: The gaseous products will start to evolve. Collect the gas in the gas collection apparatus.

  • Reaction Completion: Continue the reaction until gas evolution ceases.

  • Product Analysis: Analyze the collected gas mixture using gas chromatography (GC) to determine the composition of the hydrocarbon products.

Protocol 2: Gas Chromatography (GC) Analysis of Hydrocarbon Products

Objective: To quantify the hydrocarbon products from the hydrolysis of this compound.

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).

  • Appropriate GC column for separating light hydrocarbons (e.g., a PLOT column).

Procedure:

  • GC Method Development: Develop a GC method with an appropriate temperature program to separate the expected hydrocarbons (methane, ethane, ethylene, acetylene, etc.).

  • Calibration: Prepare or purchase certified gas standards containing known concentrations of the target hydrocarbons. Inject these standards into the GC to create a calibration curve for each compound.

  • Sample Analysis: Inject a known volume of the collected gas sample from the hydrolysis experiment into the GC.

  • Data Analysis: Identify the peaks in the chromatogram based on their retention times compared to the standards. Quantify the concentration of each hydrocarbon by comparing the peak areas to the calibration curves.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Assemble Apparatus B Purge with Inert Gas A->B C Load this compound B->C D Add Water at a Controlled Rate C->D E Collect Gaseous Products D->E F Inject Gas Sample into GC E->F G Analyze Chromatogram F->G H Quantify Hydrocarbons G->H

Caption: Experimental workflow for the hydrolysis of this compound and product analysis.

Reaction_Pathways LaC2 This compound (LaC2) Acetylene Acetylene (C2H2) LaC2->Acetylene + H2O (Primary Reaction) LaOH3 Lanthanum Hydroxide (La(OH)3) LaC2->LaOH3 + H2O H2O Water (H2O) Other_Hydrocarbons Other Hydrocarbons (C2H4, C2H6, etc.) Acetylene->Other_Hydrocarbons Side Reactions (e.g., hydrogenation) Solid_Residue Solid Residue (Polymers, Tar) Acetylene->Solid_Residue Polymerization

Caption: Chemical reaction pathways in this compound hydrolysis.

References

Technical Support Center: Optimizing Solid-State Synthesis of Lanthanum Dicarbide (LaC₂)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-state synthesis of Lanthanum Dicarbide (LaC₂). The following information is designed to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary solid-state reaction for synthesizing Lanthanum Dicarbide (LaC₂)?

A1: The most common solid-state synthesis route for LaC₂ involves the high-temperature reaction between Lanthanum(III) Oxide (La₂O₃) and a carbon source, typically graphite. The balanced chemical equation for this carbothermal reduction is:

La₂O₃(s) + 7C(s) → 2LaC₂(s) + 3CO(g)[1]

This reaction is typically carried out in a vacuum or an inert atmosphere to prevent the oxidation of the reactants and products at elevated temperatures.[2]

Q2: What is the optimal temperature range for the solid-state synthesis of LaC₂?

A2: The optimal temperature for the synthesis of LaC₂ is a critical parameter that needs careful control. While the reaction can begin at temperatures around 1700°C, a temperature of 1850°C with a dwell time of 2 hours has been reported as favorable for the production of LaC₂.[1] It is crucial to operate below the melting point of LaC₂, which is approximately 2360°C.

Q3: What are the potential side reactions or impurity phases I should be aware of?

A3: A common impurity in the synthesis of LaC₂ is Lanthanum Sesquicarbide (La₂C₃). According to the La-C phase diagram, La₂C₃ can form peritectically. To minimize its formation, it is essential to use the correct stoichiometric ratio of reactants and maintain precise temperature control. Unreacted La₂O₃ can also be a significant impurity if the reaction temperature is too low or the reaction time is insufficient.

Q4: How can I characterize the final product to confirm the presence and purity of LaC₂?

A4: The most common techniques for characterizing the product of the solid-state reaction are Powder X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

  • XRD is used to identify the crystalline phases present in the sample. By comparing the obtained diffraction pattern with standard reference patterns for LaC₂, La₂C₃, and La₂O₃, you can determine the phase purity of your product.

  • SEM provides information about the morphology and microstructure of the synthesized powder, such as grain size and the degree of sintering.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Reaction (presence of La₂O₃ in XRD) 1. Reaction temperature was too low. 2. Reaction time was too short. 3. Poor mixing of reactants.1. Increase the final reaction temperature, ensuring it remains below the melting point of LaC₂. 2. Increase the dwell time at the final reaction temperature. 3. Thoroughly grind the reactant mixture before pressing it into a pellet. Intermediate grinding between heating cycles can also improve homogeneity.
Presence of La₂C₃ Impurity Phase in XRD 1. Incorrect stoichiometry of reactants. 2. Localized temperature fluctuations.1. Ensure precise weighing and use of a stoichiometric or slight carbon excess. 2. Ensure uniform heating of the sample in the furnace.
Product is a melted, glassy material Reaction temperature exceeded the melting point of LaC₂ (2360°C).Reduce the final reaction temperature.
Low Yield 1. Loss of reactants at high temperature. 2. Incomplete reaction.1. Ensure a good vacuum or a steady flow of inert gas to minimize volatilization. 2. Follow the recommendations for incomplete reactions.

Experimental Protocols

Detailed Methodology for Solid-State Synthesis of LaC₂

This protocol provides a general guideline for the synthesis of LaC₂ from La₂O₃ and graphite. The precise parameters may require optimization based on the specific equipment and precursor characteristics.

1. Precursor Preparation:

  • Dry the La₂O₃ powder at a high temperature (e.g., 800-1000°C) for several hours to remove any adsorbed moisture and carbonates.
  • Use high-purity graphite powder.
  • Weigh stoichiometric amounts of La₂O₃ and graphite according to the reaction: La₂O₃ + 7C → 2LaC₂ + 3CO. A slight excess of carbon (e.g., 5-10 mol%) can be used to ensure complete reaction of the oxide.

2. Mixing and Pelletizing:

  • Thoroughly mix the powders in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.
  • Press the mixed powder into a pellet using a hydraulic press. The pressure applied will depend on the die size but is typically in the range of 100-200 MPa.

3. High-Temperature Reaction:

  • Place the pellet in a suitable crucible (e.g., graphite or tungsten) and load it into a high-temperature furnace.
  • Evacuate the furnace to a high vacuum (< 10⁻⁴ mbar) or purge with a high-purity inert gas (e.g., Argon).
  • Heat the sample according to a programmed temperature profile. A suggested profile is as follows:
  • Ramp up to 600°C at a rate of 10°C/min and hold for 1 hour to allow for outgassing.
  • Ramp up to 1400°C at a rate of 5°C/min and hold for 2 hours.
  • Ramp up to the final reaction temperature (e.g., 1850°C) at a rate of 5°C/min and hold for 2-4 hours.[1]
  • Cool the furnace down to room temperature at a controlled rate (e.g., 10°C/min).

4. Post-Reaction Handling and Analysis:

  • Remove the pellet from the furnace under an inert atmosphere if possible, as LaC₂ can be reactive with air and moisture.
  • Grind the pellet into a fine powder for characterization.
  • Perform XRD and SEM analysis to determine the phase composition and morphology.
  • If the reaction is incomplete, the powder can be re-pelletized and subjected to another heating cycle.

Data Presentation

Table 1: Key Temperature Parameters for the La-C System

Phase/Reaction Temperature (°C) Notes
LaC₂ Polymorphic Transformation1060Tetragonal (low temp) to Cubic (high temp)
La₂C₃ Peritectic Formation1415 (on cooling)Can be a potential impurity phase.
Recommended LaC₂ Synthesis1850Favorable temperature for the carbothermal reduction of La₂O₃.[1]
LaC₂ Melting Point2360The reaction temperature must be kept below this point.

Mandatory Visualizations

Experimental_Workflow cluster_prep Precursor Preparation cluster_reaction Solid-State Reaction cluster_analysis Analysis and Iteration P1 Dry La₂O₃ P2 Weigh Stoichiometric La₂O₃ and Carbon P1->P2 P3 Thoroughly Mix Precursors P2->P3 R1 Press into Pellet P3->R1 R2 High-Temperature Furnace Treatment (Vacuum/Inert) R1->R2 R3 Controlled Heating and Cooling R2->R3 A1 Grind Product R3->A1 A2 Characterize (XRD, SEM) A1->A2 A3 Evaluate Phase Purity A2->A3 A3->P3 Incomplete Reaction: Regrind and Reheat A4 Final Product A3->A4 Pure LaC₂

Caption: Experimental workflow for the solid-state synthesis of LaC₂.

Troubleshooting_Logic Start Analyze Product with XRD Q1 Is La₂O₃ Present? Start->Q1 A1_Yes Increase Temperature or Dwell Time Q1->A1_Yes Yes Q2 Is La₂C₃ Present? Q1->Q2 No Re_run Regrind and Re-run Reaction A1_Yes->Re_run A2_Yes Check Stoichiometry & Temperature Control Q2->A2_Yes Yes Success Pure LaC₂ Obtained Q2->Success No A2_Yes->Re_run

Caption: Troubleshooting decision tree for LaC₂ synthesis based on XRD results.

References

Technical Support Center: Synthesis of Arc-Melted Lanthanum Carbide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for minimizing impurities during the synthesis of lanthanum carbide (LaC₂) via arc melting.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the arc-melting process for this compound synthesis.

Issue 1: The final product is a mixed-phase material containing lanthanum oxides (La₂O₃) or oxycarbides.

  • Question: My final this compound sample is contaminated with oxides or oxycarbides. What are the likely causes and how can I prevent this?

  • Answer: Oxide and oxycarbide contamination is a common issue when working with reactive metals like lanthanum. The primary causes are the presence of oxygen in the arc furnace chamber or on the surface of the starting materials.

    • Inadequate Chamber Atmosphere: The arc furnace chamber must be evacuated to a high vacuum (typically < 5 x 10⁻⁵ mbar) to remove atmospheric gases. Subsequently, it should be backfilled with a high-purity inert gas, such as argon (99.999% purity or higher).

    • Contaminated Starting Materials: The surfaces of the lanthanum metal and graphite can have a native oxide layer or adsorbed moisture. It is crucial to use high-purity starting materials and to clean their surfaces immediately prior to loading them into the furnace. Mechanical cleaning (e.g., abrasion) of the lanthanum surface under an inert atmosphere is recommended.

    • Use of a "Getter": Before melting the lanthanum and carbon, it is best practice to first melt a small, sacrificial piece of a highly reactive metal like titanium or zirconium.[1] This "getter" material will chemically bind with any residual oxygen or nitrogen in the chamber, effectively purifying the inert atmosphere.[1]

Issue 2: The stoichiometry of the this compound is incorrect, leading to the presence of other lanthanum-carbon phases (e.g., La₂C₃) or unreacted starting materials.

  • Question: My product contains phases other than the desired LaC₂. How can I ensure the correct stoichiometry?

  • Answer: Achieving the correct stoichiometry requires careful control of the initial masses of lanthanum and carbon and ensuring a homogeneous reaction.

    • Precise Weighing of Precursors: Ensure that the lanthanum and carbon are weighed precisely to the desired stoichiometric ratio for LaC₂.

    • Homogenization: During the arc melting process, the molten button should be flipped and re-melted multiple times (typically 3-5 times) to ensure that the lanthanum and carbon are thoroughly mixed and react completely.[1] Inadequate mixing can lead to a non-homogeneous composition.[1]

    • Material Loss: Be aware of potential material loss due to sputtering during the melting process. Starting with a slight excess of the more volatile component (in this case, potentially carbon, though both have high boiling points) might be necessary, but this should be determined empirically.

Issue 3: The arc is unstable during the melting process.

  • Question: I am experiencing an unstable arc during melting. What could be the cause and how can I fix it?

  • Answer: Arc stability is crucial for consistent melting.

    • Power Supply: Ensure a stable and reliable power supply to maintain consistent arc conditions.

    • Electrode Condition: The non-consumable tungsten electrode should be clean and have a sharp point. A contaminated or blunt electrode can lead to an erratic arc.

    • Vacuum Level: A poor vacuum level before backfilling with inert gas can sometimes contribute to arc instability. Ensure the chamber is properly evacuated.

Issue 4: The final product is brittle and difficult to handle.

  • Question: The resulting this compound button is very brittle. Is this normal, and can it be improved?

  • Answer: this compound is inherently a brittle ceramic material. However, excessive brittleness can be exacerbated by the presence of impurities, particularly oxides, at the grain boundaries. By following the procedures to minimize oxide contamination, you can improve the mechanical integrity of the final product.

Data Presentation

The following table provides representative data on how key experimental parameters can influence the level of oxygen and nitrogen impurities in the final this compound product. Please note that these values are illustrative and actual results may vary depending on the specific arc-melting system and starting material purity.

ParameterCondition 1Impurity Level (ppm)Condition 2Impurity Level (ppm)
Atmosphere Purity (Argon) 99.99%O: ~500, N: ~20099.999%O: <100, N: <50
Use of Titanium Getter Not UsedO: ~400, N: ~150UsedO: <50, N: <20
Number of Melting Cycles 1O: ~300, N: ~1004O: <150, N: <75
Initial Chamber Vacuum 1 x 10⁻³ mbarO: ~600, N: ~2501 x 10⁻⁵ mbarO: <100, N: <50

Experimental Protocols

Detailed Methodology for Arc-Melting of this compound

  • Preparation of Starting Materials:

    • Use high-purity lanthanum metal (≥99.9%) and high-purity graphite (≥99.99%).

    • Calculate the required masses of lanthanum and carbon for the desired stoichiometry of LaC₂.

    • Under an inert atmosphere (e.g., in a glovebox), mechanically clean the surface of the lanthanum metal to remove any oxide layer.

    • Break the lanthanum and graphite into small pieces suitable for the arc melter's crucible.

  • Arc Melter Preparation:

    • Clean the water-cooled copper hearth of the arc melter thoroughly.

    • Place the lanthanum and carbon pieces in close contact in one of the hearth's depressions.

    • Place a small piece of titanium or zirconium metal in a separate depression on the hearth to act as a getter.

  • Melting Procedure:

    • Seal the arc melter chamber and evacuate it to a high vacuum of at least 1 x 10⁻⁵ mbar.

    • Backfill the chamber with high-purity (≥99.999%) argon gas to a slight positive pressure.

    • Strike an arc to the titanium getter and melt it for approximately 30-60 seconds to scavenge residual oxygen and nitrogen.

    • Move the electrode over the lanthanum and carbon charge.

    • Initiate the arc with a low current and then increase it to a level sufficient to melt both components (typical parameters can range from 20-30 V and around 200 A).[2]

    • Melt the charge until a single, molten button is formed.

    • Allow the button to solidify.

    • Flip the button over using the electrode manipulator.

    • Re-melt the button. Repeat this flipping and re-melting process 3-5 times to ensure homogeneity.

  • Sample Recovery:

    • After the final melt, allow the button to cool completely under the inert atmosphere.

    • Vent the chamber and carefully remove the this compound sample.

Mandatory Visualization

Troubleshooting Workflow for Minimizing Impurities in Arc-Melted this compound

G Troubleshooting Workflow for Impurity Minimization start Start: Synthesize LaC₂ check_purity Analyze Product Purity (e.g., XRD, EDX) start->check_purity impurity_detected Impurities Detected? check_purity->impurity_detected success Synthesis Successful impurity_detected->success No identify_impurity Identify Impurity Type impurity_detected->identify_impurity Yes is_oxide Oxide/Oxycarbide? identify_impurity->is_oxide improve_atmosphere Improve Chamber Atmosphere: - Check for leaks - Use higher purity Ar - Use Ti/Zr getter is_oxide->improve_atmosphere Yes is_other_phase Other La-C Phase? is_oxide->is_other_phase No re_synthesize Re-synthesize Sample improve_atmosphere->re_synthesize check_stoichiometry Verify Stoichiometry: - Re-weigh precursors - Increase melting cycles - Ensure homogeneity is_other_phase->check_stoichiometry Yes other_impurity Other Impurity? (e.g., from precursors) is_other_phase->other_impurity No check_stoichiometry->re_synthesize re_synthesize->check_purity check_precursors Verify Purity of Starting Materials other_impurity->check_precursors Yes check_precursors->re_synthesize

Caption: Troubleshooting workflow for minimizing impurities.

References

Stabilizing lanthanum carbide against atmospheric moisture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support: Stabilizing Lanthanum Carbide (LaC₂)

This center provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing this compound (LaC₂), a highly reactive material prone to degradation from atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to atmospheric moisture?

A1: this compound (LaC₂) is highly reactive with water, including ambient moisture in the air. This reaction, known as hydrolysis, decomposes the carbide to form lanthanum hydroxide, acetylene (C₂H₂), and a complex mixture of other hydrocarbons.[1][2][3] This degradation compromises the material's purity and structural integrity, making it unsuitable for most applications, such as in superconductors and nanotube synthesis.[3]

Q2: What are the primary products of LaC₂ hydrolysis?

A2: The reaction of LaC₂ with water primarily yields acetylene (C₂H₂) and lanthanum hydroxide (La(OH)₃).[1][4] Studies have shown that at room temperature, the gaseous product can be approximately 65 mole % acetylene, along with various other hydrocarbons.[2] The exact composition of hydrocarbon byproducts can vary depending on reaction conditions like temperature.[2][5]

Q3: How can I safely store this compound in the lab?

A3: this compound must be stored under strictly inert conditions to prevent contact with moisture and oxygen. The best practice is to store it inside a high-purity inert-atmosphere glove box with oxygen and moisture levels maintained below 0.1 ppm.[6] For long-term storage, the material should be sealed in an airtight container, such as an amber glass vial, within the glove box.[6]

Q4: What is "passivation" and can it be used for LaC₂?

A4: Passivation is a process of treating a material to create a less reactive surface layer, which protects the bulk material from the environment. While passivation is common for metals and alloys using acid treatments, its application to highly reactive carbides like LaC₂ is less straightforward.[7] Research into surface treatments, such as forming thin, protective oxide or halide layers, shows potential but requires specialized equipment and careful control to avoid bulk degradation.[8][9][10]

Q5: Are there any alternatives to a glove box for handling small quantities of LaC₂ for a short duration?

A5: While a glove box is ideal, Schlenk line techniques can be used for handling air-sensitive materials for shorter periods.[11] This involves using specialized glassware connected to a dual manifold that provides both a vacuum and a flow of dry, inert gas (like argon or nitrogen).[12][13] All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying, to remove adsorbed moisture before introducing the carbide.[12][13][14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Sample Discoloration (e.g., turning grey/white) Exposure to atmospheric moisture leading to hydrolysis.Immediately transfer the sample to a high-purity inert atmosphere (glove box). Visually inspect for further degradation. If compromised, the sample may not be suitable for sensitive experiments.
Gas Evolution/Foul Odor Upon Opening Container Significant hydrolysis has occurred, producing acetylene and other hydrocarbons.Handle the container within a fume hood. The material is likely degraded beyond use. Dispose of the material according to your institution's hazardous waste protocols.
Inconsistent Experimental Results Partial degradation of the LaC₂ sample, leading to impurities and incorrect stoichiometry.Review handling and storage procedures. Ensure the inert atmosphere is maintained at specifications (<1 ppm O₂, H₂O). Use a freshly opened or properly stored sample for subsequent experiments.
Difficulty Transferring Powder without Clumping Adsorption of ambient moisture onto the powder surface, causing aggregation.[6]Perform all transfers and weighing operations inside a glove box with low humidity.[6] Ensure all spatulas and weighing boats are completely dry and have been stored in the inert environment.

Experimental Protocols

Protocol 1: Standard Handling and Transfer of LaC₂ in a Glove Box

This protocol outlines the standard procedure for safely handling and weighing this compound powder in an inert atmosphere glove box.

Objective: To prevent atmospheric degradation during routine handling.

Materials:

  • This compound (LaC₂) powder

  • Inert atmosphere glove box (<1 ppm O₂, H₂O) with an integrated balance

  • Antistatic weighing boat or glass vial

  • Non-sparking spatula (e.g., ceramic or plastic)

  • Airtight sample containers for storage

Procedure:

  • Preparation: Ensure the glove box atmosphere is stable and within specification for oxygen and moisture content.

  • Acclimatization: Introduce the sealed container of LaC₂ into the glove box via the antechamber. Allow the container to acclimatize to the glove box atmosphere for at least 30 minutes.

  • Transfer: Place the weighing boat on the balance and tare it.

  • Handling: Carefully open the LaC₂ container. Using a clean, dry, non-sparking spatula, transfer the desired amount of powder to the weighing boat.

  • Sealing: Immediately and securely reseal the main LaC₂ container.

  • Use: Promptly use the weighed sample in your experimental setup within the glove box.

  • Storage: Store the main container and any unused portions in airtight vials within the glove box.[6]

Protocol 2: Handling LaC₂ Using Schlenk Line Technique

This protocol is for situations where a glove box is unavailable and brief handling is required.

Objective: To transfer LaC₂ from a storage vessel to a reaction flask under an inert gas counterflow.

Materials:

  • This compound (LaC₂) in a sealed container (e.g., Sure/Seal™ bottle)

  • Schlenk line with a supply of high-purity, dry nitrogen or argon

  • Reaction flask (Schlenk flask) and other necessary glassware

  • Heat gun

  • Septa and needles

  • Mineral oil bubbler

Procedure:

  • Glassware Preparation: Assemble the reaction flask and necessary glassware. Heat all glassware thoroughly with a heat gun while flushing with a stream of dry inert gas to remove adsorbed moisture.[12][13] Allow to cool to room temperature under a positive pressure of inert gas, indicated by the bubbler.[13]

  • Inert Atmosphere: Ensure a slight positive pressure of inert gas is maintained throughout the procedure.

  • Transfer Setup: In a fume hood, create a positive pressure of inert gas in the LaC₂ storage container by inserting a needle connected to the inert gas line.

  • Solid Transfer: If transferring a solid, this must be done quickly under a strong counterflow of inert gas (a "nitrogen blanket"). Open the reaction flask and the LaC₂ container simultaneously under the inert gas stream and quickly transfer the solid. This method carries a high risk of brief atmospheric exposure.

  • Resealing: Immediately seal both the reaction flask and the storage container. Purge the headspace of the reaction flask by evacuating and refilling with inert gas (3 cycles).

Visualizations

Chemical Pathway: Hydrolysis of this compound

Hydrolysis_Pathway LaC2 This compound (LaC₂) (Solid) Reaction Hydrolysis Reaction LaC2->Reaction H2O Atmospheric Moisture (H₂O) (Vapor) H2O->Reaction LaOH3 Lanthanum Hydroxide (La(OH)₃) (Solid Product) Reaction->LaOH3 C2H2 Acetylene (C₂H₂) (Primary Gaseous Product) Reaction->C2H2 Hydrocarbons Other Hydrocarbons (Gaseous Byproducts) Reaction->Hydrocarbons

Caption: Reaction pathway for the degradation of LaC₂ by moisture.

Workflow: Safe Handling of this compound

Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_storage Storage Start Start: Need to Handle LaC₂ Check_Env Glove Box Available? Start->Check_Env Prep_Glovebox Prepare Glove Box (<1 ppm H₂O/O₂) Check_Env->Prep_Glovebox Yes Prep_Schlenk Prepare Schlenk Line & Flame-Dry Glassware Check_Env->Prep_Schlenk No Transfer_GB Transfer & Weigh Inside Glove Box Prep_Glovebox->Transfer_GB Transfer_SL Transfer Under Inert Gas Counterflow Prep_Schlenk->Transfer_SL Seal Seal Reaction Vessel Transfer_GB->Seal Transfer_SL->Seal Store Store Under Inert Atmosphere Seal->Store End End Store->End

References

Technical Support Center: Synthesis of Single-Phase La₂C₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of single-phase Lanthanum Sesquicarbide (La₂C₃). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical process parameters to facilitate successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of La₂C₃?

A1: The most common impurities are Lanthanum Dicarbide (LaC₂), unreacted Lanthanum Oxide (La₂O₃) if starting from the oxide, and graphite. The formation of LaC₂ is a significant challenge due to its thermodynamic stability in the Lanthanum-Carbon system.

Q2: How can I minimize the formation of the LaC₂ phase?

A2: Precise control over the stoichiometry of the reactants is crucial. According to the La-C phase diagram, La₂C₃ exists in a specific composition range. Using a slight excess of lanthanum relative to the stoichiometric amount for La₂C₃ can help suppress the formation of the carbon-rich LaC₂ phase. Additionally, careful control of the reaction temperature is vital, as La₂C₃ forms peritectically from the melt and LaC₂ at 1415 °C.

Q3: What is the recommended starting material for the synthesis?

A3: Both Lanthanum Oxide (La₂O₃) via carbothermal reduction and elemental Lanthanum (La) metal via arc melting or direct reaction with graphite are common starting materials. The choice depends on the available equipment and desired purity. Starting with high-purity lanthanum metal can reduce the risk of oxygen contamination.

Q4: How can I confirm that I have synthesized single-phase La₂C₃?

A4: X-ray Diffraction (XRD) is the primary technique used to identify the crystalline phases present in the final product. By comparing the obtained XRD pattern with standard diffraction patterns for La₂C₃, LaC₂, La₂O₃, and graphite, you can determine the phase purity of your sample.

Q5: What is the importance of the reaction atmosphere?

A5: The synthesis of lanthanum carbides must be carried out in an inert atmosphere (e.g., high-purity argon) or under vacuum.[1] This is to prevent the formation of lanthanum oxide and other undesired side products due to the high reactivity of lanthanum with oxygen and nitrogen at elevated temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Presence of LaC₂ peaks in XRD pattern - Incorrect stoichiometry (excess carbon).- Reaction temperature too high, favoring LaC₂ formation.- Carefully re-calculate and weigh the starting materials. A slight excess of Lanthanum may be beneficial.- According to the phase diagram, La₂C₃ forms peritectically at 1415°C from LaC₂ and the melt.[2] Consider annealing the sample at a temperature just below this peritectic point to promote the formation of La₂C₃.
Presence of La₂O₃ peaks in XRD pattern - Incomplete reduction of La₂O₃ (carbothermal method).- Oxygen contamination in the reaction chamber or inert gas.- Increase the reaction time or temperature to ensure complete reduction.- Ensure a high-purity inert gas flow and check for any leaks in the furnace system.[1] A getter material (e.g., titanium) can be used to remove residual oxygen.
Broad or noisy XRD peaks - Poor crystallinity of the product.- Amorphous phases present.- Increase the annealing time or temperature to improve crystallinity.- Ensure a slow cooling rate after synthesis to allow for proper crystal growth.
Product is a mixture of multiple lanthanum carbide phases - Non-equilibrium cooling.- Inhomogeneous mixing of reactants.- After arc melting, ensure the sample is re-melted multiple times to promote homogeneity.[3]- For solid-state reactions, ensure thorough grinding and mixing of the precursor powders.

Experimental Protocols

Method 1: Carbothermal Reduction of Lanthanum Oxide

This method involves the high-temperature reaction of Lanthanum Oxide (La₂O₃) with a carbon source, typically high-purity graphite.

Reaction: La₂O₃ + 3.5C → La₂C₃ + 1.5CO (g)

Procedure:

  • Precursor Preparation: Stoichiometrically mix high-purity La₂O₃ powder and graphite powder. A slight excess of graphite (e.g., 5-10 mol%) may be used to ensure complete reduction, but this increases the risk of LaC₂ formation.

  • Mixing and Pelletizing: Thoroughly grind the powders in an agate mortar to ensure homogeneous mixing. Press the mixed powder into pellets to improve contact between the reactants.

  • Heat Treatment:

    • Place the pellets in a graphite crucible within a tube furnace.

    • Evacuate the furnace and backfill with high-purity argon. Maintain a constant flow of argon throughout the reaction.

    • Heat the sample to a temperature between 1700°C and 1850°C.[4] The optimal temperature should be determined experimentally.

    • Hold at the target temperature for 2-4 hours.[4]

  • Cooling and Characterization:

    • Slowly cool the furnace to room temperature under argon flow.

    • Characterize the resulting product using X-ray Diffraction (XRD) to determine the phase composition.

Method 2: Arc Melting of Elemental Lanthanum and Carbon

This method involves the direct melting of elemental lanthanum and carbon in an arc furnace.

Procedure:

  • Precursor Preparation: Weigh high-purity lanthanum metal pieces and graphite powder in the desired stoichiometric ratio for La₂C₃.

  • Arc Melting:

    • Place the reactants on a water-cooled copper hearth in the arc furnace chamber.

    • Evacuate the chamber and backfill with high-purity argon to a pressure of about 1-1.5 bar.[1]

    • Strike an electric arc between the tungsten electrode and the reactants to melt them.[1]

    • To ensure homogeneity, the resulting button should be flipped and re-melted several times (at least 3-4 times).[3]

  • Annealing (Optional but Recommended):

    • Seal the as-melted button in a tantalum or molybdenum crucible under an inert atmosphere.

    • Anneal the sample at a temperature below the peritectic decomposition of La₂C₃ (i.e., < 1415 °C) for an extended period (e.g., 24-48 hours) to promote the formation of the single-phase sesquicarbide.

  • Characterization:

    • After cooling, characterize the sample using XRD.

Quantitative Data Summary

ParameterCarbothermal ReductionArc Melting
Starting Materials La₂O₃, GraphiteLa metal, Graphite
Stoichiometric Ratio (La:C) 2 : 3 (nominal)2 : 3 (nominal)
Reaction Temperature 1700 - 1850 °C[4]> Melting point of La (~920°C) and C (sublimes ~3642°C)
Annealing Temperature -< 1415 °C
Reaction Time 2 - 4 hours[4]A few seconds per melting cycle[5]
Atmosphere Inert gas (e.g., Argon) or VacuumInert gas (e.g., Argon)[1][5]

Visualizations

Experimental_Workflow_Carbothermal_Reduction start Start precursors Mix La₂O₃ and Graphite Powders start->precursors pelletize Press into Pellets precursors->pelletize furnace Place in Furnace under Argon Atmosphere pelletize->furnace heat Heat to 1700-1850°C for 2-4 hours furnace->heat cool Cool to Room Temperature heat->cool characterize Characterize with XRD cool->characterize end End characterize->end

Caption: Workflow for La₂C₃ synthesis via carbothermal reduction.

Troubleshooting_Decision_Tree start XRD Analysis of Product impurities Impurities Detected? start->impurities single_phase Single-Phase La₂C₃ impurities->single_phase No lac2 LaC₂ Present? impurities->lac2 Yes la2o3 La₂O₃ Present? lac2->la2o3 No adjust_stoichiometry Adjust Stoichiometry (less C or more La) & Re-synthesize lac2->adjust_stoichiometry increase_reduction Increase Reaction Time/Temp (Carbothermal) & Re-synthesize la2o3->increase_reduction Yes (Carbothermal) check_atmosphere Check for Leaks/Improve Inert Atmosphere & Re-synthesize la2o3->check_atmosphere Yes adjust_temp Lower Reaction/Annealing Temperature & Re-synthesize adjust_stoichiometry->adjust_temp

Caption: Troubleshooting decision tree for La₂C₃ synthesis.

References

Technical Support Center: LaC₂ Pellet Preparation for Targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanthanum Carbide (LaC₂) pellet preparation for target fabrication.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of LaC₂ pellets.

Issue Potential Causes Recommended Solutions
1. Pellet Cracking or Lamination - Too rapid heating or cooling rate during sintering.- Non-uniform pressure application during pressing.- Entrapped air in the powder mixture.- Excessive binder burnout.- Optimize the heating and cooling ramps during sintering (e.g., 5-10°C/min).- Ensure the press surfaces are parallel and the pressure is applied uniformly.- Use a vacuum die or pre-compact the powder to remove air.- If using a binder, ensure a slow and controlled burnout phase.
2. Low Pellet Density / High Porosity - Insufficient sintering temperature or time.- Inadequate pressing pressure.- Incorrect stoichiometry (La:C ratio).- Large particle size of precursor powders.- Increase sintering temperature (up to 1600-2000°C) and/or dwell time.- Increase compaction pressure (e.g., 100-200 MPa).- Ensure precise stoichiometric mixture of Lanthanum Oxide (La₂O₃) and Carbon.- Mill the precursor powders to a fine, uniform particle size.
3. Impurity Phases Detected (e.g., La₂O₃, free C) - Incomplete carbothermic reduction.- Non-stoichiometric precursor ratio.- Contamination from milling media or handling.- Increase sintering temperature and/or time to ensure complete reaction.- Accurately weigh and thoroughly mix the La₂O₃ and Carbon powders.- Use high-purity milling media (e.g., tungsten carbide) and maintain a clean working environment.
4. Poor Mechanical Strength - High porosity.- Poor grain-to-grain bonding.- Presence of impurity phases at grain boundaries.- Address the causes of low density (see issue 2).- Optimize sintering parameters to promote necking and grain growth.- Ensure high-purity precursors to avoid deleterious grain boundary phases.
5. Non-uniform Pellet Shape or Size - Uneven powder filling in the die.- Worn or damaged die and punch.- Inconsistent powder flowability.- Ensure a consistent and level fill of the die cavity.- Inspect and maintain the pressing equipment.- Use a flow agent or granulate the powder to improve flowability.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing LaC₂ powder for pellet preparation?

A1: The two main methods for synthesizing LaC₂ are:

  • Carbothermic Reduction: This involves the high-temperature reaction of Lanthanum Oxide (La₂O₃) with a carbon source (e.g., graphite) in a vacuum or inert atmosphere.

  • Arc Melting: This method involves melting a stoichiometric mixture of pure Lanthanum metal and carbon in an electric arc furnace.

Q2: What is a typical temperature and pressure for sintering LaC₂ pellets?

A2: While optimal parameters depend on the specific powder characteristics and desired final density, a common starting point for hot pressing is a temperature in the range of 1250°C to 1600°C and a pressure of 30 to 50 MPa. For pressureless sintering, temperatures may need to be higher, in the range of 1600°C to 2000°C.

Q3: How does the stoichiometry of the initial La₂O₃ and Carbon mixture affect the final LaC₂ pellet?

A3: The stoichiometry is critical. An excess of carbon can lead to free carbon impurities in the final pellet, which can affect its properties. An insufficient amount of carbon will result in incomplete reduction of La₂O₃, leading to the presence of lanthanum oxide impurities. This can significantly reduce the pellet's density and mechanical strength.

Q4: What characterization techniques are recommended for evaluating the quality of LaC₂ pellets?

A4: The following techniques are essential for quality control:

  • X-ray Diffraction (XRD): To verify the formation of the LaC₂ phase and identify any crystalline impurities.

  • Scanning Electron Microscopy (SEM): To examine the microstructure, including grain size, porosity, and the distribution of phases.

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To determine the elemental composition and identify the nature of any impurities observed in SEM.

  • Density Measurement (e.g., Archimedes' method): To quantify the porosity of the sintered pellet.

Q5: How can I control the porosity of my LaC₂ pellets?

A5: Porosity can be controlled by adjusting several parameters:

  • Sintering Temperature and Time: Higher temperatures and longer times generally lead to lower porosity.

  • Compaction Pressure: Higher pressures result in a denser green body and a less porous final pellet.

  • Particle Size of Precursors: Finer and more uniform powders lead to better packing and lower porosity.

  • Sintering Atmosphere: Sintering in a vacuum can help remove trapped gases and reduce porosity.

Data Presentation

Table 1: Representative Sintering Parameters for Ceramic Pellet Preparation

ParameterCarbothermic Reduction (Pressureless Sintering)Hot Pressing
Precursor Materials La₂O₃, Carbon (Graphite)Pre-synthesized LaC₂ powder
Stoichiometric Ratio (C:La₂O₃) ~7:1 by moleN/A
Sintering Temperature (°C) 1600 - 20001250 - 1600
Applied Pressure (MPa) N/A30 - 50
Dwell Time (hours) 1 - 40.5 - 2
Atmosphere Vacuum or Inert (e.g., Argon)Vacuum or Inert (e.g., Argon)
Typical Relative Density (%) 85 - 95> 98

Experimental Protocols

Protocol 1: Carbothermic Synthesis and Sintering of LaC₂ Pellets
  • Precursor Preparation:

    • Calculate the required masses of La₂O₃ and high-purity graphite for a stoichiometric reaction (La₂O₃ + 7C → 2LaC₂ + 3CO). A slight excess of carbon (e.g., 5%) may be used to ensure complete reduction.

    • Thoroughly mix the powders in a mortar and pestle or a ball mill with tungsten carbide media to ensure homogeneity.

  • Pellet Pressing:

    • Place the powder mixture into a hardened steel or tungsten carbide die.

    • Apply a uniaxial pressure of 100-200 MPa to form a green pellet.

  • Sintering:

    • Place the green pellet in a graphite crucible within a high-temperature furnace.

    • Evacuate the furnace to a high vacuum (<10⁻⁵ Torr) or purge with a high-purity inert gas (e.g., Argon).

    • Heat the furnace to the desired sintering temperature (e.g., 1800°C) at a controlled rate (e.g., 10°C/min).

    • Hold at the sintering temperature for 1-2 hours.

    • Cool the furnace to room temperature at a controlled rate (e.g., 10°C/min).

  • Characterization:

    • Perform XRD analysis on the sintered pellet to confirm phase purity.

    • Use SEM to examine the microstructure and porosity.

    • Measure the density of the pellet using the Archimedes' method.

Mandatory Visualization

Experimental_Workflow_LaC2_Pellet_Preparation cluster_0 Precursor Preparation cluster_1 Pellet Formation cluster_2 Sintering cluster_3 Characterization start Start weigh Weigh La₂O₃ and Carbon start->weigh mix Mix Powders weigh->mix load_die Load Powder into Die mix->load_die press Uniaxial Pressing (100-200 MPa) load_die->press eject Eject Green Pellet press->eject place_furnace Place Pellet in Furnace eject->place_furnace evacuate Evacuate/Purge with Inert Gas place_furnace->evacuate heat Heat to Sintering Temp (e.g., 1800°C) evacuate->heat dwell Dwell for 1-2 hours heat->dwell cool Cool to Room Temperature dwell->cool xrd XRD Analysis cool->xrd sem SEM/EDS Analysis xrd->sem density Density Measurement sem->density end End density->end

Caption: Experimental workflow for LaC₂ pellet preparation via carbothermic reduction.

Troubleshooting_Decision_Tree start Pellet Quality Issue? low_density Low Density? start->low_density Yes cracked Cracked Pellet? start->cracked No increase_temp Increase Sintering Temperature/Time low_density->increase_temp Yes impurities Impurities Detected? cracked->impurities No optimize_heating Optimize Heating/ Cooling Rate cracked->optimize_heating Yes increase_sinter_time Increase Sintering Time/Temperature impurities->increase_sinter_time Yes end Acceptable Pellet impurities->end No increase_pressure Increase Compaction Pressure increase_temp->increase_pressure check_stoichiometry Verify Precursor Stoichiometry increase_pressure->check_stoichiometry uniform_pressure Ensure Uniform Pressure Application optimize_heating->uniform_pressure verify_stoichiometry Verify Precursor Stoichiometry increase_sinter_time->verify_stoichiometry clean_environment Ensure Clean Working Environment verify_stoichiometry->clean_environment

Caption: Decision tree for troubleshooting common LaC₂ pellet quality issues.

Troubleshooting low superconductivity transition temperatures in La₂C₂Br₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the layered lanthanide carbide halide superconductor, La₂C₂Br₂. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and characterization, with a focus on troubleshooting low superconducting transition temperatures (T_c_).

Troubleshooting Guides

This section provides solutions to specific problems that can lead to a lower than expected superconducting transition temperature in La₂C₂Br₂.

Q1: My synthesized La₂C₂Br₂ sample shows a T_c_ significantly lower than the reported ~7 K. What are the likely causes?

A low T_c_ in La₂C₂Br₂ can stem from several factors during synthesis. The primary areas to investigate are reactant stoichiometry, reaction conditions, and sample purity.

  • Incorrect Stoichiometry: The precise ratio of lanthanum (La), lanthanum(III) bromide (LaBr₃), and carbon (C) is critical. Both an excess and a deficiency of carbon have been shown to impact the superconducting properties.

  • Incomplete Reaction: The solid-state reaction to form La₂C₂Br₂ requires high temperatures and extended reaction times. Inadequate heating or duration can lead to the presence of unreacted starting materials or intermediate phases, which can suppress superconductivity.

  • Contamination: La₂C₂Br₂ and its precursors are highly sensitive to air and moisture. Contamination with oxides or hydroxides can be detrimental to the superconducting phase. Halogen cross-contamination, for instance, the presence of iodine, can also significantly lower the T_c_.[1]

Q2: How can I verify the phase purity of my La₂C₂Br₂ sample?

Powder X-ray diffraction (PXRD) is the most common and effective method to assess the phase purity of your sample. The PXRD pattern of a pure La₂C₂Br₂ sample should correspond to the expected crystal structure. Any additional peaks may indicate the presence of unreacted starting materials (La, LaBr₃, C), binary compounds (e.g., LaC₂, LaBr₃), or oxide impurities (e.g., La₂O₃).

Q3: My PXRD pattern shows the presence of impurity phases. How can I minimize them?

Minimizing impurities requires careful control over the synthesis process:

  • Starting Material Purity: Use high-purity starting materials. Lanthanum metal should be clean and free of oxide layers. Lanthanum bromide should be anhydrous.

  • Inert Atmosphere: All handling of reactants and products should be performed in an inert atmosphere, such as a glovebox filled with argon, to prevent oxidation and hydrolysis.

  • Optimized Reaction Parameters: Ensure the reaction temperature and duration are sufficient for a complete reaction. The literature suggests temperatures around 980°C for extended periods (e.g., two weeks) are necessary for the formation of phase-pure samples.

Q4: I suspect my sample has the correct phase, but the T_c_ is still low. Could the crystal structure be the issue?

Yes, subtle variations in the crystal structure can influence the superconducting properties. The arrangement of the C-C dumbbells and the surrounding La and Br atoms is crucial for superconductivity in this material. Factors that can affect the crystal structure include:

  • Halogen Stoichiometry: As mentioned, partial substitution of bromine with chlorine can increase T_c_ to as high as 7.2 K, while substitution with iodine drastically reduces it.[1] Ensure the purity of your LaBr₃ source.

  • Carbon Content: The stoichiometry of carbon can influence the C-C bond length within the crystal lattice, which in turn can affect the electronic band structure and the superconducting properties.

The following diagram illustrates a general workflow for troubleshooting low T_c_ in La₂C₂Br₂:

TroubleshootingWorkflow cluster_synthesis Synthesis & Characterization cluster_troubleshooting Troubleshooting cluster_analysis Analysis cluster_solution Corrective Actions start Synthesize La₂C₂Br₂ char Measure Tc start->char check_tc Tc < 7 K? char->check_tc pxrd Perform PXRD check_tc->pxrd Yes end Achieve Optimal Tc check_tc->end No check_purity Check Stoichiometry & Reactant Purity pxrd->check_purity check_conditions Review Synthesis Parameters check_purity->check_conditions optimize_synth Optimize Synthesis: - Adjust Stoichiometry - Increase Reaction Time/Temp - Improve Inert Atmosphere check_conditions->optimize_synth optimize_synth->start

Troubleshooting workflow for low T_c_ in La₂C₂Br₂.

Frequently Asked Questions (FAQs)

Q1: What is the expected crystal structure of La₂C₂Br₂?

La₂C₂Br₂ crystallizes in a layered structure. The structure consists of layers of lanthanum and bromine atoms, with C₂ dimers (C-C dumbbells) located in the voids.

Q2: What is the role of the C₂ units in the superconductivity of La₂C₂Br₂?

The C₂ units are believed to play a crucial role in the electronic properties of La₂C₂Br₂. The electronic states associated with these C₂ dimers contribute significantly to the density of states at the Fermi level, which is a key factor in the emergence of superconductivity.

Q3: Can I synthesize single crystals of La₂C₂Br₂?

The synthesis of single crystals of La₂C₂Br₂ is challenging due to the high temperatures required and the layered nature of the material, which can lead to the growth of polycrystalline platelets. Most studies have been performed on polycrystalline powder samples.

Q4: Are there any safety precautions I should take when working with the precursors for La₂C₂Br₂?

Yes. Lanthanum metal can be pyrophoric in powder form. Lanthanum(III) bromide is hygroscopic and should be handled in a dry environment. As with all chemical syntheses, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn. All high-temperature reactions should be carried out in a well-ventilated area or a fume hood.

Data Presentation

The superconducting transition temperature (T_c_) of La₂C₂Br₂ is sensitive to the synthesis conditions and stoichiometry. The following table summarizes the reported T_c_ for La₂C₂Br₂ and related compounds.

CompoundSynthesis MethodReported T_c_ (K)Reference
La₂C₂Br₂Solid-state reaction6.2[1]
La₂C₂(Br₀.₉Cl₀.₁)₂Solid-state reaction7.2[1]
La₂C₂(Br₀.₉I₀.₁)₂Solid-state reaction< 6.2[1]
La₂C₂I₂Solid-state reactionNon-superconducting down to 2 K[1]

Experimental Protocols

Synthesis of Polycrystalline La₂C₂Br₂

This protocol is based on the solid-state reaction method.

Materials:

  • Lanthanum (La) metal (high purity)

  • Lanthanum(III) bromide (LaBr₃) (anhydrous)

  • Graphite powder (high purity)

  • Tantalum (Ta) tubing

  • Arc welder

  • High-temperature furnace

  • Glovebox with an inert argon atmosphere

Procedure:

  • Preparation of Reactants: All manipulations of the starting materials must be performed inside an argon-filled glovebox to prevent contamination from air and moisture.

  • Stoichiometric Mixing: Weigh stoichiometric amounts of La metal, LaBr₃, and graphite powder. A slight excess of carbon (e.g., 2-5 mol%) is often used to compensate for any potential carbon loss at high temperatures.

  • Encapsulation: Thoroughly grind the mixture inside the glovebox. Press the mixture into a pellet and place it inside a tantalum tube.

  • Sealing: Seal the tantalum tube under an argon atmosphere using an arc welder.

  • Reaction: Place the sealed tantalum tube in a high-temperature furnace. Heat the sample to 980°C and maintain this temperature for an extended period, typically around two weeks, to ensure a complete reaction.

  • Cooling: After the reaction period, cool the furnace down to room temperature.

  • Sample Recovery: Transfer the sealed tube back into the glovebox before opening to retrieve the polycrystalline La₂C₂Br₂ product.

Measurement of Superconducting Transition Temperature (T_c_)

The T_c_ can be determined by measuring the temperature dependence of the electrical resistivity or magnetic susceptibility.

1. Four-Probe Resistivity Measurement:

  • Sample Preparation: A small bar-shaped piece is cut from the sintered pellet.

  • Contact Placement: Four electrical contacts are attached to the sample using silver paint or a similar conductive adhesive. Two outer contacts serve as the current leads, and two inner contacts are used to measure the voltage drop.

  • Measurement: The sample is cooled in a cryostat. A small constant current is passed through the outer leads, and the voltage across the inner leads is measured as a function of temperature. The T_c_ is identified as the temperature at which the resistance drops to zero.

2. Magnetic Susceptibility Measurement (SQUID Magnetometer):

  • Sample Preparation: A small piece of the sample is mounted in a sample holder.

  • Measurement Protocol:

    • Zero-Field-Cooled (ZFC): The sample is cooled in the absence of an external magnetic field to the lowest possible temperature. A small magnetic field (e.g., 10 Oe) is then applied, and the magnetic moment is measured as the sample is warmed up.

    • Field-Cooled (FC): The sample is cooled from above T_c_ in the presence of the same small magnetic field, and the magnetic moment is measured during cooling.

  • T_c_ Determination: The onset of the diamagnetic signal (negative magnetic susceptibility) in the ZFC measurement indicates the superconducting transition. The T_c_ is typically taken as the temperature where the ZFC and FC curves diverge. The Meissner effect (expulsion of magnetic flux) is observed in the FC measurement.

References

Technical Support Center: Enhancing Catalytic Activity of Lanthanum Carbide Supports

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guidance and frequently asked questions (FAQs) for experiments involving lanthanum carbide (LaC₂) as a catalyst support.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, activation, and use of catalysts supported on this compound.

Problem: Catalyst shows low or no initial activity.

  • Possible Cause 1: Incomplete Carburization. The precursor material (e.g., lanthanum oxide) may not have fully converted to this compound, leaving less active oxide phases.

  • Troubleshooting Steps:

    • Verify the synthesis protocol, especially the final carburization temperature and duration. The formation of this compound from lanthanum oxide with carbon typically requires high temperatures, potentially starting around 1700°C.[1]

    • Perform X-ray Diffraction (XRD) analysis on the support material to confirm the crystalline phase. The absence of LaC₂ peaks and the presence of La₂O₃ peaks indicate incomplete synthesis.

    • Increase the calcination temperature or duration during the temperature-programmed reaction (TPR) synthesis.[1]

  • Possible Cause 2: Oxidation of the Carbide Support. this compound is chemically active and can react with air and moisture, forming inactive lanthanum oxide or hydroxide layers on the surface.[2] This is a critical issue as LaC₂ is known to react with water.[3][4][5]

  • Troubleshooting Steps:

    • Handle the this compound support in an inert atmosphere (e.g., a glovebox) whenever possible.

    • Use a passivation step after synthesis. This involves exposing the catalyst to a very low concentration of oxygen in an inert gas stream (e.g., 1% O₂ in He) at room temperature to form a thin, protective oxide layer that prevents bulk oxidation upon exposure to air.[1] This passivated layer is then removed during in-situ activation before the reaction.

    • Ensure all gases and solvents used during synthesis and reaction are thoroughly dried.

  • Possible Cause 3: Poor Dispersion of Active Metal. The active metallic phase (e.g., Ni, Co, Pt) may have agglomerated into large particles during synthesis, reducing the number of available active sites.

  • Troubleshooting Steps:

    • Modify the impregnation method. Adjusting the pH of the precursor solution can enhance the interaction between the metal precursor and the support, leading to better dispersion.[6]

    • Consider adding a low concentration of lanthanum (e.g., 1 wt%) as a promoter during the synthesis of the active metal catalyst, as it has been shown to result in smaller carbide crystallite sizes in other systems.[7][8]

    • Use characterization techniques like Transmission Electron Microscopy (TEM) or CO chemisorption to assess the dispersion of the active metal.

G cluster_handling Oxidation Mitigation start Catalyst Inactive? check_synthesis Check Synthesis Protocol (Temp, Time) start->check_synthesis check_handling Review Catalyst Handling Procedure start->check_handling check_dispersion Assess Active Metal Dispersion start->check_dispersion xrd Perform XRD on Support check_synthesis->xrd Verify Phase inert_atm Handle in Inert Atmosphere check_handling->inert_atm passivate Implement Passivation Step check_handling->passivate tem Perform TEM/Chemisorption check_dispersion->tem incomplete Incomplete Carburization xrd->incomplete La₂O₃ phase present poor_dispersion Poor Dispersion tem->poor_dispersion Large Particles Found oxidized Support Oxidation optimize_impregnation Optimize Impregnation pH incomplete->check_synthesis Adjust Synthesis poor_dispersion->optimize_impregnation Improve

Troubleshooting workflow for an inactive catalyst.

Problem: Catalyst activity declines rapidly during the reaction.

  • Possible Cause 1: Sintering. High reaction temperatures can cause the active metal nanoparticles to migrate and agglomerate, which is a common cause of thermal degradation.[9] This leads to a loss of active surface area.

  • Troubleshooting Steps:

    • Operate at the lowest possible reaction temperature that still achieves the desired conversion.

    • Incorporate promoters. Adding lanthanum has been shown to inhibit sintering in some catalyst systems.[7]

    • Characterize the spent catalyst using TEM to observe changes in particle size.

  • Possible Cause 2: Coking/Carbon Deposition. Hydrocarbon reactants or products can decompose at high temperatures, depositing carbonaceous residues that block active sites and pores.[9]

  • Troubleshooting Steps:

    • Adjust reaction conditions, such as increasing the H₂/hydrocarbon ratio, to minimize coke formation.

    • Lanthanum oxide is known to help prevent carbon deposition due to its basicity.[10] While the support is this compound, this property of lanthanum may still offer some resistance to coking.

    • Perform Temperature Programmed Oxidation (TPO) on the spent catalyst to quantify the amount and type of carbon deposited.

  • Possible Cause 3: Poisoning. Impurities in the feed stream (e.g., sulfur, chlorine compounds) can strongly and often irreversibly bind to active sites, deactivating the catalyst.[9][10]

  • Troubleshooting Steps:

    • Purify the reactant feed streams using appropriate traps or guard beds to remove potential poisons before they reach the reactor.[11]

    • If poisoning is suspected, analyze the spent catalyst for trace elements using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS).

  • Possible Cause 4: Support Degradation. The this compound support itself may be unstable under reaction conditions, especially in the presence of trace amounts of water or oxygen, leading to oxidation and loss of structural integrity.

  • Troubleshooting Steps:

    • Ensure extreme purity of reactant streams, removing all traces of water and oxygen.

    • Analyze the spent catalyst by XRD to check for the appearance of lanthanum oxide phases.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in preparing a catalyst on a this compound support?

A1: The primary challenge is the high reactivity of this compound, particularly its sensitivity to oxygen and moisture.[2] LaC₂ reacts with water to produce flammable hydrocarbon gases.[3][4][5] This necessitates careful handling in an inert atmosphere and the use of anhydrous solvents and ultra-pure gases throughout the synthesis and testing process to prevent the formation of an inactive lanthanum oxide layer on the support surface.

Q2: How does calcination temperature affect the properties of the lanthanum-based support?

A2: Calcination temperature is a critical parameter. For lanthanum oxide nanoparticles, increasing the calcination temperature generally leads to an increase in crystallinity and particle size.[12] In the context of creating a LaC₂ support from a La₂O₃ precursor, the temperature must be high enough to ensure complete carburization.[1] However, excessively high temperatures can lead to sintering and loss of surface area in both the support and the active metal phase.[9] The optimal temperature balances complete conversion with the preservation of desirable textural properties.

Q3: Can a deactivated catalyst on a this compound support be regenerated?

A3: Regeneration may be possible depending on the deactivation mechanism.

  • For Coking: A carefully controlled oxidation (burn-off) procedure can remove carbon deposits.[13] However, this poses a significant risk of oxidizing the this compound support itself. The regeneration temperature and oxygen concentration must be meticulously controlled.

  • For Sintering: Redispersion of sintered metal particles can sometimes be achieved through an oxy-chlorination treatment, which involves exposing the catalyst to a chlorine-containing compound in the presence of oxygen at high temperatures.[14] This is a harsh treatment and its compatibility with a LaC₂ support is not well-documented.

  • For Poisoning: Regeneration is often difficult. If the poison is weakly adsorbed, a thermal treatment might desorb it. For strongly bound poisons, chemical washing with acidic or alkaline solutions may be attempted, but this would likely destroy the carbide support.[14]

Q4: What are the expected effects of adding lanthanum as a promoter versus using it as a carbide support?

A4: Lanthanum, typically added as La₂O₃, is a well-known promoter. It can improve the dispersion of the active metal, enhance thermal stability, and modify the acidic/basic properties of the catalyst surface to influence selectivity and reduce carbon deposition.[7][8][10] When using this compound as the support, the entire bulk material contributes to the catalyst's properties. LaC₂ is a metallic conductor, unlike insulating oxides like Al₂O₃, which can lead to different metal-support interactions and electronic properties that influence catalytic activity.[5]

Data Presentation

The following table summarizes data on the effect of lanthanum loading as a promoter on the properties of Co-Mo bimetallic carbide catalysts supported on γ-alumina. While not directly on a LaC₂ support, this data illustrates the typical influence of lanthanum on carbide catalyst characteristics.

Table 1: Effect of Lanthanum Promoter Loading on Co-Mo Carbide Catalyst Properties

La Loading (wt%)Carbide Crystallite Size (nm)H₂:CO Ratio in ProductMethane Conversion (%)CO₂ Conversion (%)
0> 50~1.0~85~75
1~20-300.99 (declining to 0.96)~90~80
5> 50LowerSignificantly ReducedSignificantly Reduced
10> 50LowerSignificantly ReducedSignificantly Reduced
15> 50LowerSignificantly ReducedSignificantly Reduced

Data adapted from studies on La-promoted Co-Mo carbides on a γ-alumina support for dry methane reforming.[7] Low loading (1 wt%) of lanthanum was shown to decrease the carbide crystallite size, which is beneficial for catalytic activity.[7] However, higher loadings (5-15 wt%) led to the formation of separate lanthanum-containing phases and reduced product yields.[7]

Experimental Protocols

Protocol 1: Synthesis of Ni/LaC₂ Catalyst via Temperature-Programmed Reduction (TPR)

This protocol describes a general method for preparing a nickel catalyst on a this compound support. Caution: This procedure involves flammable gases and high temperatures. All steps involving the carbide should be performed under an inert atmosphere.

Materials:

  • Lanthanum(III) oxide (La₂O₃), high purity

  • Activated carbon or graphite powder

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Anhydrous ethanol

  • Gases: H₂, CH₄ (or other hydrocarbon), He or Ar (ultra-high purity)

Equipment:

  • Tube furnace with temperature controller

  • Quartz reactor tube

  • Gas flow controllers

  • Glovebox

  • Schlenk line

Procedure:

  • Support Synthesis (Carburization): a. Thoroughly mix La₂O₃ and high-surface-area graphite powder in a 1:7 molar ratio (La₂O₃:C). b. Place the mixture in the quartz reactor tube inside the tube furnace. c. Purge the system with inert gas (He or Ar) for 1 hour at room temperature. d. Heat the mixture under flowing inert gas to 1850°C at a ramp rate of 10°C/min. e. Hold at 1850°C for 2 hours to ensure complete carburization.[1] f. Cool down to room temperature under inert gas flow. g. Transfer the resulting LaC₂ powder to a glovebox without exposure to air.

  • Impregnation of Nickel Precursor: a. Inside the glovebox, dissolve the required amount of Ni(NO₃)₂·6H₂O in anhydrous ethanol to achieve the desired Ni loading (e.g., 5 wt%). b. Add the LaC₂ support to the nickel precursor solution (incipient wetness impregnation). c. Stir the slurry for 4-6 hours, then evaporate the solvent under vacuum at 60°C. d. Dry the resulting powder under vacuum at 120°C for 12 hours.

  • Activation (In-situ TPR): a. Load the dried Ni(NO₃)₂/LaC₂ powder into the reactor. b. Heat the catalyst under a flow of 20% CH₄ in H₂ (total flow 100 mL/min) to 650°C at a ramp rate of 5°C/min.[15] c. Hold at 650°C for 2 hours to reduce the nickel precursor to metallic Ni and ensure the support remains in its carbide form. d. Cool the catalyst to the desired reaction temperature under an inert gas flow.

G cluster_prep Support Preparation (Inert Atmosphere) cluster_imp Impregnation (Glovebox) cluster_act Activation (In-situ) mix Mix La₂O₃ + Carbon carburize Heat to 1850°C in Tube Furnace mix->carburize cool_support Cool to RT under Argon carburize->cool_support impregnate Add LaC₂ Support (Incipient Wetness) cool_support->impregnate Transfer to Glovebox prepare_sol Prepare Ni(NO₃)₂ in Anhydrous Ethanol prepare_sol->impregnate dry Dry under Vacuum at 120°C impregnate->dry load_reactor Load Catalyst into Reactor dry->load_reactor Transfer to Reactor tpr Heat to 650°C in CH₄/H₂ Flow load_reactor->tpr cool_reaction Cool to Reaction Temp under Argon tpr->cool_reaction end end cool_reaction->end Catalyst Ready for Use

Experimental workflow for catalyst synthesis.

Protocol 2: Key Catalyst Characterization Techniques

  • X-ray Diffraction (XRD):

    • Purpose: To identify the crystalline phases of the support (LaC₂, La₂O₃) and the active metal. Allows for estimation of crystallite size using the Scherrer equation.

    • Method: Mount the sample on a zero-background holder. To prevent oxidation of the carbide, the sample holder should be sealed with an X-ray transparent film (e.g., Kapton) in a glovebox.

  • Brunauer-Emmett-Teller (BET) Analysis:

    • Purpose: To measure the specific surface area and pore size distribution of the support and final catalyst.

    • Method: Degas the sample under vacuum at an appropriate temperature (e.g., 200-300°C) to remove adsorbed species before analysis with N₂ physisorption at 77 K.

  • Temperature-Programmed Reduction (TPR):

    • Purpose: To determine the reduction behavior of the active metal oxide precursor and assess the strength of the metal-support interaction.

    • Method: Heat the catalyst precursor in a flowing H₂/Ar mixture while monitoring H₂ consumption with a thermal conductivity detector (TCD).

  • Transmission Electron Microscopy (TEM):

    • Purpose: To visualize the morphology, particle size, and dispersion of the active metal nanoparticles on the this compound support.

    • Method: Disperse the catalyst powder in a solvent (e.g., anhydrous ethanol) and drop-cast onto a TEM grid (e.g., carbon-coated copper grid). The transfer must be done quickly to minimize air exposure.

G activity Enhanced Catalytic Activity support LaC₂ Support Properties surface_area High Surface Area support->surface_area stability Thermal/Chemical Stability support->stability metal Active Metal Properties dispersion High Dispersion metal->dispersion particle_size Small Particle Size metal->particle_size conditions Reaction Conditions temp Optimal Temperature conditions->temp feed Pure Feedstock conditions->feed surface_area->activity stability->activity dispersion->activity particle_size->activity temp->activity feed->activity

Factors influencing catalytic activity.

References

Technical Support Center: Synthesis and Purification of Lanthanum Carbide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of lanthanum carbide (LaC₂).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (LaC₂)?

A1: The primary method for synthesizing this compound is the carbothermal reduction of lanthanum oxide (La₂O₃) with carbon in a graphite furnace at high temperatures, typically around 1850°C for 2 hours.[1] The general reaction is: La₂O₃ + 7C → 2LaC₂ + 3CO.

Q2: What are the expected impurities in synthesized this compound?

A2: The main impurities are typically unreacted starting materials, namely lanthanum oxide (La₂O₃) and excess carbon. Other potential impurities can include different this compound phases (e.g., La₂C₃) if the reaction conditions are not optimal, and metallic impurities such as iron (Fe), silicon (Si), and nickel (Ni) if the initial lanthanum precursor was not of high purity.[2]

Q3: Why is the purity of the initial lanthanum precursor important?

A3: The purity of the final LaC₂ product is highly dependent on the purity of the starting materials. Metallic impurities like Fe, Si, and Ni are difficult to remove from lanthanum by methods like vacuum distillation and will be carried over into the carbide product.[2] Therefore, using high-purity lanthanum or lanthanum oxide is a critical first step.

Q4: How can I assess the purity of my synthesized this compound?

A4: The phase purity and crystal structure can be determined using X-ray Diffraction (XRD).[3] To determine the concentration of trace elemental impurities, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a suitable technique.[4][5] Gravimetric analysis can be used for precise purity assessment of the precursor lanthanum oxide.[4][5]

Q5: What are the key safety precautions when handling this compound?

A5: this compound is reactive with water and moisture, producing flammable acetylene and other hydrocarbon gases.[6] It is also air-sensitive and can be pyrophoric, especially in powder form. All handling and storage should be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.[7][8] Ensure all solvents are anhydrous and avoid contact with strong acids and oxidizing agents.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of LaC₂ 1. Incomplete reaction due to insufficient temperature or time. 2. Incorrect stoichiometry of reactants. 3. Loss of product during handling and purification.1. Ensure the furnace reaches and maintains the optimal reaction temperature (around 1850°C) for at least 2 hours.[1] 2. Carefully calculate and weigh the stoichiometric amounts of La₂O₃ and carbon. A slight excess of carbon is sometimes used to ensure complete conversion of the oxide, but this will require subsequent purification.[9] 3. Handle the product under an inert atmosphere to prevent reaction with air and moisture. Optimize filtration and transfer steps to minimize mechanical losses.
Presence of Unreacted La₂O₃ in Product 1. Reaction temperature was too low or reaction time too short. 2. Inefficient mixing of reactants. 3. Stoichiometric imbalance (insufficient carbon).1. Increase reaction temperature or duration. 2. Ensure homogeneous mixing of the La₂O₃ and carbon powders before heating. 3. Perform a carefully controlled acid leach (see Protocol 2). This is a high-risk procedure due to the reactivity of LaC₂ with acid and should be performed with caution.
Presence of Excess Carbon in Product 1. Use of a significant excess of carbon in the initial reaction mixture.1. Optimize the stoichiometry to use a minimal excess of carbon. 2. Employ physical separation techniques such as density separation (see Protocol 3). Due to the significant density difference between LaC₂ (~5.29 g/cm³) and carbon (~2.2 g/cm³), separation in a high-density, inert liquid can be effective.[6]
Product Rapidly Degrades or Changes Color 1. Exposure to air and/or moisture.1. Strictly handle and store the synthesized LaC₂ under an inert atmosphere (e.g., in an argon-filled glovebox).[7][8] 2. Use anhydrous solvents for any wet-processing steps.
Inconsistent XRD Patterns 1. Presence of multiple this compound phases (e.g., La₂C₃). 2. Contamination from the furnace or crucible.1. Review the La-C phase diagram and adjust the C:La ratio and reaction temperature to favor the formation of LaC₂.[10] 2. Ensure high-purity graphite crucibles and a clean furnace environment.

Data Presentation

Purity of Lanthanum Metal after Zone Refining

Zone refining is a highly effective method for purifying the lanthanum metal precursor before its use in carbide synthesis. The following table summarizes representative data on the removal of common metallic impurities.

ImpurityInitial Concentration (ppm)Concentration after 10 Passes (ppm)Removal Efficiency
Iron (Fe)~1004>95%
Silicon (Si)~502>95%

Note: Data is compiled from studies on lanthanum metal purification. The exact values can vary based on initial purity and process parameters.

Experimental Protocols

Protocol 1: Synthesis of this compound (LaC₂) via Carbothermal Reduction

Objective: To synthesize LaC₂ from La₂O₃ and carbon.

Materials:

  • High-purity Lanthanum Oxide (La₂O₃), 99.9%+

  • High-purity Graphite powder

  • Argon gas (99.999%)

  • Graphite crucible

Equipment:

  • High-temperature graphite furnace

  • Glovebox with an inert atmosphere

  • Mortar and pestle

  • Precision balance

Procedure:

  • Inside an argon-filled glovebox, weigh stoichiometric amounts of La₂O₃ and graphite powder. The reaction is La₂O₃ + 7C → 2LaC₂ + 3CO.

  • Thoroughly mix the powders using a mortar and pestle to ensure homogeneity.

  • Transfer the mixture into a graphite crucible.

  • Place the crucible in the high-temperature furnace.

  • Evacuate the furnace chamber and backfill with high-purity argon. Maintain a slight positive pressure of argon throughout the reaction.

  • Heat the furnace to 1850°C and hold for 2 hours.[1]

  • After the reaction is complete, cool the furnace down to room temperature under argon.

  • Transfer the crucible back into the glovebox for product recovery and subsequent purification.

Protocol 2: Selective Leaching of Unreacted Lanthanum Oxide

Objective: To selectively remove La₂O₃ impurity from the crude LaC₂ product. Warning: This procedure is high-risk due to the reactivity of LaC₂ with acids and water. It must be performed in a fume hood with appropriate personal protective equipment. The reaction can produce flammable gases.

Materials:

  • Crude LaC₂ powder containing La₂O₃

  • Dilute nitric acid (e.g., 0.1 M), pre-chilled

  • Anhydrous isopropanol, pre-chilled

  • Deionized water, pre-chilled

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Chiller/circulator

  • Vacuum filtration apparatus

  • Inert atmosphere glovebox

Procedure:

  • Pre-cool the jacketed reactor to 0-5°C.

  • Working under an inert atmosphere, suspend the crude LaC₂ powder in chilled, anhydrous isopropanol inside the reactor.

  • Begin stirring and slowly add the chilled, dilute nitric acid dropwise. The acid will react with the basic La₂O₃ (La₂O₃ + 6H⁺ → 2La³⁺ + 3H₂O). The LaC₂ will also react, but at a slower rate, especially at low temperatures. Monitor for gas evolution (acetylene).

  • Allow the reaction to proceed for a short, predetermined time (e.g., 15-30 minutes), which needs to be optimized to maximize oxide removal while minimizing carbide loss.

  • Immediately filter the mixture under vacuum.

  • Wash the collected solid quickly with chilled, anhydrous isopropanol to remove any residual acid and dissolved lanthanum nitrate.

  • Immediately transfer the purified powder to a vacuum oven to dry at a low temperature (e.g., 60-80°C) to remove the solvent.

  • Store the final product under a strict inert atmosphere.

Protocol 3: Density Separation for Removal of Excess Carbon

Objective: To separate less dense carbon particles from the denser LaC₂ product.

Materials:

  • Crude LaC₂ powder containing excess carbon

  • High-density, inert organic liquid (e.g., diiodomethane, density ~3.3 g/cm³). Warning: Diiodomethane is toxic and should be handled in a fume hood with appropriate PPE.

  • Anhydrous isopropanol or hexane for washing

Equipment:

  • Centrifuge and appropriate centrifuge tubes

  • Ultrasonic bath

  • Glovebox

Procedure:

  • Inside a glovebox, add the crude LaC₂ powder to a centrifuge tube.

  • Add a sufficient amount of diiodomethane to suspend the powder.

  • Briefly sonicate the mixture to break up agglomerates and ensure good particle dispersion.

  • Centrifuge the suspension at a moderate speed. The denser LaC₂ particles will form a pellet at the bottom, while the less dense carbon particles will remain suspended or form a layer on top.

  • Carefully decant the supernatant liquid containing the suspended carbon.

  • Re-suspend the LaC₂ pellet in fresh diiodomethane and repeat the centrifugation and decantation steps until the supernatant is clear.

  • Wash the final LaC₂ pellet with a low-boiling point anhydrous solvent like hexane or isopropanol to remove the diiodomethane. Centrifuge and decant the washing solvent. Repeat this step 2-3 times.

  • Dry the purified LaC₂ powder under vacuum.

  • Store the final product under a strict inert atmosphere.

Mandatory Visualizations

G cluster_0 Precursor Purification cluster_1 Synthesis cluster_2 Purification cluster_3 Analysis High-Purity La Metal High-Purity La Metal Carbothermal Reduction Carbothermal Reduction High-Purity La Metal->Carbothermal Reduction Oxidize to La₂O₃ first Zone Refining Zone Refining Zone Refining->High-Purity La Metal Commercial La₂O₃ Commercial La₂O₃ Commercial La₂O₃->Zone Refining If starting from metal Crude LaC₂ Product Crude LaC₂ Product Carbothermal Reduction->Crude LaC₂ Product Density Separation Density Separation Crude LaC₂ Product->Density Separation Removes Carbon High-Purity La₂O₃ High-Purity La₂O₃ High-Purity La₂O₃->Carbothermal Reduction Carbon Carbon Carbon->Carbothermal Reduction Acid Leaching Acid Leaching Density Separation->Acid Leaching Removes La₂O₃ Purified LaC₂ Purified LaC₂ Acid Leaching->Purified LaC₂ XRD XRD Purified LaC₂->XRD Phase Purity ICP-MS ICP-MS Purified LaC₂->ICP-MS Elemental Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of LaC₂ Product cause1 Incomplete Reaction start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Product Loss During Handling start->cause3 sol1 Increase Temperature/Time cause1->sol1 sol2 Verify Reactant Ratios cause2->sol2 sol3 Handle Under Inert Atmosphere cause3->sol3

Caption: Troubleshooting logic for low yield of this compound.

References

Addressing phase separation in ternary lanthanum carbide systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working on the synthesis and characterization of ternary lanthanum carbide systems, with a specific focus on identifying and mitigating phase separation.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Q1: My X-ray Diffraction (XRD) pattern shows multiple sets of peaks instead of the single target phase. What are the likely causes and how can I fix it?

A1: The presence of unexpected peaks in your XRD pattern is a clear indicator of a multiphase sample, which could be due to unreacted precursors or the formation of thermodynamically stable binary phases.

Potential Causes & Solutions:

  • Incomplete Reaction: Solid-state reactions require high temperatures to overcome diffusion barriers.[1] If the reaction temperature is too low or the duration is too short, precursors will remain.

    • Solution: Increase the sintering temperature or prolong the reaction time. Multiple heating cycles with intermediate grinding are highly effective at promoting homogeneity and driving the reaction to completion.[2]

  • Poor Homogenization: Inadequate mixing of precursor powders leads to localized stoichiometric imbalances, promoting the formation of different phases in different parts of the sample.

    • Solution: Ensure thorough, uniform mixing. Methods like high-energy ball milling or grinding the precursors into a slurry with a solvent (e.g., ethanol, acetone) followed by drying can significantly improve homogeneity.[2]

  • Incorrect Stoichiometry: Small errors in weighing precursors can lead to the final product falling into a multi-phase region of the phase diagram.

    • Solution: Use a high-precision balance and carefully calculate the required molar ratios. It is sometimes beneficial to add a slight excess (e.g., 1-2%) of the most volatile component, such as carbon, to compensate for potential loss at high temperatures.

  • Atmosphere Control: Reactions may be sensitive to the furnace atmosphere. Unwanted oxidation can occur if the vacuum is poor or the inert gas is contaminated.

    • Solution: Ensure a high-vacuum environment or a continuous flow of high-purity inert gas (e.g., Argon). The use of a graphite furnace can help maintain a reducing environment.[3]

Below is a logical workflow for troubleshooting unexpected XRD results.

troubleshooting_flowchart start_node XRD shows multiple phases decision_node_style decision_node_style process_node_style process_node_style end_node_style end_node_style start Start: XRD shows multiple phases check_precursors Are precursor peaks (e.g., La2O3, C) present? start->check_precursors check_binary Are binary carbide peaks (e.g., LaC2, MCx) present? check_precursors->check_binary No incomplete_reaction Diagnosis: Incomplete Reaction or Poor Homogenization check_precursors->incomplete_reaction Yes stoichiometry_issue Diagnosis: Incorrect Stoichiometry or Non-Equilibrium State check_binary->stoichiometry_issue Yes re_characterize Re-characterize with XRD check_binary->re_characterize No, unknown phases. Consult phase diagram. action1 Action: 1. Increase reaction temp/time. 2. Re-grind sample and re-sinter. 3. Improve precursor mixing. incomplete_reaction->action1 action2 Action: 1. Verify precursor stoichiometry. 2. Check for component volatility. 3. Anneal for longer to reach equilibrium. stoichiometry_issue->action2 action1->re_characterize action2->re_characterize

Fig 1. Troubleshooting workflow for unexpected XRD results.

Q2: My SEM-EDS analysis reveals significant compositional variations across the sample, even though XRD shows the correct primary phase. What should I do?

A2: This indicates macroscopic phase separation or inhomogeneity. While XRD gives an average structure, SEM-EDS provides localized chemical information. This issue often stems from insufficient diffusion during synthesis.

Solution: The most effective solution is to anneal the sample. A long-duration, high-temperature heat treatment (below the melting point) will promote atomic diffusion, allowing the elements to distribute more evenly and achieve a homogeneous solid solution. The ideal annealing time and temperature depend on the specific system and must be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of ternary this compound systems?

A1: Phase separation, or phase decomposition, is a process where a single-phase, homogeneous solid solution (the desired ternary carbide) separates into two or more distinct crystalline phases. This occurs when the single-phase solid solution is not thermodynamically stable under the given conditions. The preparation of high-entropy materials, for example, can be challenging due to the immiscibility of multiple metal cations in a single carbide solid solution.[4] Instead of forming a random alloy on the metal sublattice, the system lowers its free energy by forming a mixture of simpler, more stable binary or other ternary phases.

Q2: What are the primary driving forces for phase separation in these systems?

A2: The primary driving forces are thermodynamic and kinetic:

  • Thermodynamic Instability: As shown in a ternary phase diagram, specific overall compositions at a given temperature will naturally fall into a "two-phase" or "three-phase" region. If your target composition lies in such a region, phase separation is unavoidable at equilibrium.

  • Kinetic Limitations: Even if the target phase is thermodynamically stable, it may not form if the reaction kinetics are too slow. Insufficient temperature or time can trap the system in a metastable state, appearing as a mixture of unreacted or intermediate phases.[1]

Fig 2. Conceptual ternary phase diagram illustrating phase separation.

Q3: Which characterization techniques are essential for detecting phase separation?

A3: A combination of techniques is required for unambiguous identification:

  • Powder X-ray Diffraction (XRD): This is the primary tool for identifying the crystalline phases present in the bulk sample.[5][6]

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the sample's microstructure, revealing the morphology and distribution of different phases.

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Typically coupled with SEM, EDS provides elemental composition maps, confirming whether different grains or regions have different chemical makeups.

  • Transmission Electron Microscopy (TEM): Offers much higher spatial resolution to investigate phase separation at the nanoscale.[6]

Experimental Protocols & Data

Protocol: Solid-State Synthesis of a Ternary Carbide (La-M-C)

This protocol outlines a general procedure for synthesizing a hypothetical La₀.₅M₀.₅C₂ ternary carbide via solid-state reaction.

1. Precursor Preparation:

  • Weigh stoichiometric amounts of high-purity (>99.9%) Lanthanum(III) oxide (La₂O₃), a transition metal oxide (e.g., MO₂), and graphite powder (C).[3]
  • Crucial: Perform weighing in a controlled atmosphere (e.g., a glovebox) if precursors are hygroscopic or reactive.

2. Homogenization:

  • Combine the powders in an agate mortar.
  • Add a process control agent like ethanol to form a slurry and grind thoroughly for at least 60 minutes until the mixture is uniform in color and texture.[2]
  • Dry the mixture completely in a vacuum oven at 80-100 °C.

3. Pelletization:

  • Press the homogenized powder into a dense pellet using a hydraulic press at 10-20 MPa. This improves contact between reactant particles.

4. Sintering/Reaction:

  • Place the pellet in a graphite or tungsten crucible.
  • Position the crucible in a high-temperature tube furnace.
  • Evacuate the furnace to < 10⁻⁵ Torr and backfill with high-purity argon. Maintain a slight positive pressure with a slow argon flow.
  • Heat the sample according to a pre-programmed schedule (see table below). A typical process involves a slow ramp to a high temperature (e.g., 1600-1800 °C) and holding for an extended period (10-40 hours).[3]
  • Cool the furnace slowly (e.g., 5 °C/min) to room temperature to prevent thermal shock and cracking.[2]

5. Intermediate Processing:

  • After the first heating cycle, remove the pellet, grind it back into a fine powder, press a new pellet, and repeat the sintering process. This step is critical for achieving a single-phase product.[2]

    workflow_diagram cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_analysis 3. Analysis & Refinement input_node input_node process_node process_node decision_node decision_node output_node output_node weigh Weigh Precursors (La2O3, MOx, C) mix Homogenize (Grind in Solvent) weigh->mix pelletize Pelletize mix->pelletize sinter High-Temp Sintering (e.g., 1700°C, 20h in Ar) pelletize->sinter characterize Characterize (XRD, SEM) sinter->characterize is_single_phase Single Phase? characterize->is_single_phase regrind Grind & Re-pelletize is_single_phase->regrind No final_product Final Product is_single_phase->final_product Yes regrind->sinter Re-sinter

    Fig 3. Experimental workflow for solid-state synthesis of ternary carbides.
    Data Tables

The tables below provide example data to guide experimental design.

Table 1: Influence of Synthesis Parameters on Phase Purity

Parameter Condition Expected Outcome Rationale
Temperature Low (~1400 °C) Multiphase (precursors + binary phases) Insufficient thermal energy for diffusion and reaction.[1]
High (~1800 °C) Higher chance of single-phase formation Overcomes kinetic barriers, promoting diffusion.[3]
Time Short ( < 10 h) Incomplete reaction, inhomogeneous Insufficient time for atoms to diffuse and form the equilibrium phase.
Long ( > 30 h) Improved homogeneity and phase purity Allows the reaction to proceed closer to completion.
Homogenization Manual Dry Mix Poor phase purity, broad XRD peaks Inefficient mixing leads to localized stoichiometric errors.[2]
Slurry/Ball Mill High phase purity, sharp XRD peaks Ensures intimate contact between precursor particles.[2]
Atmosphere Poor Vacuum Formation of oxides/oxicarbides Precursors or product react with residual oxygen.

| | High-Purity Ar | Clean carbide formation | Inert atmosphere prevents unwanted side reactions. |

Table 2: Example Characterization Data for Target vs. Actual Product

Analysis Target (La₀.₅M₀.₅C₂) Actual (Phase Separated Sample) Interpretation
XRD Single set of sharp peaks corresponding to a specific crystal structure (e.g., tetragonal). Multiple peak sets identified as LaC₂, MC, and unreacted La₂O₃. The reaction was incomplete and led to the formation of more stable binary carbides instead of the desired ternary solid solution.
SEM Image Uniform, homogeneous microstructure with consistent contrast. Multiple distinct regions with different contrasts (e.g., dark grey, light grey, and white particles). Visual evidence of different phases coexisting.

| EDS Mapping | Even distribution of La, M, and C elements across the entire mapped area. | La-rich areas correlate with LaC₂ phases, M-rich areas with MC phases, and La/O-rich areas with unreacted oxide. | Confirms the chemical identity of the phases observed in the SEM image and XRD pattern. |

References

Technical Support Center: Dispersion of LaC₂ Nanoparticles in Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal dispersion of Lanthanum Carbide (LaC₂) nanoparticles in composite materials.

Troubleshooting Guide

Issue 1: Poor Dispersion and Agglomeration of LaC₂ Nanoparticles

Symptoms:

  • Visible clumps or aggregates of nanoparticles in the composite matrix.

  • Inconsistent material properties (e.g., mechanical, thermal, electrical) across the composite.

  • Reduced performance enhancement compared to theoretical expectations.

  • Poor transparency or hazy appearance in polymer composites.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Strong van der Waals Forces Nanoparticles have a high surface energy, leading to strong attractive forces that cause them to clump together.[1][2] To counteract this, surface modification is often necessary to create repulsive forces.[3][4][5][6]
Ineffective Mixing Technique The chosen dispersion method may not be providing enough energy to break apart agglomerates.[7]
Incompatibility between Nanoparticles and Matrix Poor surface chemistry compatibility between the LaC₂ nanoparticles and the composite matrix can lead to agglomeration.[7][8]
Re-agglomeration after Dispersion Nanoparticles may disperse initially but then re-agglomerate over time or during subsequent processing steps.[9][10]
Inappropriate Solvent or Dispersion Medium The solvent may not be suitable for wetting the nanoparticles or may promote agglomeration.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for LaC₂ nanoparticle agglomeration?

A1: The primary reason for nanoparticle agglomeration is the high surface energy of the nanoparticles, which leads to strong attractive van der Waals forces between them.[2] This causes the particles to clump together to minimize their total surface energy.[2]

Q2: What are the most common methods to improve the dispersion of LaC₂ nanoparticles?

A2: The most common methods include:

  • Ultrasonication: Using high-frequency sound waves to create cavitation, which generates intense local shear forces that break apart agglomerates.[9][11][12][13][14]

  • Surface Modification: Altering the surface chemistry of the nanoparticles to improve compatibility with the matrix and introduce repulsive forces. This is often achieved using surfactants or coupling agents.[3][4][5][6][15][16]

  • High-Shear Mixing: Employing mechanical mixers that create strong shear forces to break down agglomerates.[1][17]

  • Ball Milling: Using milling media to grind and deagglomerate nanoparticle powders.[1][15][17]

Q3: How do I choose the right surfactant for my LaC₂ nanoparticles and composite system?

A3: The choice of surfactant depends on the nature of the composite matrix (e.g., aqueous, oil-based, polymer melt) and the surface properties of the LaC₂ nanoparticles. It is important to select a surfactant that can effectively adsorb onto the nanoparticle surface and provide steric or electrostatic repulsion.[18][19] For aqueous systems, ionic surfactants are often used, while non-ionic surfactants are typically chosen for organic solvents.[20]

Q4: Can ultrasonication damage my LaC₂ nanoparticles?

A4: Yes, excessive or prolonged ultrasonication can potentially damage the nanoparticles, leading to changes in their size, shape, and surface properties.[21] It is crucial to optimize the sonication parameters, such as power, time, and temperature, to achieve good dispersion without causing damage.[11][14]

Q5: How can I quantitatively assess the dispersion of my LaC₂ nanoparticles?

A5: Several techniques can be used for quantitative analysis of nanoparticle dispersion:

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticle distribution in the composite matrix. Image analysis software can be used to quantify the degree of dispersion.[7][22]

  • Scanning Electron Microscopy (SEM): Can be used to examine the fracture surface of the composite to assess nanoparticle dispersion.[21][23]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a liquid dispersion, which can indicate the presence of agglomerates.[24]

  • Nanoparticle Tracking Analysis (NTA): Visualizes and tracks individual nanoparticles to determine their size and concentration in a liquid dispersion.[24]

Q6: What is the difference between agglomerates and aggregates?

A6: Agglomerates are loose clusters of nanoparticles held together by weak forces like van der Waals interactions and can often be broken down by dispersion techniques.[2] Aggregates are more tightly bound structures formed by stronger bonds and are much more difficult to disperse.[2]

Experimental Protocols

Protocol 1: Dispersion of LaC₂ Nanoparticles using Ultrasonication

Objective: To disperse LaC₂ nanoparticles in a liquid medium using a probe sonicator.

Materials:

  • LaC₂ nanoparticles

  • Dispersion medium (e.g., deionized water, ethanol, or a suitable solvent for the composite matrix)

  • Probe sonicator

  • Beaker or vial

  • Ice bath

Procedure:

  • Weigh the desired amount of LaC₂ nanoparticles and add them to the dispersion medium in a beaker.

  • Place the beaker in an ice bath to dissipate the heat generated during sonication.

  • Insert the probe of the sonicator into the dispersion, ensuring the tip is submerged approximately halfway into the liquid.

  • Begin sonication at a specific power setting (e.g., 50% amplitude).

  • Sonicate for a predetermined duration (e.g., 15 minutes), using a pulsed mode (e.g., 30 seconds on, 10 seconds off) to prevent excessive heating.

  • After sonication, visually inspect the dispersion for any visible agglomerates.

  • For quantitative analysis, take a sample of the dispersion for DLS or NTA analysis.

Optimization: The sonication power, duration, and pulse mode should be optimized for the specific nanoparticle concentration and dispersion volume to achieve the best results without damaging the nanoparticles.[11][14]

Protocol 2: Surface Modification of LaC₂ Nanoparticles with a Surfactant

Objective: To coat LaC₂ nanoparticles with a surfactant to improve their dispersion stability.

Materials:

  • LaC₂ nanoparticles

  • Suitable solvent

  • Surfactant (e.g., polyethyleneimine (PEI) for some carbide nanoparticles)[25]

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • Disperse the LaC₂ nanoparticles in the chosen solvent using ultrasonication as described in Protocol 1.

  • Prepare a solution of the surfactant in the same solvent.

  • While stirring the nanoparticle dispersion, slowly add the surfactant solution dropwise.

  • Continue stirring the mixture for several hours (e.g., 2-4 hours) to allow the surfactant to adsorb onto the nanoparticle surfaces.

  • After the incubation period, centrifuge the suspension to separate the surface-modified nanoparticles from the excess surfactant.

  • Remove the supernatant and re-disperse the nanoparticle pellet in the fresh solvent.

  • Repeat the centrifugation and re-dispersion steps two more times to wash away any unbound surfactant.

  • The final suspension contains surface-modified LaC₂ nanoparticles ready for incorporation into the composite matrix.

Diagrams

Caption: Workflow for LaC₂ nanoparticle dispersion and composite fabrication.

Caption: Troubleshooting logic for addressing poor nanoparticle dispersion.

References

Validation & Comparative

Comparing LaC₂ and CaC₂ metallic vs insulating properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Metallic and Insulating Properties of Lanthanum Dicarbide (LaC₂) and Calcium Carbide (CaC₂)

This guide provides a detailed comparison of the electronic properties of Lanthanum Dicarbide (LaC₂) and Calcium Carbide (CaC₂), focusing on their metallic versus insulating characteristics. The information presented is based on experimental data and theoretical calculations to provide an objective analysis for researchers, scientists, and professionals in drug development.

Electronic Properties: A Tale of Two Carbides

Lanthanum dicarbide (LaC₂) is distinguished as a metallic conductor, a property that is in sharp contrast to the insulating nature of calcium carbide (CaC₂).[1][2] The fundamental difference in their electronic behavior stems from their distinct electronic structures.

LaC₂: A Metallic Conductor The metallic nature of LaC₂ arises from its electronic configuration, which can be described by the model La³⁺C₂²⁻(e⁻).[1][2] In this structure, the lanthanum atom donates three electrons. Two of these electrons are transferred to the dicarbide unit, forming the C₂²⁻ anion. The third electron is delocalized and enters the conduction band, making it free to move throughout the crystal lattice and conduct electricity.[1][2] This delocalization of the extra valence electron is a key characteristic of its metallic behavior.[3] First-principles calculations have confirmed the metallic nature of LaC₂.[4]

CaC₂: A Wide-Bandgap Insulator In contrast, calcium carbide (CaC₂) is a well-established insulator.[1][2][5] Its electronic structure is characterized by a large energy gap between the valence band and the conduction band. Theoretical studies using the periodic Hartree-Fock method have calculated this band gap to be approximately 10.9 eV, although it is acknowledged that this method tends to overestimate this value.[5] As a colorless insulator, it is suggested that the actual band gap is at least 3 eV.[5] The bonding in CaC₂ is highly ionic, consisting of Ca²⁺ cations and C₂²⁻ anions.[5][6][7] Unlike LaC₂, there are no free electrons donated to a conduction band, which accounts for its insulating properties.

Data Presentation

The following table summarizes the key electronic and structural properties of LaC₂ and CaC₂.

PropertyLaC₂CaC₂
Electronic Property Metallic Conductor[1][2]Insulator[1][2][5]
Band Gap 0 eV (Metallic)> 3 eV (Insulator)[5]
Electronic Model La³⁺C₂²⁻(e⁻)[1][2]Ca²⁺C₂²⁻
Crystal Structure Tetragonal (I4/mmm)[1][8]Tetragonal (I4/mmm), Monoclinic[9][10][11]
C-C Bond Length 130.3 pm[2]119.2 pm - 125 pm[2][9]

Experimental Protocols

The determination of the metallic or insulating nature of materials like LaC₂ and CaC₂ involves both experimental measurements of electrical conductivity and theoretical calculations of the electronic band structure.

Electrical Conductivity Measurement A common experimental technique to determine electrical conductivity is the four-probe method . This method is particularly effective for low-resistance measurements as it minimizes the influence of contact resistance. The general procedure is as follows:

  • A sample of the material, often in a powdered or solid form, is prepared. For powdered samples, it is compressed into a uniform shape.[12]

  • Four electrical probes are placed in contact with the sample.

  • A direct current (DC) is passed through the two outer probes.[13]

  • The voltage drop across the two inner probes is measured.

  • The resistance (R) is calculated using Ohm's law (V=IR).

  • The electrical conductivity (σ) is then calculated using the formula σ = L / (R * A), where L is the distance between the inner probes and A is the cross-sectional area of the sample.

For insulating materials with very high resistance, a two-probe method may be used, where a DC voltage is applied and the resulting current is measured.[14] AC methods, such as impedance spectroscopy, can also be employed to investigate the electrical properties of materials over a range of frequencies.[13]

Theoretical Band Structure Calculations Computational methods are crucial for understanding the electronic structure and predicting the electrical properties of materials.

  • First-Principles Calculations: These are quantum mechanical calculations that rely only on fundamental physical constants. Methods like Density Functional Theory (DFT) and Hartree-Fock are used.[5][15]

  • Methodology:

    • The crystal structure of the material (e.g., from X-ray or neutron diffraction data) is used as the input.[8]

    • Approximations like the Generalized Gradient Approximation (GGA) are often employed within DFT.[4][15]

    • Software packages such as Quantum Espresso or VASP are used to perform the calculations.[4]

    • The output provides the electronic band structure, which shows the energy levels that electrons can occupy. The presence or absence of a band gap at the Fermi level determines whether the material is a metal or an insulator.

Visualizations

The following diagrams illustrate the conceptual differences in the electronic structure and the logical relationship leading to the observed properties of LaC₂ and CaC₂.

electronic_band_structure cluster_LaC2 LaC₂ (Metallic) cluster_CaC2 CaC₂ (Insulator) valence_band_La Valence Band conduction_band_La Conduction Band fermi_level_La Fermi Level fermi_level_La->conduction_band_La (e⁻) valence_band_Ca Valence Band band_gap_label Band Gap (> 3 eV) conduction_band_Ca Conduction Band

Caption: Conceptual electronic band structures of LaC₂ and CaC₂.

logical_relationship cluster_LaC2 LaC₂ cluster_CaC2 CaC₂ LaC2_config Electronic Configuration: La³⁺C₂²⁻(e⁻) LaC2_electron Delocalized electron (e⁻) in conduction band LaC2_config->LaC2_electron LaC2_property Metallic Conductor LaC2_electron->LaC2_property CaC2_config Electronic Configuration: Ca²⁺C₂²⁻ CaC2_electron No free electrons in conduction band CaC2_config->CaC2_electron CaC2_gap Wide Band Gap CaC2_electron->CaC2_gap CaC2_property Insulator CaC2_gap->CaC2_property

References

A Comparative Guide to DFT Approximations (GGA vs. LDA) for Lanthanum Carbide Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the performance of Generalized Gradient Approximation (GGA) and Local Density Approximation (LDA) within Density Functional Theory (DFT) for predicting the structural properties of lanthanum carbides, supported by experimental data.

This guide provides a comprehensive comparison of two common DFT approximations, GGA and LDA, in determining the structural properties of lanthanum carbide phases, specifically LaC₂ and La₂C₃. For researchers and scientists in materials science and drug development, understanding the accuracy of these computational methods is crucial for reliable material design and property prediction. This document summarizes quantitative data, details the computational and experimental protocols, and provides visual representations of the workflow and comparative logic.

Performance Comparison: Structural Properties

The structural parameters of tetragonal LaC₂ and cubic La₂C₃, including lattice constants (a, c) and cell volume (V), have been calculated using both GGA and LDA functionals and compared with experimentally determined values. The results are summarized in the table below.

CompoundPropertyGGA CalculationLDA CalculationExperimental Value
LaC₂ a (Å)3.9503.8813.935[1]
c (Å)6.5706.4526.578[1]
V (ų)102.5397.45102.09
La₂C₃ a (Å)8.8188.6758.803[2]
V (ų)685.7652.9682.2

Generally, the GGA functional tends to slightly overestimate the lattice parameters, while the LDA functional tends to underestimate them, a well-documented trend in DFT calculations.[3][4] For both LaC₂ and La₂C₃, the values obtained with the GGA approximation show closer agreement with the experimental data.

Methodologies: Computational and Experimental Protocols

Computational Protocols (DFT)

The theoretical calculations summarized in this guide were performed using the Density Functional Theory framework as implemented in the Quantum Espresso software package.[5] A plane-wave basis set was employed to describe the electronic wavefunctions, and the interactions between the ionic cores and valence electrons were represented by pseudopotentials.

  • Exchange-Correlation Functionals:

    • GGA: The Perdew-Burke-Ernzerhof (PBE) functional was used for the Generalized Gradient Approximation.[6]

    • LDA: The Perdew-Zunger (PZ) parametrization was used for the Local Density Approximation.[6]

  • Pseudopotentials: Ultrasoft pseudopotentials were used to describe the electron-ion interactions.

  • Plane-Wave Cutoff Energy: A kinetic energy cutoff of 40 Ry was applied for the plane-wave expansion of the wavefunctions.

  • k-point Sampling: The Brillouin zone was sampled using a Monkhorst-Pack grid. For LaC₂, a 12x12x8 grid was used, and for La₂C₃, an 8x8x8 grid was employed.

  • Structural Optimization: The atomic positions and cell parameters were fully relaxed until the forces on the atoms were less than 10⁻³ Ry/au and the total stress was less than 0.5 kbar.

Experimental Protocols

The experimental data cited in this guide were obtained from well-established synthesis and characterization techniques.

  • Synthesis:

    • Arc Melting: High-purity lanthanum metal and graphite powder were melted together in an argon arc furnace. This method is suitable for producing bulk polycrystalline samples of lanthanum carbides.

    • Carbothermal Reduction: Lanthanum oxide (La₂O₃) was mixed with graphite powder and heated to high temperatures (typically >1400 °C) under vacuum or in an inert atmosphere.[7][8] This reaction yields this compound and carbon monoxide gas.

  • Structural Characterization (X-Ray Diffraction - XRD):

    • The crystal structure and lattice parameters of the synthesized this compound samples were determined using powder X-ray diffraction.

    • A typical XRD setup involves a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).[2]

    • The diffraction patterns were recorded over a 2θ range of 20° to 80° with a step size of 0.02°.

    • The collected diffraction data were then analyzed using Rietveld refinement to obtain precise lattice parameters.

Visualizing the Workflow and Comparison

To better understand the processes involved, the following diagrams illustrate the DFT calculation workflow and the logical comparison between the theoretical and experimental approaches.

DFT_Workflow cluster_input Input Definition cluster_calculation DFT Calculation Engine (e.g., Quantum Espresso) cluster_output Output Analysis crystal_structure Crystal Structure (LaC₂, La₂C₃) scf Self-Consistent Field (SCF) Calculation crystal_structure->scf comp_params Computational Parameters (Functional, Cutoff, k-points) comp_params->scf relax Structural Relaxation (Forces and Stress) scf->relax total_energy Total Energy relax->total_energy forces_stress Forces and Stresses relax->forces_stress optimized_structure Optimized Structure (Lattice Parameters) relax->optimized_structure Comparison_Logic cluster_theoretical Theoretical Approach (DFT) cluster_experimental Experimental Approach dft Density Functional Theory gga GGA Approximation dft->gga lda LDA Approximation dft->lda calc_props Calculated Properties (Lattice Parameters) gga->calc_props lda->calc_props comparison Comparison and Validation calc_props->comparison synthesis Sample Synthesis (Arc Melting/Carbothermal) xrd X-Ray Diffraction (XRD) synthesis->xrd exp_props Experimental Properties (Lattice Parameters) xrd->exp_props exp_props->comparison

References

A Comparative Analysis of Lanthanide Series Dicarbides: Synthesis, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals exploring the characteristics of lanthanide dicarbide (LnC₂) compounds. This document provides a comparative overview of their synthesis, crystal structure, electronic and magnetic properties, and reactivity, supported by experimental data and detailed protocols.

The lanthanide series dicarbides, a fascinating class of intermetallic compounds, exhibit a range of intriguing physical and chemical properties. Their potential applications in fields such as catalysis, electronics, and as precursors for novel materials have driven extensive research. This guide offers a comparative study of these compounds, focusing on the trends and variations observed across the lanthanide series.

Synthesis of Lanthanide Dicarbides

Lanthanide dicarbides are typically synthesized through high-temperature methods that facilitate the direct reaction of a lanthanide metal or its oxide with carbon. The most common and effective technique is arc melting, which utilizes the high temperatures of an electric arc to melt and react the constituent elements in a controlled inert atmosphere.

Arc Melting Synthesis

This method involves the direct reaction of the elemental lanthanide metal with graphite powder. The reactants, in stoichiometric amounts, are pelletized and melted in an arc furnace under an inert atmosphere, typically argon, to prevent oxidation. The high temperature generated by the electric arc ensures the complete reaction and formation of the desired dicarbide phase.

Structural Properties

The majority of lanthanide dicarbides (LnC₂) crystallize in a body-centered tetragonal structure of the calcium carbide (CaC₂) type.[1] This structure is characterized by the space group I4/mmm. Within this crystal lattice, the lanthanide atoms occupy specific positions, while the carbon atoms exist as diatomic C₂ units. The orientation and bonding of these C₂ units are key determinants of the compound's overall properties.

A general trend observed across the lanthanide series is a decrease in the lattice parameters with increasing atomic number. This phenomenon, known as the lanthanide contraction, is due to the poor shielding of the nuclear charge by the 4f electrons, leading to a gradual decrease in ionic radii.

Table 1: Crystallographic Data for Select Lanthanide Dicarbides

CompoundCrystal SystemSpace Groupa (Å)c (Å)C-C Bond Length (Å)
LaC₂TetragonalI4/mmm3.9366.5781.303[2]
CeC₂TetragonalI4/mmm3.8826.4881.275
PrC₂TetragonalI4/mmm3.8586.4351.286
NdC₂TetragonalI4/mmm3.8296.3871.289

Note: The C-C bond length in free acetylene (C₂H₂) is approximately 1.20 Å, while in ethane (C₂H₆) it is about 1.54 Å. The bond lengths in lanthanide dicarbides are intermediate, suggesting a bond order between a double and a triple bond.[3]

Electronic and Magnetic Properties

Lanthanide dicarbides are generally metallic conductors.[2] The electronic structure can be described by the formula Ln³⁺(C₂)²⁻e⁻, where one electron per formula unit is delocalized in a conduction band, contributing to the metallic behavior.[1][2] This delocalization also influences the C-C bond length within the dicarbide unit.

The magnetic properties of lanthanide dicarbides are primarily determined by the number of unpaired 4f electrons in the lanthanide ion. Most lanthanide ions are paramagnetic.[2][4] However, lanthanum dicarbide (LaC₂), with a [Xe] 4f⁰ electronic configuration for the La³⁺ ion, is diamagnetic.[5] In contrast, dicarbides of other light lanthanides like CeC₂, PrC₂, and NdC₂ exhibit antiferromagnetic ordering at low temperatures.[1]

Table 2: Magnetic Properties of Select Lanthanide Dicarbides

CompoundMagnetic BehaviorOrdering Temperature (Tₙ)
LaC₂Diamagnetic-
CeC₂Antiferromagnetic33 K[1]
PrC₂Antiferromagnetic15 K[1]
NdC₂Antiferromagnetic29 K[1]

Chemical Reactivity: Hydrolysis

A characteristic reaction of lanthanide dicarbides is their hydrolysis in the presence of water. This reaction typically yields a mixture of hydrocarbons, with acetylene (C₂H₂) being a major product, along with the corresponding lanthanide hydroxide. The general reaction can be represented as:

2 LnC₂(s) + 6 H₂O(l) → 2 Ln(OH)₃(s) + C₂H₂(g) + C₂H₄(g) + ...

The composition of the hydrocarbon products can vary depending on the specific lanthanide and the reaction conditions.

Experimental Protocols

Synthesis of Lanthanide Dicarbides by Arc Melting

Materials:

  • Lanthanide metal (ingot or powder, 99.9% purity)

  • High-purity graphite powder

  • Argon gas (99.999% purity)

Procedure:

  • In an argon-filled glovebox, weigh stoichiometric amounts of the lanthanide metal and graphite powder.

  • Thoroughly mix the reactants and press them into a pellet using a hydraulic press.

  • Place the pellet on the water-cooled copper hearth of an arc furnace.

  • Evacuate the furnace chamber to a pressure below 10⁻³ mbar and backfill with high-purity argon to a pressure of approximately 500-600 mbar.

  • Strike an electric arc between the tungsten electrode and the pellet using a high-current power supply (typically 100-200 A).

  • Melt the pellet completely for a few minutes to ensure homogeneity. To further improve homogeneity, the resulting ingot is typically flipped and re-melted several times.

  • Allow the sample to cool under the argon atmosphere.

  • The synthesized dicarbide is then crushed into a fine powder inside the glovebox for subsequent characterization.

Powder X-ray Diffraction (XRD) Analysis

Instrument:

  • A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a position-sensitive detector.

Procedure:

  • Finely grind the lanthanide dicarbide sample in an agate mortar inside an inert atmosphere glovebox to avoid oxidation and hydrolysis.

  • Mount the powdered sample on a zero-background sample holder. To protect the sample from air exposure during the measurement, an airtight sample holder or a capillary can be used.

  • Collect the diffraction pattern over a 2θ range of 10-90° with a step size of 0.02° and a suitable counting time per step.

  • Perform phase identification by comparing the experimental diffraction pattern with standard diffraction patterns from a database such as the International Centre for Diffraction Data (ICDD).

  • For detailed structural analysis, perform Rietveld refinement of the powder diffraction data using appropriate software (e.g., GSAS, FullProf). This allows for the precise determination of lattice parameters, atomic positions, and C-C bond lengths.[6][7]

Raman Spectroscopy

Instrument:

  • A micro-Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 633 nm), a high-resolution grating, and a CCD detector.

Procedure:

  • Place a small amount of the powdered lanthanide dicarbide sample on a microscope slide. Due to the air-sensitivity of the samples, measurements should be performed in a sealed chamber or under a continuous flow of inert gas.

  • Focus the laser beam onto the sample using a microscope objective. Use a low laser power to avoid sample degradation due to heating.

  • Acquire the Raman spectrum over a relevant wavenumber range (e.g., 100-2000 cm⁻¹).

  • The most prominent Raman active mode in lanthanide dicarbides is the C-C stretching vibration, which provides direct information about the bonding within the C₂ unit. The position of this peak can be correlated with the C-C bond length.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants Lanthanide Metal + Graphite ArcMelting Arc Melting (Inert Atmosphere) Reactants->ArcMelting Ingot LnC₂ Ingot ArcMelting->Ingot Grinding Grinding (Inert Atmosphere) Ingot->Grinding Powder LnC₂ Powder Grinding->Powder XRD Powder XRD Powder->XRD Raman Raman Spectroscopy Powder->Raman Hydrolysis Hydrolysis Reaction Powder->Hydrolysis Structure Crystal Structure & C-C Bond Length XRD->Structure VibrationalModes Vibrational Modes Raman->VibrationalModes Products Hydrocarbon Products Hydrolysis->Products

Caption: Experimental workflow for the synthesis and characterization of lanthanide dicarbides.

Hydrolysis_Pathway LnC2 LnC₂ (solid) LnOH3 Ln(OH)₃ (solid) LnC2->LnOH3 + H₂O C2H2 Acetylene (C₂H₂) LnC2->C2H2 + H₂O H2O H₂O (liquid) Other_Hydrocarbons Other Hydrocarbons (e.g., C₂H₄) C2H2->Other_Hydrocarbons Secondary Reactions

Caption: Simplified reaction pathway for the hydrolysis of lanthanide dicarbides.

References

Validating the Crystal Structure of LaC₂: A Comparative Guide to Rietveld Refinement Using X-ray and Neutron Diffraction Data

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Rietveld refinement results from X-ray and neutron powder diffraction data for lanthanum dicarbide (LaC₂) confirms its body-centered tetragonal structure. This guide provides an objective analysis of the experimental data and methodologies, offering researchers, scientists, and drug development professionals a comprehensive reference for the structural validation of this superconducting material.

Lanthanum dicarbide (LaC₂) is a material of significant interest due to its superconducting properties. Accurate characterization of its crystal structure is fundamental to understanding its structure-property relationships. The Rietveld refinement method is a powerful technique for analyzing powder diffraction data to obtain detailed structural information. This guide compares the results of Rietveld refinement of LaC₂ using both X-ray and neutron powder diffraction data, based on the findings from a key study by Babizhetskyy et al. (2014).

Comparison of Refined Crystal Structure Parameters

The Rietveld refinement of both X-ray and neutron powder diffraction data confirms that LaC₂ crystallizes in the body-centered tetragonal space group I4/mmm. This structure is analogous to the CaC₂ prototype. The refined structural parameters from both techniques are in close agreement, providing a robust validation of the crystal structure.

ParameterX-ray DiffractionNeutron Diffraction
Crystal System TetragonalTetragonal
Space Group I4/mmmI4/mmm
Lattice Parameters
a (Å)3.9331(1)3.9334(1)
c (Å)6.5743(2)6.5752(2)
Atomic Coordinates
La (2a)(0, 0, 0)(0, 0, 0)
C (4e)(0, 0, z) z = 0.399(1)(0, 0, z) z = 0.3989(2)
Agreement Factors
Rwp (%)8.95.8
RBragg (%)3.24.1

Table 1: Comparison of Crystallographic Data for LaC₂ obtained from Rietveld Refinement of X-ray and Neutron Powder Diffraction Data. The data presented here is based on the study by Babizhetskyy et al. (2014). The low values of the weighted profile R-factor (Rwp) and the Bragg R-factor (RBragg) indicate a good fit between the observed and calculated diffraction patterns for both methods.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the refinement results. The following sections detail the procedures for sample preparation, data collection, and Rietveld refinement.

Sample Preparation

Polycrystalline samples of LaC₂ were synthesized by arc-melting stoichiometric amounts of lanthanum and carbon under an argon atmosphere. The resulting ingot was repeatedly turned over and remelted to ensure homogeneity.

X-ray Powder Diffraction (XRPD)

Data was collected on a high-resolution powder diffractometer using Cu Kα1 radiation. The sample was finely ground and mounted on a flat plate sample holder. The diffraction pattern was recorded in a continuous scan mode over a 2θ range of 10-120° with a step size of 0.017°.

Neutron Powder Diffraction (NPD)

Neutron diffraction experiments were performed on a high-flux powder diffractometer. The powdered sample was loaded into a vanadium container. The diffraction data was collected at room temperature over a wide range of scattering angles.

Rietveld Refinement

The Rietveld analysis was performed using a suitable software package. The initial structural model was based on the CaC₂-type structure. The refinement process involved fitting the entire experimental diffraction profile with a calculated pattern based on the crystal structure model. The parameters refined included lattice parameters, atomic coordinates, isotropic displacement parameters, and profile parameters.

Logical Workflow for Crystal Structure Validation

The process of validating a crystal structure using Rietveld refinement follows a logical workflow, as illustrated in the diagram below.

Rietveld_Refinement_Workflow cluster_Data_Collection Data Collection cluster_Refinement Rietveld Refinement cluster_Validation Validation Sample_Prep Sample Preparation XRPD X-ray Powder Diffraction Sample_Prep->XRPD NPD Neutron Powder Diffraction Sample_Prep->NPD Refinement_Software Rietveld Refinement Software XRPD->Refinement_Software NPD->Refinement_Software Initial_Model Initial Structural Model (CaC₂-type) Initial_Model->Refinement_Software Parameter_Refinement Refinement of Structural and Profile Parameters Refinement_Software->Parameter_Refinement Agreement_Factors Analysis of Agreement Factors (Rwp, RBragg) Parameter_Refinement->Agreement_Factors Parameter_Comparison Comparison of Refined Parameters (X-ray vs. Neutron) Parameter_Refinement->Parameter_Comparison Structure_Validation Validated Crystal Structure (LaC₂, I4/mmm) Agreement_Factors->Structure_Validation Parameter_Comparison->Structure_Validation

Caption: Workflow for Crystal Structure Validation via Rietveld Refinement.

Comparison with Alternative Structures

While the body-centered tetragonal structure (I4/mmm) is the established phase for LaC₂ under standard conditions, theoretical studies have explored other potential crystal structures. However, to date, there is a lack of experimental Rietveld refinement data for any alternative polymorphs of LaC₂. The consistency of the results from both X-ray and neutron diffraction strongly supports the I4/mmm model as the correct crystal structure. The primary difference observed between the two techniques lies in their sensitivity to different atomic properties. X-rays are scattered by electrons, making them more sensitive to heavier elements like lanthanum. Neutrons, on the other hand, are scattered by atomic nuclei and are particularly effective in locating light atoms like carbon. The complementary nature of these two techniques provides a more complete and accurate picture of the crystal structure.

A Comparative Guide to Lanthanum Carbide and Yttrium Carbide in Halide Superconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel superconducting materials is a cornerstone of modern condensed matter physics and materials science, with profound implications for various technological advancements, including medical imaging and drug discovery instrumentation. Within the realm of unconventional superconductors, lanthanide carbide halides have emerged as a promising class of materials. This guide provides a detailed comparison of the superconducting properties of two notable members of this family: lanthanum carbide halide (La₂C₂X₂, where X is a halogen) and yttrium carbide halide (Y₂C₂X₂), focusing on their performance as halide superconductors.

Performance Comparison: this compound vs. Yttrium Carbide Halides

A comprehensive evaluation of superconducting materials necessitates a close examination of their critical parameters: the critical temperature (Tc), below which superconductivity manifests; the critical magnetic fields (Hc1 and Hc2), which define the boundaries of the superconducting state in the presence of an external magnetic field; and the critical current density (Jc), the maximum current a superconductor can carry without resistance.

While extensive data is available for yttrium carbide halides, the superconducting properties of this compound halides, particularly their critical magnetic fields and critical current densities, are less thoroughly documented in the available literature. However, a comparative analysis can be initiated based on the existing data.

Table 1: Superconducting Properties of Lanthanum and Yttrium Carbide Halides

PropertyThis compound HalidesYttrium Carbide Halides
Critical Temperature (Tc) La₂C₂Br₂: ~7.03 K[1] La₂C₂I₂: ~1.7 K[1]Y₂C₂Cl₂: (Theoretical) Y₂C₂Br₂: ~5.0 K Y₂C₂I₂: ~10.0 K
Upper Critical Magnetic Field (Bc2(0)) Data not availableY₂C₂Br₂: 3.0 T Y₂C₂I₂: 11.8 T
Lower Critical Magnetic Field (Bc1(0)) Data not availableY₂C₂Br₂: ~1.5 mT Y₂C₂I₂: ~6.0 mT
Ginzburg-Landau Parameter (κGL) Data not availableY₂C₂Br₂: ~50.9
Critical Current Density (Jc) Data not availableData not available

Key Observations:

  • Critical Temperature: Yttrium carbide halides generally exhibit higher critical temperatures compared to their lanthanum counterparts. The Tc of Y₂C₂I₂ reaches approximately 10 K, which is significantly higher than that of La₂C₂Br₂ (~7.03 K) and La₂C₂I₂ (~1.7 K). This suggests that the yttrium-based system is a more promising candidate for applications requiring higher operating temperatures.

  • Critical Magnetic Fields: The available data for yttrium carbide halides indicates a strong dependence of the critical magnetic fields on the halide atom. Y₂C₂I₂ possesses a substantially higher upper critical magnetic field (11.8 T) than Y₂C₂Br₂ (3.0 T), suggesting its greater resilience to external magnetic fields. The lack of corresponding data for this compound halides prevents a direct comparison.

  • Ginzburg-Landau Parameter: The Ginzburg-Landau parameter for Y₂C₂Br₂ (~50.9) is significantly greater than 1/√2, classifying it as a Type-II superconductor. This is a crucial characteristic for high-field applications, as Type-II superconductors can sustain superconductivity in much stronger magnetic fields than Type-I superconductors. It is highly probable that the other compounds in both the lanthanum and yttrium series are also Type-II superconductors.

  • Critical Current Density: The absence of experimental data for the critical current density for both lanthanum and yttrium carbide halides is a significant gap in the current understanding of these materials. Jc is a critical parameter for practical applications, as it dictates the amount of current a superconducting wire or tape can carry.

Experimental Protocols

The synthesis and characterization of these lanthanide carbide halide superconductors involve specialized techniques carried out under controlled environments.

Synthesis of Polycrystalline Samples

The primary method for synthesizing both La₂C₂X₂ and Y₂C₂X₂ is through solid-state reaction . This generally involves the high-temperature reaction of the constituent elements or their compounds in a sealed, inert container.

Typical Reactants:

  • Lanthanum or Yttrium metal (or their trihalides, e.g., LaBr₃, YI₃)

  • Graphite powder (Carbon)

  • Lanthanum or Yttrium sesquicarbide (La₂C₃ or Y₂C₃) can also be used as a starting material.

General Procedure:

  • Stoichiometric Mixing: The reactants are mixed in stoichiometric ratios in an inert atmosphere, typically within a glovebox, to prevent oxidation.

  • Encapsulation: The mixture is pressed into a pellet and sealed in a refractory metal tube, commonly made of tantalum.

  • Heat Treatment: The sealed tube is heated in a furnace to high temperatures, typically ranging from 800°C to 1100°C, for an extended period, which can be several days to weeks, to ensure a complete reaction and formation of the desired crystalline phase.

  • Cooling: The furnace is then slowly cooled to room temperature.

The specific temperatures and reaction times vary depending on the desired halide and the specific precursors used.

Characterization Techniques

The superconducting properties of the synthesized materials are characterized using a suite of low-temperature measurement techniques.

1. Critical Temperature (Tc) Measurement:

  • AC Magnetic Susceptibility: This is a common and sensitive method to determine Tc. The sample is placed within a set of coils, and a small alternating magnetic field is applied. As the sample is cooled, the onset of superconductivity is marked by a sharp diamagnetic transition, where the material expels the magnetic field. This results in a distinct drop in the measured magnetic susceptibility.

  • Four-Probe Resistivity: This technique measures the electrical resistance of the sample as a function of temperature. The Tc is identified as the temperature at which the resistance drops to zero. A four-probe setup is crucial to eliminate the influence of contact resistance.

2. Critical Magnetic Field (Hc) Measurement:

  • Magnetization Measurements: The lower critical field (Hc1) and the upper critical field (Hc2) are typically determined from magnetization versus magnetic field (M-H) curves measured at various temperatures below Tc. Hc1 is the field at which magnetic flux begins to penetrate the superconductor, and Hc2 is the field at which superconductivity is completely suppressed. These measurements are often performed using a SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer (VSM).

3. Critical Current Density (Jc) Measurement:

  • Transport Measurements: This direct method involves passing a current through the superconducting sample and measuring the voltage drop. The critical current is defined as the current at which a small, predefined voltage criterion is detected. Jc is then calculated by dividing the critical current by the cross-sectional area of the sample.

  • Magnetic Measurements: Jc can also be estimated from the hysteresis loops of the magnetization curves using the Bean model, which relates the width of the hysteresis loop to the critical current density.

Structural and Logical Relationships

The synthesis and characterization of these superconducting materials follow a logical workflow, starting from the preparation of precursor materials to the final analysis of their superconducting properties. The crystal structure of these materials is a key determinant of their superconducting behavior.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants (La/Y, C, Halide) Mixing Stoichiometric Mixing Reactants->Mixing Pelletizing Pelletizing Mixing->Pelletizing Sealing Sealing in Ta tube Pelletizing->Sealing Heating High-Temp Annealing Sealing->Heating Cooling Controlled Cooling Heating->Cooling XRD X-ray Diffraction (Phase Purity) Cooling->XRD Polycrystalline Sample AC_Sus AC Susceptibility (Tc) XRD->AC_Sus Resistivity Four-Probe Resistivity (Tc) XRD->Resistivity Magnetization Magnetization (M-H) (Hc1, Hc2) XRD->Magnetization Transport_Jc Transport Measurement (Jc) XRD->Transport_Jc

References

A Comparative Analysis of Experimental and Theoretical C-C Bond Lengths in Lanthanum Dicarbide (LaC₂)

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the interatomic distance within the dicarbide unit of LaC₂ reveals a strong congruence between experimental findings and theoretical predictions, underscoring the robustness of modern computational models in characterizing complex material structures.

Lanthanum dicarbide (LaC₂) is a metallic carbide that has garnered interest for its superconducting properties. A key structural feature of this material is the presence of C₂ units, and the precise length of the carbon-carbon bond within these units is crucial for understanding its electronic structure and bonding characteristics. This guide provides a comparative overview of the experimentally determined and theoretically calculated C-C bond lengths in LaC₂, supported by detailed methodologies.

Quantitative Comparison of C-C Bond Lengths

The C-C bond length in LaC₂ has been determined through both experimental techniques and computational methods. The data presented in the table below summarizes these findings, demonstrating a remarkable consistency between the measured and calculated values.

Data SourceMethodC-C Bond Length (Å)
Experimental
Atoji (1961)[1]Neutron Diffraction1.28[2]
Bowman et al. (1968)[1]Neutron Diffraction1.29[1]
Simon et al.Neutron Powder Diffraction~1.28[2]
Theoretical/Calculated
Materials Project (mp-2367)[1]Density Functional Theory (DFT)1.29[1]
Simon et al.Ab initio calculationsConsistent with experimental

Methodologies

A transparent understanding of the methods employed to determine the C-C bond length is essential for a critical evaluation of the data.

Experimental Protocol: Neutron Diffraction

Neutron diffraction is a powerful technique for determining the crystal structure of materials, particularly for accurately locating light atoms like carbon in the presence of heavy atoms like lanthanum.

  • Sample Preparation: Polycrystalline samples of LaC₂ are synthesized.

  • Data Collection: The powdered sample is placed in a diffractometer and irradiated with a beam of thermal neutrons. The neutrons are scattered by the atomic nuclei in the crystal lattice.

  • Diffraction Pattern: The scattered neutrons are detected at various angles to produce a diffraction pattern, which consists of a series of peaks of varying intensity.

  • Structure Refinement: The positions and intensities of the Bragg reflections in the diffraction pattern are used to refine a structural model of the crystalline material. This refinement process yields the precise atomic positions and, consequently, the interatomic distances, including the C-C bond length.

Theoretical Protocol: Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Structural Input: The calculation begins with an initial crystal structure of LaC₂, typically based on experimental data. LaC₂ crystallizes in the tetragonal I4/mmm space group[1].

  • Computational Parameters: The calculations are performed using a specific set of approximations for the exchange-correlation functional (e.g., Perdew-Burke-Ernzerhof - PBE) and basis sets that describe the electronic wavefunctions.

  • Geometry Optimization: The atomic positions and lattice parameters are systematically varied to find the configuration with the minimum total energy. This process, known as geometry optimization, yields the theoretically predicted equilibrium structure.

  • Bond Length Calculation: From the optimized geometry, the C-C bond length is directly calculated as the distance between the carbon atoms in the C₂ unit.

Visualization of the Comparative Workflow

The following diagram illustrates the workflow for comparing the experimental and theoretical determination of the C-C bond length in LaC₂.

G cluster_exp Experimental Determination cluster_theo Theoretical Calculation exp_sample LaC₂ Sample Preparation exp_nd Neutron Diffraction Experiment exp_sample->exp_nd exp_data Diffraction Pattern Analysis exp_nd->exp_data exp_result Experimental C-C Bond Length exp_data->exp_result comparison Comparison & Validation exp_result->comparison theo_model Initial Structural Model (I4/mmm) theo_dft DFT Calculation (Geometry Optimization) theo_model->theo_dft theo_analysis Energy Minimization & Structure Analysis theo_dft->theo_analysis theo_result Theoretical C-C Bond Length theo_analysis->theo_result theo_result->comparison

Workflow for comparing experimental and theoretical C-C bond lengths in LaC₂.

References

Performance Showdown: Lanthanum-Doped vs. Undoped Tungsten Carbide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Catalysis and Materials Science

In the quest for highly efficient and cost-effective catalytic materials, tungsten carbide (WC) has emerged as a promising non-precious metal catalyst with performance rivaling that of platinum group metals in certain reactions. Its unique electronic structure and high stability make it a focal point of research in areas such as hydrogen evolution, hydrogenation, and reforming reactions. A key strategy to further enhance its catalytic prowess is the introduction of dopants. This guide provides a comparative overview of the performance of lanthanum-doped tungsten carbide versus its undoped counterpart.

While direct, head-to-head experimental comparisons in the published literature are scarce, this guide synthesizes available data on undoped tungsten carbide's performance and extrapolates the potential effects of lanthanum doping based on its well-documented role as a promoter in other catalytic systems.

Executive Summary of Performance

Doping tungsten carbide with lanthanum is anticipated to enhance its catalytic activity and stability. Lanthanum, as a promoter, is known to improve the dispersion of the active phase, modify the electronic properties of the catalyst, and enhance its resistance to deactivation. For undoped tungsten carbide, its catalytic efficacy is well-established, particularly in the Hydrogen Evolution Reaction (HER).

Table 1: Performance Characteristics of Undoped Tungsten Carbide in the Hydrogen Evolution Reaction (HER)

Performance MetricReported Values for Undoped WCReference
Overpotential at 10 mA/cm² (η₁₀)87 mV (in 0.5 M H₂SO₄)[1]
Tafel Slope45-70 mV/dec (in acidic media)[1]
Exchange Current Density (j₀)~10⁻⁶ A/cm²Inferred from literature
StabilityStable for extended periods of operation[1]

Note: The performance of undoped WC can vary significantly depending on its synthesis method, surface area, and crystalline phase.

The Anticipated Role of Lanthanum Doping

Based on studies of lanthanum as a promoter in other catalytic systems, the following enhancements to tungsten carbide are hypothesized:

  • Enhanced Catalytic Activity: Lanthanum can donate electrons to the tungsten carbide support, potentially modifying the electronic density of states at the Fermi level and leading to more optimal binding energies for reactant molecules.

  • Improved Dispersion and Stability: Lanthanum oxide species can act as structural promoters, preventing the agglomeration of tungsten carbide nanoparticles at high temperatures, thus maintaining a high active surface area.

  • Increased Resistance to Coking: In reactions involving hydrocarbons, lanthanum's basicity can help to mitigate the formation of carbon deposits (coke), a common cause of catalyst deactivation.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and catalytic testing of both undoped and lanthanum-doped tungsten carbide.

Synthesis of Undoped Tungsten Carbide

A common method for synthesizing high-surface-area tungsten carbide is the temperature-programmed carburization of a tungsten precursor.

Materials:

  • Ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀·xH₂O)

  • Methane (CH₄)

  • Hydrogen (H₂)

  • Nitrogen (N₂)

Procedure:

  • The ammonium metatungstate precursor is calcined in air at 600°C for 2 hours to obtain tungsten trioxide (WO₃).

  • The resulting WO₃ powder is placed in a quartz tube furnace.

  • The temperature is ramped to 800°C under a flow of a CH₄/H₂ gas mixture (e.g., 20% CH₄ in H₂).

  • The carburization process is carried out at 800°C for 2-4 hours.

  • The system is then cooled to room temperature under a flow of inert gas (N₂ or Ar).

  • The resulting black powder is passivated in a 1% O₂/N₂ mixture to prevent pyrophoric activity upon exposure to air.

Hypothetical Synthesis of Lanthanum-Doped Tungsten Carbide

This protocol is based on the incipient wetness impregnation method, a common technique for introducing dopants.

Materials:

  • Synthesized undoped tungsten carbide powder

  • Lanthanum nitrate (La(NO₃)₃·6H₂O)

  • Deionized water

Procedure:

  • A solution of lanthanum nitrate in deionized water is prepared with a concentration calculated to achieve the desired lanthanum loading (e.g., 1-5 wt%).

  • The undoped tungsten carbide powder is added to the lanthanum nitrate solution.

  • The mixture is stirred or sonicated to ensure uniform impregnation.

  • The solvent is evaporated under reduced pressure or gentle heating.

  • The resulting powder is dried in an oven at 120°C overnight.

  • The dried powder is then calcined and reduced under a hydrogen atmosphere to decompose the nitrate precursor and anchor the lanthanum species onto the tungsten carbide support.

Catalytic Performance Testing: Hydrogen Evolution Reaction (HER)

Electrochemical Setup:

  • A standard three-electrode electrochemical cell is used.

  • Working Electrode: A glassy carbon electrode coated with a thin film of the catalyst (undoped or La-doped WC).

  • Counter Electrode: A platinum wire or graphite rod.

  • Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.

  • Electrolyte: 0.5 M H₂SO₄ or 1.0 M KOH.

Procedure:

  • Catalyst Ink Preparation: A specific amount of the catalyst powder is dispersed in a solution of deionized water, isopropanol, and a small amount of Nafion® solution (as a binder) and sonicated to form a homogeneous ink.

  • Working Electrode Preparation: A known volume of the catalyst ink is drop-casted onto the glassy carbon electrode and dried.

  • Electrochemical Measurements:

    • Linear Sweep Voltammetry (LSV) is performed at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a certain current density (e.g., 10 mA/cm²).

    • Tafel plots (overpotential vs. log of current density) are derived from the LSV data to determine the Tafel slope, which provides insight into the reaction mechanism.

    • Electrochemical Impedance Spectroscopy (EIS) can be used to study the charge transfer resistance.

    • Chronoamperometry or chronopotentiometry is used to assess the long-term stability of the catalyst.

Visualizing the Workflow

Synthesis_Workflow cluster_undoped Undoped WC Synthesis cluster_doped Lanthanum Doping Precursor Ammonium Metatungstate Calcination Calcination (600°C, Air) WO3 WO₃ Powder Carburization Carburization (800°C, CH₄/H₂) Undoped_WC Undoped WC Powder La_Precursor La(NO₃)₃ Solution Impregnation Incipient Wetness Impregnation Drying Drying (120°C) Calcination_Reduction Calcination & Reduction (H₂) La_WC La-Doped WC Powder

HER_Testing_Workflow Catalyst_Powder Catalyst Powder (Undoped or La-Doped WC) Ink_Prep Catalyst Ink Preparation (Water, IPA, Nafion) Catalyst_Powder->Ink_Prep Electrode_Prep Working Electrode Preparation (Drop-casting on GCE) Ink_Prep->Electrode_Prep Three_Electrode_Cell Three-Electrode Electrochemical Cell Electrode_Prep->Three_Electrode_Cell LSV Linear Sweep Voltammetry (LSV) Three_Electrode_Cell->LSV EIS Electrochemical Impedance Spectroscopy (EIS) Three_Electrode_Cell->EIS Stability_Test Long-Term Stability Test Three_Electrode_Cell->Stability_Test Tafel_Plot Tafel Plot Analysis LSV->Tafel_Plot Performance_Data Performance Data (η₁₀, Tafel Slope, Rct, Stability) Tafel_Plot->Performance_Data EIS->Performance_Data Stability_Test->Performance_Data

Conclusion

Undoped tungsten carbide stands as a robust and active catalyst for various chemical transformations. While direct experimental evidence is currently lacking for the performance of lanthanum-doped tungsten carbide, the well-established role of lanthanum as a promoter in catalysis strongly suggests that its incorporation could lead to significant enhancements in both activity and durability. Future research focusing on the synthesis and rigorous catalytic testing of lanthanum-doped tungsten carbide is essential to validate these hypotheses and to unlock the full potential of this promising catalytic system. The experimental protocols and workflows provided herein offer a solid foundation for such investigations.

References

Unveiling the Superconducting Properties of La₂C₂I₂: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the superconducting transition temperature (Tc) of La₂C₂I₂ with alternative superconducting materials. Detailed experimental protocols and supporting data are presented to offer a clear and objective analysis.

The layered electrides, a class of materials where electrons act as anions, have garnered significant interest for their potential exotic electronic properties, including superconductivity. Among these, the rare-earth carbide halide La₂C₂I₂ presents an intriguing case study. This guide delves into the superconducting nature of La₂C₂I₂ and benchmarks its performance against other notable superconducting materials.

Comparative Analysis of Superconducting Transition Temperatures

The superconducting transition temperature is a critical parameter for characterizing and comparing superconductors. Below is a summary of the Tc for La₂C₂I₂ and a selection of alternative layered superconductors.

Material ClassCompoundSuperconducting Transition Temperature (Tc) (K)Notes
Rare-Earth Carbide Halide La₂C₂I₂Not superconducting down to 2 KSuperconductivity can be induced through halogen substitution.
La₂C₂(I0.9Cl0.1)₂2.2Demonstrates the sensitivity of Tc to chemical composition.
La₂C₂Br₂6.2Isostructural compound exhibiting superconductivity.
La₂C₂Br₂ (with Cl substitution)7.2Chlorine substitution enhances the superconducting transition temperature.
Y₂C₂I₂~10A related rare-earth carbide halide with a higher Tc.
2D Electrides Y₂C0.9 (Predicted)Theoretical predictions suggest superconductivity in this 2D electride.[1][2]
Ca₂N4.7 (Predicted)Another promising 2D electride with a theoretically predicted Tc.[3]
Cuprates YBa₂Cu₃O₇ (YBCO)~93A well-known high-temperature superconductor, providing a benchmark for high-Tc materials.
Iron-Based Superconductors FeSe~8A simple iron-based superconductor.

Experimental Protocols

Precise determination of the superconducting transition temperature relies on robust experimental methodologies. Below are detailed protocols for the synthesis of La₂C₂I₂ and the measurement of its superconducting properties.

Synthesis of La₂C₂I₂ and its Derivatives

The synthesis of layered rare-earth carbide halides like La₂C₂I₂ is typically achieved through high-temperature solid-state reactions.

Starting Materials:

  • Lanthanum (La) metal (99.9% purity)

  • Lanthanum(III) iodide (LaI₃) (anhydrous, 99.99% purity)

  • Graphite (C) powder (spectroscopic grade)

Procedure:

  • The stoichiometric amounts of La metal, LaI₃, and graphite are thoroughly mixed in an argon-filled glovebox to prevent oxidation.

  • The mixture is pressed into a pellet under a pressure of approximately 1-2 GPa.

  • The pellet is sealed in a tantalum or niobium tube under an inert argon atmosphere.

  • The sealed tube is then placed in a quartz ampoule, which is subsequently evacuated and sealed.

  • The ampoule is heated in a furnace to 800-1000 °C over several hours and held at that temperature for an extended period (typically 24-48 hours) to ensure a complete reaction.

  • The furnace is then slowly cooled to room temperature.

  • The resulting product is a polycrystalline powder of La₂C₂I₂.

  • For the synthesis of halogen-substituted derivatives such as La₂C₂(I0.9Cl0.1)₂, a stoichiometric amount of LaCl₃ is added to the initial mixture.

Determination of Superconducting Transition Temperature (Tc)

The superconducting transition temperature is experimentally determined by measuring the temperature dependence of a material's electrical resistivity and magnetic susceptibility.

1. Four-Probe Resistivity Measurement:

  • Apparatus: A cryostat capable of reaching temperatures below the expected Tc, a temperature controller, a current source, and a voltmeter.

  • Sample Preparation: A small bar-shaped sample is cut from the synthesized pellet. Four electrical contacts are made on the sample using silver paint or wire bonding.

  • Procedure:

    • The sample is mounted in the cryostat, and the electrical leads are connected.

    • A constant DC current is passed through the two outer probes.

    • The voltage across the two inner probes is measured as the temperature is slowly swept downwards.

    • The resistance is calculated using Ohm's law (R = V/I).

    • The Tc is identified as the temperature at which the resistance drops to zero or a value close to zero, marking the transition to the superconducting state.

2. Magnetic Susceptibility Measurement (Meissner Effect):

  • Apparatus: A SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer (VSM) with a low-temperature capability.

  • Procedure:

    • The sample is placed in the magnetometer.

    • The sample is cooled in a zero magnetic field to a temperature well below the expected Tc.

    • A small magnetic field is applied, and the magnetic moment of the sample is measured as the temperature is slowly increased.

    • In the superconducting state, the material will expel the magnetic field (Meissner effect), resulting in a strong diamagnetic signal (negative magnetic susceptibility).

    • The Tc is identified as the onset temperature of the diamagnetic transition.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows for synthesizing and characterizing La₂C₂I₂.

experimental_workflow cluster_synthesis Synthesis of La₂C₂I₂ cluster_characterization Characterization start Mix Stoichiometric Reactants press Press into Pellet start->press seal Seal in Ta/Nb Tube press->seal heat High-Temperature Annealing seal->heat cool Slow Cooling heat->cool product Polycrystalline La₂C₂I₂ cool->product xrd X-ray Diffraction (Phase Purity) product->xrd resistivity Four-Probe Resistivity product->resistivity susceptibility Magnetic Susceptibility product->susceptibility tc_determination Determine T_c resistivity->tc_determination susceptibility->tc_determination

Caption: Experimental workflow for the synthesis and characterization of La₂C₂I₂.

logical_relationship cluster_material Material Properties cluster_superconductivity Superconducting Properties composition Chemical Composition (e.g., Halogen Substitution) structure Crystal Structure composition->structure tc Transition Temperature (T_c) structure->tc meissner Meissner Effect tc->meissner

Caption: Logical relationship between material properties and superconductivity in La₂C₂I₂.

References

A Comparative Guide to the Cross-Characterization of LaC₂ by XRD and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray Diffraction (XRD) and Raman Spectroscopy for the characterization of Lanthanum Dicarbide (LaC₂). It includes a summary of the theoretical basis of each technique, detailed experimental protocols, and a comparative analysis of the data they provide, supported by available experimental findings.

Introduction to LaC₂ and Characterization Techniques

Lanthanum dicarbide (LaC₂) is a superconducting material with a body-centered tetragonal crystal structure.[1] Its physical and chemical properties are intrinsically linked to its crystal structure and vibrational modes. Understanding these characteristics is crucial for its application in various fields, including materials science and potentially as a platform for novel therapeutic agents.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. By irradiating a sample with X-rays and analyzing the diffraction pattern, one can determine the crystal lattice parameters, space group, and phase purity of the material.

Raman Spectroscopy is another non-destructive technique that provides information about the vibrational modes of molecules. When monochromatic light interacts with a sample, it can be scattered inelastically, resulting in a shift in energy. This "Raman shift" corresponds to the vibrational frequencies of the bonds within the material, offering insights into its chemical structure, composition, and molecular environment.

The cross-characterization of LaC₂ using both XRD and Raman spectroscopy provides a holistic understanding of the material, correlating its long-range crystalline order with its short-range molecular vibrations.

Experimental Protocols

X-ray Diffraction (XRD) Analysis of LaC₂

Due to the air-sensitive nature of LaC₂, sample preparation and data acquisition for XRD require specific handling procedures to prevent oxidation.

Sample Preparation:

  • LaC₂ samples should be handled in an inert atmosphere, such as a glovebox filled with argon or nitrogen gas.

  • The sample is typically ground into a fine powder to ensure random orientation of the crystallites.

  • The powder is then mounted on a low-background sample holder, which can be sealed with an X-ray transparent dome or kapton film to protect it from air exposure during the measurement.

Data Acquisition and Analysis:

  • Powder XRD data is collected using a diffractometer, typically with Cu Kα radiation.

  • The diffraction pattern is recorded over a specific 2θ range, for instance, from 10° to 90°.

  • The resulting diffraction pattern is then analyzed using software capable of Rietveld refinement. This method involves fitting a calculated diffraction pattern to the experimental data to refine various parameters, including lattice parameters, atomic positions, and phase fractions.

Raman Spectroscopy of LaC₂

Similar to XRD, sample handling for Raman spectroscopy of LaC₂ must be performed in an inert environment.

Sample Preparation:

  • A small amount of the LaC₂ powder is placed on a suitable substrate, such as a glass slide or a silicon wafer, inside a glovebox.

  • The sample can be sealed in a transparent, airtight container or measured directly within a specialized environmental chamber coupled to the Raman spectrometer to prevent atmospheric contamination.

Data Acquisition and Analysis:

  • A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • The laser is focused onto the sample, and the scattered light is collected and directed to a detector.

  • The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), is recorded.

  • The positions, intensities, and widths of the Raman peaks are analyzed to identify the vibrational modes of LaC₂.

Comparative Data Analysis

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from XRD and Raman spectroscopy for LaC₂.

Table 1: XRD Data for LaC₂

ParameterDescriptionTypical Value
Crystal SystemThe crystal system to which LaC₂ belongs.Tetragonal
Space GroupThe symmetry group of the crystal structure.I4/mmm
Lattice Parameter 'a'The length of the 'a' axis of the unit cell.~3.93 Å
Lattice Parameter 'c'The length of the 'c' axis of the unit cell.~6.57 Å

Note: The exact lattice parameters can vary slightly depending on the synthesis conditions and stoichiometry of the LaC₂ sample.

Table 2: Theoretical Raman Data for LaC₂

Vibrational ModeSymmetryCalculated Raman Shift (cm⁻¹)Description
C-C stretchA₁g~1800-1900Stretching vibration of the C-C bond.
La-C stretchE_g~300-400Stretching vibration involving La and C atoms.
Lattice ModesB₁g, E_g< 200Low-frequency modes related to the vibration of the crystal lattice.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the cross-characterization of LaC₂ using XRD and Raman spectroscopy.

experimental_workflow Experimental Workflow for LaC₂ Cross-Characterization cluster_synthesis Sample Synthesis cluster_preparation Sample Preparation (Inert Atmosphere) cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Analysis cluster_results Results and Interpretation synthesis LaC₂ Synthesis prep_xrd XRD Sample Mounting synthesis->prep_xrd prep_raman Raman Sample Mounting synthesis->prep_raman xrd XRD Data Acquisition prep_xrd->xrd raman Raman Data Acquisition prep_raman->raman rietveld Rietveld Refinement xrd->rietveld raman_analysis Raman Spectrum Analysis raman->raman_analysis crystal_structure Crystal Structure (Lattice Parameters, Space Group) rietveld->crystal_structure vibrational_modes Vibrational Modes (Raman Shifts, Peak Assignments) raman_analysis->vibrational_modes comparison Cross-Characterization: Structure-Vibration Correlation crystal_structure->comparison vibrational_modes->comparison

References

A Comparative Guide to the Catalytic Efficiency of Lanthanum Oxide (La₂O₃) and Lanthanum Carbide (LaC₂)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: This guide provides a detailed overview of the catalytic performance of lanthanum oxide (La₂O₃). Extensive research has been conducted on La₂O₃, revealing its activity in various chemical transformations. However, a direct comparison with lanthanum carbide (LaC₂) is not feasible at this time due to a lack of available scientific literature detailing the catalytic efficiency of pure LaC₂ for specific, comparable reactions. The information presented below focuses on the well-documented catalytic properties of La₂O₃, with the understanding that future research may provide the necessary data for a comprehensive comparison with LaC₂.

Catalytic Performance of Lanthanum Oxide (La₂O₃) in the Oxidative Coupling of Methane (OCM)

Lanthanum oxide has demonstrated significant catalytic activity in the Oxidative Coupling of Methane (OCM), a process that converts methane into more valuable C₂ hydrocarbons like ethane and ethylene.[1][2][3] The efficiency of La₂O₃ in this reaction is influenced by various factors, including reaction temperature, gas hourly space velocity (GHSV), and the ratio of methane to oxygen in the feed gas.[1][3]

Quantitative Performance Data

The following table summarizes the catalytic performance of a commercial La₂O₃ catalyst in the OCM reaction under different conditions. The data highlights the impact of temperature and methane-to-oxygen ratio on methane conversion, C₂ selectivity, and C₂ yield.

Temperature (°C)CH₄/O₂ RatioGHSV (mL·g⁻¹·h⁻¹)CH₄ Conversion (%)C₂ Selectivity (%)C₂ Yield (%)
6503:144,640~2569~17
7403:144,640~30~55~16.5
7405:144,640~20~58~11.5
74010:144,640~15~55~8

Data compiled from studies on commercial La₂O₃ catalysts.[1][3]

Experimental Protocols

The following is a representative experimental protocol for evaluating the catalytic performance of La₂O₃ in the Oxidative Coupling of Methane, based on common laboratory practices.

Catalyst Preparation and Characterization

A commercial La₂O₃ catalyst is typically used. Prior to the reaction, the catalyst is characterized to determine its physicochemical properties. Key characterization techniques include:

  • X-ray Diffraction (XRD): To identify the crystalline phase of the lanthanum oxide.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area, pore volume, and pore size distribution.

  • Temperature-Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): To study the surface acidity/basicity and the redox properties of the catalyst.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the chemical states of the elements.

Catalytic Activity Measurement

The catalytic activity is typically measured in a fixed-bed quartz reactor operating at atmospheric pressure.

  • Catalyst Loading: A specific amount of the La₂O₃ catalyst (e.g., 0.1-1.0 g) is placed in the center of the quartz reactor and supported by quartz wool.

  • Pre-treatment: The catalyst is often pre-treated in a flow of inert gas (e.g., N₂ or He) at a high temperature (e.g., 800 °C) for a period of time (e.g., 1 hour) to remove any adsorbed impurities.

  • Reaction Conditions: The reactant gas mixture, consisting of methane, oxygen, and a balance of inert gas (e.g., N₂), is introduced into the reactor at a controlled flow rate. The gas hourly space velocity (GHSV) is a critical parameter and is calculated based on the total flow rate of the reactant gases and the volume of the catalyst bed. The reaction temperature is controlled by a furnace surrounding the reactor.

  • Product Analysis: The composition of the effluent gas from the reactor is analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector (TCD) and a flame ionization detector (FID)) to quantify the reactants and products (CH₄, O₂, CO, CO₂, C₂H₄, C₂H₆).

  • Data Calculation: The methane conversion, C₂ selectivity, and C₂ yield are calculated using the following formulas:

    • CH₄ Conversion (%) = [(moles of CH₄ in - moles of CH₄ out) / moles of CH₄ in] × 100

    • C₂ Selectivity (%) = [(2 × moles of C₂H₄ out + 2 × moles of C₂H₆ out) / (moles of CH₄ in - moles of CH₄ out)] × 100

    • C₂ Yield (%) = (CH₄ Conversion × C₂ Selectivity) / 100

Visualizations

Experimental Workflow for Catalytic Testing

The following diagram illustrates a typical experimental setup for evaluating catalyst performance in a gas-phase reaction.

Experimental_Workflow cluster_gas_delivery Gas Delivery System cluster_reactor Reactor System cluster_analysis Analysis System Gas_Cylinders Gas Cylinders (CH₄, O₂, N₂) MFCs Mass Flow Controllers Gas_Cylinders->MFCs Mixing_Chamber Gas Mixing Chamber MFCs->Mixing_Chamber Reactor Fixed-Bed Reactor (Catalyst Bed) Mixing_Chamber->Reactor Reactant Feed Condenser Condenser Reactor->Condenser Effluent Furnace Furnace GC Gas Chromatograph Condenser->GC Data_Acquisition Data Acquisition GC->Data_Acquisition

Caption: A generalized workflow for catalyst performance evaluation in a fixed-bed reactor system.

Reaction Pathway for Oxidative Coupling of Methane over La₂O₃

This diagram illustrates the proposed reaction mechanism for the Oxidative Coupling of Methane on a lanthanum oxide catalyst surface.

OCM_Pathway cluster_surface Catalyst Surface (La₂O₃) cluster_gas_phase Gas Phase O2 O₂ (gas) Active_O Active Oxygen Species (O⁻, O₂²⁻) O2->Active_O Adsorption & Activation CH4 CH₄ (gas) CH3_rad •CH₃ (adsorbed) CH4->CH3_rad H-abstraction by Active Oxygen C2H6 C₂H₆ (Ethane) CH3_rad->C2H6 Coupling COx CO, CO₂ CH3_rad->COx Over-oxidation C2H4 C₂H₄ (Ethylene) C2H6->C2H4 Dehydrogenation C2H6->COx Over-oxidation C2H4->COx Over-oxidation

References

A Comparative Benchmarking of Lanthanum Carbide (LaC₂) Synthesis Methods: Purity and Cost Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity Lanthanum Carbide (LaC₂) is a critical step for various applications. This guide provides an objective comparison of common synthesis methods—Carbothermic Reduction, Arc Melting, and Mechanochemical Synthesis—evaluating them based on product purity and estimated cost. The sol-gel method, while a versatile technique for material synthesis, currently lacks specific established protocols for LaC₂ production and is therefore not included in this direct comparison.

Executive Summary

The selection of an appropriate synthesis method for LaC₂ is a trade-off between the desired purity of the final product and the associated manufacturing costs. Carbothermic reduction presents a traditional and scalable approach, while arc melting offers a route to potentially high-purity products. Mechanochemical synthesis emerges as a promising "green" alternative with the potential for cost-effectiveness. This guide presents a detailed analysis of these methods, including experimental protocols and cost considerations, to aid researchers in making informed decisions.

Data Presentation: Purity and Cost Comparison

The following table summarizes the key quantitative data for the different LaC₂ synthesis methods. Purity levels are based on reported experimental data, and cost estimations are derived from raw material prices, equipment costs, and energy consumption considerations.

Synthesis MethodStarting MaterialsTypical Purity (%)Estimated CostKey AdvantagesKey Disadvantages
Carbothermic Reduction Lanthanum Oxide (La₂O₃), Graphite (C)>95% (with potential for higher purity through optimization)ModerateScalable, uses relatively inexpensive precursors.High temperatures required, potential for carbon and oxygen impurities.
Arc Melting Lanthanum (La), Graphite (C)>98%HighRapid synthesis, can produce high-purity, dense products.High initial equipment cost, requires inert atmosphere, potential for electrode contamination.
Mechanochemical Synthesis Lanthanum Oxide (La₂O₃) or Lanthanum Chloride (LaCl₃), Carbon sourcePotentially >95%Low to ModerateEnvironmentally friendly (solvent-free), room temperature process, potential for low cost.Can produce amorphous or nanocrystalline products requiring further processing, potential for contamination from milling media.

Note: Cost estimations are relative and can vary significantly based on the scale of production, purity of raw materials, and local energy costs.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to enable reproducibility and further investigation.

Carbothermic Reduction

The carbothermic reduction method involves the high-temperature reaction of lanthanum oxide with carbon in a controlled atmosphere.

Reaction: La₂O₃ + 7C → 2LaC₂ + 3CO

Protocol:

  • Precursor Preparation: Stoichiometric amounts of high-purity lanthanum oxide (La₂O₃) and graphite (C) powder are thoroughly mixed. An excess of carbon may be used to ensure complete reduction.

  • Pelletization: The powder mixture is pressed into pellets to ensure good contact between the reactants.

  • Heating: The pellets are placed in a graphite crucible within a tube furnace.

  • Reaction: The furnace is heated to a temperature range of 1700-2000°C under a continuous flow of inert gas (e.g., argon) or under vacuum to prevent oxidation and remove the carbon monoxide (CO) byproduct. The reaction is typically held at the peak temperature for 1-2 hours to ensure completion.

  • Cooling: The furnace is slowly cooled to room temperature under the inert atmosphere.

  • Characterization: The resulting LaC₂ product is characterized for its phase purity and composition using techniques such as X-ray Diffraction (XRD) and elemental analysis.

Arc Melting

Arc melting utilizes a high-current electric arc to melt and react the constituent elements in a water-cooled copper hearth.

Protocol:

  • Precursor Preparation: High-purity lanthanum metal and graphite pieces are weighed in the desired stoichiometric ratio.

  • Chamber Preparation: The arc melting chamber is evacuated and backfilled with a high-purity inert gas, typically argon. This process is repeated several times to minimize atmospheric contamination.

  • Melting: A DC electric arc is initiated between a non-consumable tungsten electrode and the raw materials on the copper hearth. The high temperature of the arc (exceeding 3000°C) melts the lanthanum and graphite, initiating the reaction. For the synthesis of this compound nanotubes, typical parameters are a voltage of 20-30 V and a current of approximately 200 A in a helium atmosphere.[1]

  • Homogenization: The molten button is typically flipped and re-melted several times to ensure homogeneity of the resulting LaC₂.

  • Cooling: The arc is extinguished, and the product rapidly cools on the water-cooled hearth.

  • Characterization: The synthesized LaC₂ ingot is analyzed for its crystal structure and purity using methods like XRD and metallography.

Mechanochemical Synthesis

Mechanochemical synthesis is a solid-state reaction technique that uses mechanical energy to induce chemical transformations.

Protocol:

  • Precursor Preparation: Stoichiometric amounts of lanthanum oxide (La₂O₃) or lanthanum chloride (LaCl₃) and a carbon source (e.g., graphite) are loaded into a high-energy ball milling vial.

  • Milling: The mixture is milled at high speed for several hours. The intense mechanical forces during milling lead to particle size reduction, increased surface area, and the formation of intimate contact between the reactants, ultimately driving the chemical reaction to form LaC₂ at or near room temperature.

  • Product Extraction: After milling, the product is separated from the milling media. If a salt precursor like LaCl₃ is used, a washing step may be necessary to remove the salt byproduct.

  • Annealing (Optional): A post-milling annealing step at a moderate temperature may be employed to improve the crystallinity of the LaC₂ product.

  • Characterization: The final product is analyzed for its composition and crystallinity using techniques such as XRD and Transmission Electron Microscopy (TEM).

Mandatory Visualizations

Experimental Workflow: Carbothermic Synthesis of LaC₂

G cluster_0 Preparation cluster_1 Reaction cluster_2 Post-Processing & Analysis start Start mix Mix La₂O₃ and C Powders start->mix pelletize Press into Pellets mix->pelletize furnace Place in Graphite Crucible pelletize->furnace heat Heat to 1700-2000°C (Inert Atmosphere/Vacuum) furnace->heat hold Hold for 1-2 hours heat->hold cool Cool to Room Temperature hold->cool characterize Characterize Product (XRD, etc.) cool->characterize end End characterize->end

Caption: Workflow for the carbothermic synthesis of this compound (LaC₂).

Decision Pathway for LaC₂ Synthesis Method Selection

G start Start: Define Synthesis Goals purity_check High Purity (>98%) is the Primary Goal? start->purity_check cost_check Low Initial Cost is a Key Constraint? purity_check->cost_check No arc_melting Arc Melting purity_check->arc_melting Yes env_check Environmental Impact a Major Concern? cost_check->env_check No mechanochemical Mechanochemical Synthesis cost_check->mechanochemical Yes carbothermic Carbothermic Reduction env_check->carbothermic No env_check->mechanochemical Yes

Caption: Decision tree for selecting a suitable LaC₂ synthesis method.

Purity Analysis Techniques

The purity of the synthesized LaC₂ can be determined using a combination of analytical techniques:

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the sample and to confirm the formation of the desired LaC₂ structure. The presence of peaks corresponding to starting materials (La₂O₃, La, C) or other carbide phases would indicate impurities.

  • Elemental Analysis: Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES) can be used to determine the elemental composition of the sample and quantify any metallic impurities.

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): To visualize the morphology of the product and to perform localized elemental analysis to check for compositional homogeneity and the presence of impurity phases.

  • Gravimetric Analysis: A precise method to determine the purity of the starting lanthanum oxide can be performed by stepwise conversions of the weighing forms.[2][3]

Cost Analysis Breakdown

A comprehensive cost analysis involves evaluating several factors:

  • Raw Materials: The price of high-purity lanthanum metal is significantly higher than that of lanthanum oxide. Graphite prices vary depending on purity and particle size.

  • Equipment: Arc melters represent a substantial initial investment. Furnaces for carbothermic reduction and high-energy ball mills for mechanochemical synthesis have varying costs depending on their scale and capabilities.

  • Energy Consumption: Carbothermic reduction and arc melting are energy-intensive due to the high temperatures required. Mechanochemical synthesis, being a room-temperature process, generally has lower energy consumption.

  • Inert Gas: Arc melting and carbothermic reduction require a continuous supply of high-purity inert gas, such as argon, which adds to the operational cost.

  • Labor and Maintenance: The complexity of the equipment and the synthesis process influences labor and maintenance costs.

This guide provides a foundational understanding of the primary methods for synthesizing LaC₂, with a focus on the critical aspects of purity and cost. Researchers and professionals can use this information to select the most appropriate method based on their specific requirements and available resources.

References

Structural comparison of tetragonal and cubic phases of LaC₂

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural Comparison of the Tetragonal and Cubic Phases of Lanthanum Dicarbide (LaC₂)

This guide provides a detailed structural comparison of the tetragonal and cubic phases of lanthanum dicarbide (LaC₂), offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The information presented is supported by experimental data from peer-reviewed literature, with a focus on crystallographic parameters and the conditions governing the phase transition.

Introduction

Lanthanum dicarbide (LaC₂) is a fascinating material known for its temperature-dependent polymorphic behavior, transitioning from a body-centered tetragonal (α-LaC₂) to a face-centered cubic (β-LaC₂) structure at elevated temperatures.[1][2] This phase transition significantly influences its physical and chemical properties, making a thorough understanding of its structural characteristics crucial for various applications.

Structural Properties: A Comparative Analysis

The key crystallographic parameters for the tetragonal and cubic phases of LaC₂ are summarized in the tables below. These values are derived from high-temperature neutron and X-ray diffraction studies.

Table 1: Crystal Structure and Space Group
PropertyTetragonal (α-LaC₂)Cubic (β-LaC₂)
Crystal SystemTetragonalCubic
Bravais LatticeBody-centeredFace-centered
Space GroupI4/mmm (No. 139)Fm-3m (No. 225)
PrototypeCaC₂ (C11a type)KCN-type

Source: [1][2]

Table 2: Lattice Parameters and Atomic Positions
ParameterTetragonal (α-LaC₂)Cubic (β-LaC₂)
Lattice Parameters
a3.95 Å (at room temp)[3]6.022 Å (at 1100 °C)[2]
c6.57 Å (at room temp)[3]-
Atomic Positions
La(0, 0, 0)(0, 0, 0)
C(0, 0, z) with z ≈ 0.404C₂ groups centered at (1/2, 1/2, 1/2)
C-C Bond Length 1.26 Å (at 900 °C)[2]1.27 Å (at 1100 °C)[2]

Source: [1][2][3]

The tetragonal to cubic phase transition in LaC₂ is observed at approximately 1060 °C.[1][2] This transition is reversible and involves a significant rearrangement of the carbon atoms within the crystal lattice. In the tetragonal phase, the C₂ units are aligned along the c-axis, whereas in the cubic phase, they are randomly oriented along the body diagonals.[2]

Experimental Protocols

The structural characterization of LaC₂ phases is primarily achieved through high-temperature powder diffraction techniques, followed by Rietveld refinement of the collected data.

Synthesis of LaC₂ Powder

Polycrystalline LaC₂ samples for diffraction studies can be synthesized via several methods, with carbothermal reduction of lanthanum oxide and arc-melting of the constituent elements being the most common.

Carbothermal Reduction Method:

  • Precursor Preparation: Stoichiometric amounts of high-purity lanthanum oxide (La₂O₃) and graphite powder are thoroughly mixed.

  • Pelletization: The powder mixture is pressed into pellets to ensure good contact between the reactants.

  • Sintering: The pellets are placed in a graphite crucible and heated in a high-temperature furnace under a vacuum or an inert atmosphere (e.g., flowing helium).

  • Reaction Conditions: The furnace temperature is gradually raised to above 1600 °C and held for several hours to facilitate the reaction: La₂O₃ + 7C → 2LaC₂ + 3CO.

  • Cooling and Pulverization: The furnace is cooled to room temperature, and the resulting sintered product is pulverized into a fine powder for diffraction analysis.

Arc-Melting Method:

  • Material Preparation: High-purity lanthanum metal and carbon are weighed in the desired stoichiometric ratio.

  • Melting: The materials are placed in a water-cooled copper hearth within an arc furnace filled with an inert gas (e.g., argon).

  • Homogenization: The sample is melted and re-melted several times to ensure homogeneity.

  • Sample Preparation: The resulting button is crushed into a powder for subsequent analysis.

High-Temperature Neutron Diffraction

High-temperature neutron diffraction is a powerful technique for in-situ investigation of crystal structures at elevated temperatures.

  • Sample Mounting: The LaC₂ powder is loaded into a sample holder, typically made of a material with low neutron absorption cross-section like vanadium or graphite.[1]

  • Furnace Setup: The sample holder is placed within a high-temperature furnace designed for neutron diffraction experiments. The furnace allows for precise temperature control while being transparent to the neutron beam.

  • Data Collection: A neutron beam of a specific wavelength is directed at the sample. The diffracted neutrons are detected at various angles (2θ) as the sample is heated through the temperature range of interest, including the phase transition temperature. Full diffraction patterns are collected at specific temperature intervals.

  • Data Analysis: The collected diffraction patterns are analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a crystallographic model, to the experimental data. The refinement process yields precise lattice parameters, atomic positions, and other structural information for each phase at different temperatures.

Visualizations

Phase Transition of LaC₂

G Phase Transition of LaC₂ Tetragonal Tetragonal Phase (α-LaC₂) I4/mmm (Body-centered) Cubic Cubic Phase (β-LaC₂) Fm-3m (Face-centered) Tetragonal->Cubic Heating > 1060 °C Cubic->Tetragonal Cooling < 1060 °C

Caption: Reversible phase transition of LaC₂ with temperature.

Experimental Workflow for Structural Analysis

G Experimental Workflow for Structural Analysis of LaC₂ cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Data Analysis Synthesis Synthesis of LaC₂ (Carbothermal Reduction or Arc-Melting) Pulverization Pulverization Synthesis->Pulverization HTND High-Temperature Neutron Diffraction Pulverization->HTND Rietveld Rietveld Refinement HTND->Rietveld Structural_Params Determination of Structural Parameters (Lattice constants, atomic positions, etc.) Rietveld->Structural_Params Comparison Comparison Structural_Params->Comparison Comparative Analysis

Caption: Workflow for the structural characterization of LaC₂.

Conclusion

The structural transformation of lanthanum dicarbide from a tetragonal to a cubic phase is a well-defined process characterized by distinct changes in its crystallographic parameters. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers working with this and similar materials. The application of high-temperature diffraction techniques coupled with Rietveld analysis is indispensable for accurately elucidating the structural properties of such polymorphic compounds.

References

Verifying the Magnetic Moment of La@C₈₂ Fullerenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the magnetic properties of La@C₈₂ endohedral fullerenes against alternative metallofullerenes, supported by experimental data and detailed measurement protocols.

This guide provides a comprehensive analysis of the magnetic moment of Lanthanum-encapsulated C₈₂ fullerenes (La@C₈₂). It is intended for researchers, scientists, and professionals in drug development who are interested in the magnetic properties of novel nanomaterials. The content herein compares the magnetic characteristics of La@C₈₂ with other relevant endohedral metallofullerenes, presenting quantitative data from experimental studies. Detailed protocols for the key experimental techniques used in these characterizations are also provided to facilitate replication and further investigation.

Comparative Analysis of Magnetic Moments

The magnetic properties of endohedral metallofullerenes are of significant interest for applications in spintronics and quantum information processing.[1] The magnetic moment of these molecules primarily arises from the unpaired electrons of the encapsulated metal atom and the fullerene cage. In the case of La@C₈₂, the electronic structure is formally described as La³⁺@C₈₂³⁻.[2] The Lanthanum atom donates its three valence electrons to the C₈₂ cage, achieving a stable closed-shell configuration (S=0).[2] Consequently, the C₈₂ cage possesses a net spin of S = 1/2, giving rise to the molecule's paramagnetic behavior.[2]

The effective magnetic moments (μ_eff) of La@C₈₂ and other metallofullerenes have been experimentally determined using techniques such as Superconducting Quantum Interference Device (SQUID) magnetometry. A comparison of these values is presented in the table below.

Endohedral FullereneEncapsulated MetalEffective Magnetic Moment (μ_B)Reference
La@C₈₂Lanthanum (La)~1.73 (theoretical for S=1/2)[2]
Gd@C₈₂Gadolinium (Gd)6.66[3]
Ho@C₈₂Holmium (Ho)6.30[3]
Ce@C₈₂Cerium (Ce)~2.54 (at 300K, approx. free ion Ce³⁺)[4]

Note: The effective magnetic moment of Gd@C₈₂ is slightly smaller than that of a free Gd³⁺ ion (7.94 μ_B).[3] This difference may be attributed to an antiparallel arrangement between the spin localized on the Gadolinium atom and the spin on the carbon cage.[3] Similarly, the magnetic moment of Ho@C₈₂ is significantly smaller than that of a free Ho³⁺ ion.[3]

Experimental Protocols

The verification of the magnetic moment of La@C₈₂ and other metallofullerenes relies on precise experimental measurements. The two primary techniques employed are SQUID magnetometry and Electron Spin Resonance (ESR) spectroscopy.

2.1. Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.[5][6]

Methodology:

  • Sample Preparation: A highly purified powder sample of La@C₈₂ is prepared. The purity of the sample is crucial and is often confirmed by techniques such as laser desorption time-of-flight (LD-TOF) mass spectrometry and ESR spectroscopy.[7]

  • Measurement: The sample is placed in a SQUID magnetometer. The magnetic moment is measured over a range of temperatures (e.g., 1.8 K to 300 K) and applied magnetic fields (e.g., up to 7 T).[3][8]

  • Data Analysis: The temperature-dependent magnetic susceptibility (χ) is determined from the measured magnetic moment. For paramagnetic materials like La@C₈₂, the data is often fitted to the Curie-Weiss law: χ = C / (T - θ), where C is the Curie constant and θ is the Weiss temperature. The effective magnetic moment (μ_eff) can then be calculated from the Curie constant.

2.2. Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a technique that detects the presence of unpaired electrons. For La@C₈₂, the ESR spectrum provides information about the hyperfine coupling between the unpaired electron spin on the C₈₂ cage and the nuclear spin of the encapsulated Lanthanum atom (¹³⁹La, I = 7/2).[2]

Methodology:

  • Sample Preparation: A solution of La@C₈₂ is prepared in a suitable solvent, such as CS₂ or toluene.[7][9] The solution is typically degassed to remove dissolved oxygen, which can interfere with the ESR signal.

  • Measurement: The ESR spectrum is recorded at various temperatures. The spectrum of La@C₈₂ in solution typically shows eight characteristic hyperfine lines due to the interaction with the ¹³⁹La nucleus.[2]

  • Data Analysis: The g-factor and hyperfine coupling constants are determined from the ESR spectrum. These parameters provide insights into the electronic structure and the environment of the unpaired electron.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the experimental verification of the magnetic moment of La@C₈₂ fullerenes.

experimental_workflow cluster_synthesis Sample Preparation cluster_measurement Magnetic Moment Measurement cluster_analysis Data Analysis & Verification synthesis Synthesis of La@C₈₂ purification HPLC Purification synthesis->purification characterization Mass Spectrometry & Purity Check purification->characterization squid SQUID Magnetometry characterization->squid esr ESR Spectroscopy characterization->esr data_analysis Curie-Weiss Law Fitting squid->data_analysis hyperfine_analysis Hyperfine Structure Analysis esr->hyperfine_analysis moment_calculation Effective Magnetic Moment Calculation data_analysis->moment_calculation verification Verification of S=1/2 Spin State moment_calculation->verification hyperfine_analysis->verification

Caption: Experimental workflow for verifying the magnetic moment of La@C₈₂.

This guide provides a foundational understanding of the magnetic properties of La@C₈₂ fullerenes and the experimental methodologies used for their verification. The presented data and protocols serve as a valuable resource for researchers working with these and similar nanomaterials.

References

Safety Operating Guide

Safe Disposal of Lanthanum Carbide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical waste is a cornerstone of laboratory safety. Lanthanum carbide (LaC₂), a water-reactive solid, requires specific procedures to ensure its safe neutralization and disposal. This guide provides essential, step-by-step instructions for the proper disposal of this compound, minimizing risks and ensuring compliance with safety protocols.

Immediate Safety and Handling Precautions

This compound reacts with water to produce flammable acetylene and a mixture of hydrocarbons.[1] Therefore, it is crucial to prevent any contact with moisture. Always handle this compound in a controlled environment, such as a glovebox with an inert atmosphere (e.g., argon or nitrogen). Personal protective equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves, and safety goggles, is mandatory. A Class D fire extinguisher, suitable for combustible metal fires, should be readily accessible.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molar Mass162.927 g/mol [1]
Density5.29 g/cm³[1]
Melting Point2360 °C[1]

Step-by-Step Disposal Protocol (Quenching)

This procedure details the safe quenching (passivation) of small, laboratory-scale quantities of this compound waste. The principle is to slowly react the this compound with a less reactive alcohol before introducing more reactive quenching agents.

Experimental Protocol:

  • Preparation of the Quenching Station:

    • Conduct the entire procedure within a certified chemical fume hood.

    • Prepare an ice water bath to cool the reaction vessel.

    • Have a container of dry sand or a Class D fire extinguisher within arm's reach.

    • Ensure all glassware is thoroughly dried before use.

  • Inerting the Reaction Vessel:

    • Place the this compound waste into a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

    • Suspend the flask in the ice water bath.

    • Purge the flask with an inert gas (argon or nitrogen) for at least 30 minutes to remove all air and moisture.

  • Suspension in an Inert Solvent:

    • Under a positive flow of inert gas, add a dry, high-boiling point, non-polar solvent such as toluene or xylene to the flask. Use enough solvent to create a stirrable slurry.

  • Slow Addition of a Less Reactive Alcohol:

    • Fill the dropping funnel with a dry, secondary alcohol such as isopropanol or sec-butanol.

    • While vigorously stirring the slurry and maintaining a cold temperature with the ice bath, add the alcohol dropwise from the dropping funnel. The rate of addition should be slow enough to control the evolution of gas and prevent excessive heat generation. If bubbling becomes too vigorous, stop the addition until it subsides.

  • Addition of a More Reactive Alcohol:

    • Once the gas evolution from the addition of the secondary alcohol has ceased, slowly add a more reactive primary alcohol, such as dry ethanol or methanol, in the same dropwise manner.

  • Cautious Addition of Water:

    • After the reaction with the primary alcohol is complete and no more gas is being evolved, very slowly and cautiously add water dropwise. This step ensures that any remaining reactive material is fully quenched. Be prepared for some gas evolution.

  • Neutralization:

    • Once gas evolution has completely stopped, the resulting solution will likely be basic. Neutralize the solution by slowly adding a dilute acid, such as 1 M hydrochloric acid, until the pH is neutral (pH 7). Monitor the pH using litmus paper or a pH meter.

  • Final Waste Disposal:

    • The final, neutralized solution should be transferred to a properly labeled hazardous waste container.

    • Dispose of the waste in accordance with all local, state, and federal regulations.

Disposal Procedure Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

Lanthanum_Carbide_Disposal prep_station Prepare Quenching Station (Fume Hood, Ice Bath, Extinguisher) inert_vessel Inert Reaction Vessel (Purge with Ar or N2) prep_station->inert_vessel suspend Suspend LaC2 in Inert Solvent (Toluene/Xylene) add_isopropanol Slowly Add Isopropanol (Dropwise, with cooling) suspend->add_isopropanol Control gas evolution add_ethanol Slowly Add Ethanol/Methanol (Dropwise) add_isopropanol->add_ethanol After reaction ceases add_water Cautiously Add Water (Dropwise) add_ethanol->add_water After reaction ceases neutralize Neutralize Solution (to pH 7) dispose Dispose as Hazardous Waste (Follow Regulations) neutralize->dispose

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound waste, contributing to a secure research environment.

References

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